molecular formula C9H13BClNO4S B1418434 N-(3-Chloropropyl) 4-boronobenzenesulfonamide CAS No. 874219-48-4

N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Cat. No.: B1418434
CAS No.: 874219-48-4
M. Wt: 277.54 g/mol
InChI Key: GMRSAAZITPFUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a useful research compound. Its molecular formula is C9H13BClNO4S and its molecular weight is 277.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Chloropropyl) 4-boronobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chloropropyl) 4-boronobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(3-chloropropylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRSAAZITPFUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657417
Record name {4-[(3-Chloropropyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-48-4
Record name {4-[(3-Chloropropyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, underlying principles, and practical considerations for preparing N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This bifunctional molecule, incorporating both a reactive chloropropyl group and a versatile boronic acid moiety, serves as a valuable building block in medicinal chemistry and drug development. The document details a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and outlines essential characterization and safety procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this compound for further functionalization and discovery.

Introduction and Strategic Importance

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a synthetic organic compound of significant interest due to its hybrid structure. It combines the well-established pharmacological relevance of the sulfonamide group with the unique chemical reactivity of boronic acid. Boron-containing compounds, once perceived with skepticism regarding toxicity, have gained prominence in medicinal chemistry, exemplified by the success of drugs like bortezomib.[1] The boronic acid group is a stable, generally non-toxic functional group that can be easily synthesized and used in a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]

Furthermore, sulfonamide boronic acids have emerged as a potent class of enzyme inhibitors, particularly against β-lactamases, which are responsible for bacterial resistance to penicillin and cephalosporin antibiotics.[2][3] The synthesis of analogues like N-(3-Chloropropyl) 4-boronobenzenesulfonamide provides a scaffold that can be further elaborated. The terminal chloroalkyl chain offers a reactive handle for subsequent nucleophilic substitution, allowing for the attachment of diverse chemical fragments to explore structure-activity relationships (SAR) in drug discovery programs.

This guide focuses on the most direct and reliable synthetic approach: the N-alkylation of 4-boronobenzenesulfonamide.

Synthetic Strategy and Mechanistic Rationale

The primary synthetic challenge is the selective formation of the C-N bond between the sulfonamide nitrogen and the propyl chain. The most logical and efficient disconnection is at this bond, pointing to an N-alkylation of a sulfonamide precursor with a suitable 3-carbon electrophile.

Reaction Pathway Overview

The synthesis is achieved via a single-step nucleophilic substitution reaction. The key components are:

  • Nucleophile: The deprotonated form of 4-boronobenzenesulfonamide.

  • Electrophile: A 1,3-dihalopropane, specifically 1-bromo-3-chloropropane.

  • Base: To deprotonate the sulfonamide nitrogen, rendering it nucleophilic.

  • Solvent: A polar aprotic solvent to dissolve the reactants and facilitate the reaction.

Caption: Overall reaction scheme for the synthesis.

Causality Behind Experimental Choices
  • Choice of Alkylating Agent (1-Bromo-3-chloropropane): This reagent is selected for its differential reactivity. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. This allows for a selective S(_N)2 reaction at the brominated carbon, leaving the chloro group intact for subsequent downstream modifications.

  • Role of the Base (Potassium Carbonate): The sulfonamide proton (N-H) is weakly acidic. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the nitrogen, forming the corresponding anion. This anion is a much stronger nucleophile than the neutral sulfonamide, enabling it to efficiently attack the electrophilic carbon of the alkyl halide.[4][5] Cesium carbonate (Cs₂CO₃) can also be used and is often more effective due to its higher solubility and the "cesium effect," but K₂CO₃ is more cost-effective for larger scale reactions.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of reaction. It readily dissolves the ionic intermediates and reactants while not participating in the reaction itself. Its high boiling point also allows the reaction to be heated to increase the rate of reaction without requiring a pressurized system. Acetonitrile (ACN) is another viable alternative.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialFormulaMol. Wt.Amount (g)Moles (mmol)Equivalents
4-BoronobenzenesulfonamideC₆H₈BNO₄S201.012.0110.01.0
1-Bromo-3-chloropropaneC₃H₆BrCl157.441.7311.01.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.7620.02.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0940 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL--
Brine (Saturated NaCl solution)NaCl(aq)-~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g--
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-boronobenzenesulfonamide (2.01 g, 10.0 mmol).

    • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Add N,N-Dimethylformamide (40 mL) to the flask.

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 15 minutes.

    • Using a syringe, add 1-bromo-3-chloropropane (1.73 g, 11.0 mmol) dropwise to the stirring suspension. A slight excess ensures complete consumption of the starting sulfonamide.

  • Reaction Execution:

    • Heat the reaction mixture to 65 °C using a temperature-controlled heating mantle.

    • Allow the reaction to stir at this temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting sulfonamide spot indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for separating the product from impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-(3-Chloropropyl) 4-boronobenzenesulfonamide as a white solid or viscous oil. The expected molecular weight is 277.53 g/mol .[6]

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine 4-boronobenzenesulfonamide, K₂CO₃, and DMF in flask B Add 1-bromo-3-chloropropane A->B C Heat to 65 °C for 12-18h B->C D Monitor by TLC C->D E Cool to RT, Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry (MgSO₄) & Concentrate G->H I Purify via Flash Chromatography H->I J Characterize (NMR, MS) I->J

Sources

An In-Depth Technical Guide to N-(3-Chloropropyl) 4-boronobenzenesulfonamide: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This bifunctional molecule, featuring a boronic acid moiety and a reactive chloropropyl group, has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights to facilitate its effective utilization in the laboratory.

Introduction: A Molecule of Strategic Importance

N-(3-Chloropropyl) 4-boronobenzenesulfonamide (CAS No: 874219-48-4) is a synthetic organic compound that has garnered significant interest in medicinal chemistry.[1] Its structure is characterized by a phenylboronic acid functional group attached to a sulfonamide linker, which in turn is N-alkylated with a 3-chloropropyl chain. This unique combination of functionalities imparts a versatile reactivity profile, making it a strategic component in the synthesis of complex molecules, most notably as a linker precursor for Proteolysis Targeting Chimeras (PROTACs).

The boronic acid group offers a handle for various cross-coupling reactions and can also engage in reversible covalent interactions with biological targets.[2] The sulfonamide linkage provides structural rigidity and specific hydrogen bonding capabilities.[3] Crucially, the terminal chloropropyl group serves as a reactive electrophile for conjugation to other molecules.[4] The convergence of these features in a single, relatively compact molecule underscores its utility in the modular construction of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is essential for its handling, reaction optimization, and formulation.

PropertyValueSource/Reference
CAS Number 874219-48-4[1]
Molecular Formula C9H13BClNO4S[1]
Molecular Weight 277.53 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Melting Point 243-245 °C[5]
Solubility Soluble in polar organic solvents such as DMSO and DMF; limited solubility in water and nonpolar solvents (predicted)General chemical principles
Stability Store in a cool, dry place.[6] Sensitive to moisture due to the boronic acid moiety. Avoid strong oxidizing agents.[6] and general chemical principles
Synonyms 4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID[1][6]

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Miyaura Borylation 4-bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl chloride Intermediate_A N-(3-Hydroxypropyl)-4-bromobenzenesulfonamide 4-bromobenzenesulfonyl_chloride->Intermediate_A Et3N, DCM, 0 °C to rt 3-amino-1-propanol 3-Amino-1-propanol 3-amino-1-propanol->Intermediate_A Intermediate_B N-(3-Chloropropyl)-4-bromobenzenesulfonamide Intermediate_A->Intermediate_B SOCl2, Pyridine, 0 °C to rt Final_Product N-(3-Chloropropyl)-4-boronobenzenesulfonamide Intermediate_B->Final_Product Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane, 80 °C Reactivity cluster_boronic_acid Boronic Acid Reactions cluster_chloropropyl Chloropropyl Reactions main N-(3-Chloropropyl) 4-boronobenzenesulfonamide Boronic Acid Moiety Chloropropyl Moiety suzuki Suzuki Coupling (with Aryl/Vinyl Halides) main:f0->suzuki Pd catalyst, Base chan_lam Chan-Lam Coupling (with N-H, O-H) main:f0->chan_lam Cu catalyst, Base, O₂ esterification Esterification (with Diols, e.g., Pinacol) main:f0->esterification Diol, Dean-Stark nucleophilic_sub Nucleophilic Substitution (with Amines, Phenols, Thiols) main:f1->nucleophilic_sub Base PROTAC_Application cluster_synthesis PROTAC Synthesis Building_Block N-(3-Chloropropyl) 4-boronobenzenesulfonamide Intermediate_Linker Linker-POI Conjugate Building_Block->Intermediate_Linker Nucleophilic Substitution POI_Ligand Protein of Interest (POI) Ligand (with nucleophilic handle) POI_Ligand->Intermediate_Linker Final_PROTAC PROTAC Molecule Intermediate_Linker->Final_PROTAC Suzuki Coupling E3_Ligase_Ligand E3 Ligase Ligand (with aryl halide handle) E3_Ligase_Ligand->Final_PROTAC

Sources

N-(3-Chloropropyl) 4-boronobenzenesulfonamide: A Versatile Linker for Targeted Protein Degradation and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 874219-48-4[1][2]

Abstract

This technical guide provides an in-depth analysis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, a bifunctional molecule of significant interest in contemporary drug discovery and chemical biology. We will explore its synthesis, physicochemical properties, and critically, its application as a versatile building block in the construction of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Furthermore, this guide will detail its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of complex biaryl structures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the strategic application of this compound.

Introduction: The Emergence of Bifunctional Molecules in Drug Discovery

The paradigm of drug discovery is continually evolving, with a marked shift from classical occupancy-driven pharmacology to event-driven modalities. Among the most disruptive of these new approaches is Targeted Protein Degradation (TPD), which utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][4][5][6] This is often achieved through the use of heterobifunctional molecules, most notably PROTACs, which act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[6][7]

The rational design of effective PROTACs is a complex multiparameter optimization problem, with the linker component playing a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the final molecule. N-(3-Chloropropyl) 4-boronobenzenesulfonamide emerges as a highly valuable building block in this context, offering two distinct points of chemical reactivity: a nucleophilic substitution-ready chloropropyl group and a versatile boronic acid moiety amenable to palladium-catalyzed cross-coupling reactions. This dual functionality provides a strategic advantage in the modular synthesis of PROTACs and other complex molecular architectures.

This guide will provide a comprehensive overview of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, from its fundamental chemical properties to its advanced applications, empowering researchers to leverage its full potential in their drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is essential for its effective application.

PropertyValueSource
CAS Number 874219-48-4[1][2]
Molecular Formula C₉H₁₃BClNO₄S[1][2]
Molecular Weight 277.53 g/mol [1]
Appearance White to off-white solidInferred from typical properties of similar compounds
Melting Point 243-245 °C[2]
Solubility Soluble in organic solvents such as DMSO, DMF, and methanolInferred from structure
Storage Keep Cold[2][8]

Synonyms: 4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID[1][2][8]

Synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

The synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide can be achieved through a multi-step process. The following protocol is a representative method, adapted from synthetic strategies for analogous sulfonamide-phenylboronic acids.[9]

Synthetic Scheme

synthesis cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Borylation 4-Bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl chloride N-(3-Chloropropyl)-4-bromobenzenesulfonamide N-(3-Chloropropyl)-4- bromobenzenesulfonamide 4-Bromobenzenesulfonyl_chloride->N-(3-Chloropropyl)-4-bromobenzenesulfonamide Triethylamine, DCM 3-Chloropropan-1-amine 3-Chloropropan-1-amine 3-Chloropropan-1-amine->N-(3-Chloropropyl)-4-bromobenzenesulfonamide N-(3-Chloropropyl)-4-bromobenzenesulfonamide_2 N-(3-Chloropropyl)-4- bromobenzenesulfonamide Product N-(3-Chloropropyl) 4-boronobenzenesulfonamide N-(3-Chloropropyl)-4-bromobenzenesulfonamide_2->Product 1. n-BuLi, THF, -78°C 2. Triisopropyl borate 3. Acidic workup

Caption: Synthetic pathway for N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-Chloropropyl)-4-bromobenzenesulfonamide

  • To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add 3-chloropropan-1-amine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(3-Chloropropyl)-4-bromobenzenesulfonamide.

Step 2: Synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

  • Dissolve N-(3-Chloropropyl)-4-bromobenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Applications in Drug Discovery and Organic Synthesis

The unique bifunctional nature of N-(3-Chloropropyl) 4-boronobenzenesulfonamide makes it a valuable tool in several areas of drug discovery and organic synthesis.

A Key Building Block for PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. A typical PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is an ideal linker precursor. The chloropropyl group can be readily functionalized with an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand) via nucleophilic substitution. The boronic acid moiety can then be coupled to a POI ligand containing a suitable halide or triflate using the Suzuki-Miyaura reaction.

protac cluster_0 PROTAC Assembly Topic_Compound N-(3-Chloropropyl) 4-boronobenzenesulfonamide Intermediate Linker-E3 Ligase Complex Topic_Compound->Intermediate Nucleophilic Substitution E3_Ligase_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) E3_Ligase_Ligand->Intermediate PROTAC PROTAC Molecule Intermediate->PROTAC Suzuki-Miyaura Coupling POI_Ligand POI Ligand (with halide/triflate) POI_Ligand->PROTAC

Caption: Modular synthesis of a PROTAC using the topic compound.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[10][11][12][13][14] It is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

N-(3-Chloropropyl) 4-boronobenzenesulfonamide can serve as the organoboron partner in Suzuki-Miyaura reactions, allowing for the introduction of the N-(3-Chloropropyl)sulfamoylphenyl moiety into a wide range of molecules. This is particularly useful for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

suzuki Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II) R-Pd(II)-X Oxidative_Addition->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)_R_R R-Pd(II)-Ar Transmetalation->Pd(II)_R_R Reductive_Elimination Reductive Elimination Pd(II)_R_R->Reductive_Elimination Reductive_Elimination->Pd(0) Product R-Ar Reductive_Elimination->Product Topic_Compound Ar-B(OH)₂ (Topic Compound) Topic_Compound->Transmetalation RX R-X (Organohalide) RX->Oxidative_Addition Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a General Suzuki-Miyaura Coupling
  • In a reaction vessel, combine N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.0 eq), the desired aryl halide or triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion and Future Perspectives

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a valuable and versatile chemical entity with significant potential in modern drug discovery and organic synthesis. Its bifunctional nature allows for its strategic incorporation into complex molecules, most notably as a linker in the rapidly expanding field of targeted protein degradation. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this compound. As the quest for more selective and potent therapeutics continues, the demand for well-designed molecular building blocks like N-(3-Chloropropyl) 4-boronobenzenesulfonamide will undoubtedly grow, paving the way for the development of novel and impactful medicines.

References

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health. [Link]

  • 4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID CAS 874219-48-4 wiki. Molbase. [Link]

  • 4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID CAS#: 874219-48-4. ChemWhat. [Link]

  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Bardoxolone conjugation enables targeted protein degradation of BRD4. National Institutes of Health. [Link]

  • Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). YouTube. [Link]

  • Targeted protein degradation: advances in drug discovery and clinical practice. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to N-(3-Chloropropyl) 4-boronobenzenesulfonamide: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of N-(3-Chloropropyl) 4-boronobenzenesulfonamide based on available chemical data and research on structurally related compounds. As of the time of writing, detailed experimental data, including specific spectroscopic analyses and biological activity assays for this particular molecule, are not extensively available in peer-reviewed literature. The synthesis protocols and potential applications described herein are therefore based on established methodologies for analogous compounds and should be adapted and validated experimentally.

Introduction

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a multifaceted organic compound that stands at the intersection of two classes of molecules with significant therapeutic potential: sulfonamides and boronic acids. The convergence of the sulfonamide pharmacophore, a cornerstone in the development of antimicrobial and diuretic drugs, with the versatile boronic acid moiety, known for its unique covalent interactions with biological targets, positions this molecule as a compound of considerable interest in medicinal chemistry and drug discovery.[1][2]

The boronic acid group, in particular, has seen a surge in interest following the clinical success of drugs like bortezomib, a proteasome inhibitor.[3] This functional group's ability to form reversible covalent bonds with serine, threonine, and other nucleophilic residues in enzyme active sites makes it a powerful tool for designing potent and selective inhibitors.[3][4] This guide will delve into the molecular architecture of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, propose a logical synthetic pathway, and explore its potential as a modulator of enzymatic activity, drawing parallels from closely related and well-characterized analogs.

Molecular Structure and Physicochemical Properties

The molecular structure of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, with the chemical formula C₉H₁₃BClNO₄S, integrates a phenylboronic acid core with a sulfonamide linker attached to a reactive 3-chloropropyl group.[5][6] This unique combination of functional groups dictates its chemical reactivity and potential biological interactions.

PropertyValueSource
Molecular Formula C₉H₁₃BClNO₄S[5][6]
Molecular Weight 277.53 g/mol [6][7]
CAS Number 874219-48-4[5][6]
Canonical SMILES B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O[5]
Predicted Melting Point 243-245 °C[8]
Predicted Boiling Point 481.6 °C at 760 mmHg[7]
Predicted Density 1.42 g/cm³[8]

The key structural features include:

  • A Phenylboronic Acid Moiety: This group is crucial for potential covalent interactions with diol-containing molecules or the active sites of enzymes.

  • A Sulfonamide Linker: This well-established pharmacophore contributes to the molecule's overall physicochemical properties and can engage in hydrogen bonding with biological targets.

  • A 3-Chloropropyl Chain: This alkyl halide provides a reactive handle for further chemical modification or potential covalent interaction with target proteins.

Caption: 2D representation of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Proposed Synthetic Pathway

G start1 4-Boronobenzenesulfonyl chloride product N-(3-Chloropropyl) 4-boronobenzenesulfonamide start1->product Sulfonamide Formation (Base, Solvent) start2 3-Chloropropylamine start2->product

Caption: Proposed synthetic workflow for N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Experimental Protocol (Hypothetical)

This protocol is a general guideline and requires optimization.

Materials:

  • 4-Boronobenzenesulfonyl chloride

  • 3-Chloropropylamine hydrochloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 4-boronobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).

  • Amine Addition: Slowly add a solution of 3-chloropropylamine hydrochloride (1.1 eq) in a minimal amount of solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups (e.g., S=O, N-H, B-O, C-Cl).

Potential Applications in Drug Discovery

The unique structural features of N-(3-Chloropropyl) 4-boronobenzenesulfonamide suggest several potential applications in drug discovery, primarily centered around its potential as an enzyme inhibitor.

Serine β-Lactamase Inhibition

Phenylboronic acids are a well-established class of inhibitors for serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[3][4] The boronic acid moiety can form a reversible covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of substrate hydrolysis. The sulfonamide portion of the molecule can form additional interactions within the active site, potentially enhancing binding affinity and selectivity. The 3-chloropropyl group could act as a warhead for irreversible inhibition or be modified to explore further interactions.

G inhibitor N-(3-Chloropropyl) 4-boronobenzenesulfonamide complex Reversible Covalent Adduct inhibitor->complex Boronic acid interaction enzyme Serine β-Lactamase (Active Site Serine) enzyme->complex inhibition Enzyme Inhibition complex->inhibition outcome Restoration of Antibiotic Efficacy inhibition->outcome

Caption: Proposed mechanism of serine β-lactamase inhibition.

Inhibition of Nucleoside Triphosphate Diphosphohydrolases (NTPDases)

Derivatives of sulfamoylbenzoic acid have demonstrated inhibitory activity against human NTPDases, enzymes involved in nucleotide metabolism and purinergic signaling.[2] These enzymes play roles in various pathological conditions, including thrombosis, inflammation, and cancer. The sulfonamide scaffold is a key feature for interacting with these enzymes, and the boronic acid and chloropropyl groups of the title compound could be explored to enhance potency and selectivity against specific NTPDase isoforms.

Antibacterial and Antibiofilm Activity

Halogenated phenylboronic acids have shown promising antibacterial and antibiofilm activity against various pathogens.[9][10] The mechanism is thought to involve the interaction of the boronic acid with the bacterial cell membrane. The presence of both a boronic acid and a halogen (chlorine) in N-(3-Chloropropyl) 4-boronobenzenesulfonamide makes it a candidate for investigation as a novel antibacterial agent.

Conclusion

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a molecule with a compelling structural design that suggests significant potential for applications in medicinal chemistry. Its hybrid nature, combining the established pharmacophore of a sulfonamide with the versatile reactivity of a boronic acid and a reactive alkyl halide, makes it a prime candidate for the development of novel enzyme inhibitors and antimicrobial agents. While specific experimental data for this compound remains to be published, the foundational knowledge of its constituent functional groups provides a strong rationale for its synthesis and biological evaluation. Future research should focus on the development of a robust synthetic protocol, full spectroscopic characterization, and screening against a panel of relevant biological targets to unlock the full therapeutic potential of this promising molecule.

References

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

  • 4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID 874219-48-4 wiki. LookChem. [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. [Link]

  • Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. PMC. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. [Link]

  • Benzene, (3-chloropropyl)-. NIST WebBook. [Link]

  • Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers. [Link]

Sources

Technical Guide: Spectroscopic Characterization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive and Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of published spectroscopic data for this specific compound, this document outlines a predictive approach based on established principles of spectroscopy and data from analogous structures. It details robust, field-proven methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide is intended to serve as a self-validating system for researchers, enabling them to confidently synthesize and characterize this and similar novel sulfonamide boronic acid derivatives.

Introduction: The Significance of Sulfonamide Boronic Acids

Sulfonamide boronic acids represent a promising class of compounds in drug discovery, notably as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin- and cephalosporin-based antibiotics.[1] The unique combination of the sulfonamide and boronic acid moieties allows for distinct structure-activity relationships compared to traditional carboxamide analogs.[1] N-(3-Chloropropyl) 4-boronobenzenesulfonamide (Figure 1) incorporates these key functional groups, making its thorough characterization essential for understanding its potential therapeutic applications.

Chemical structure of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Figure 1. Chemical structure of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. CAS Number: 874219-48-4, Molecular Formula: C9H13BClNO4S, Molecular Weight: 277.53 g/mol.

This guide will first propose a logical synthetic pathway for N-(3-Chloropropyl) 4-boronobenzenesulfonamide. Subsequently, it will delve into the predicted spectroscopic data across various techniques, explaining the rationale behind these predictions. Finally, detailed experimental protocols for acquiring this data are provided, ensuring scientific integrity and reproducibility.

Proposed Synthetic Pathway

A plausible and efficient synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide can be achieved through the sulfonylation of 3-chloropropan-1-amine with 4-boronobenzenesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-boronobenzenesulfonyl_chloride 4-boronobenzenesulfonyl chloride conditions Base (e.g., Triethylamine) Dichloromethane Room Temperature 4-boronobenzenesulfonyl_chloride->conditions 3-chloropropan-1-amine 3-chloropropan-1-amine 3-chloropropan-1-amine->conditions product N-(3-Chloropropyl) 4-boronobenzenesulfonamide conditions->product Sulfonylation

Diagram 1. Proposed synthetic pathway for N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Predicted Spectroscopic Data and Interpretation

The following sections provide predicted spectroscopic data for N-(3-Chloropropyl) 4-boronobenzenesulfonamide. These predictions are based on the analysis of its structural components: a 1,4-disubstituted benzene ring, a sulfonamide linkage, a propyl chain with a terminal chlorine, and a boronic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation. The predicted chemical shifts for ¹H, ¹³C, and ¹¹B NMR are presented below.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.0 - 8.2Doublet2HAr-H (ortho to -SO₂NH-)The strong electron-withdrawing effect of the sulfonyl group deshields these protons.
~7.8 - 8.0Doublet2HAr-H (ortho to -B(OH)₂)The boronic acid group also has an electron-withdrawing character, deshielding these protons.
~5.0 - 6.0Triplet (broad)1H-SO₂NH-The sulfonamide proton is exchangeable and often appears as a broad signal. Its chemical shift can be solvent-dependent.[2]
~3.6Triplet2H-CH₂-ClThe electronegative chlorine atom deshields the adjacent methylene protons.
~3.1Quartet/Triplet2H-NH-CH₂-The methylene group adjacent to the nitrogen is deshielded by both the nitrogen and the sulfonyl group.
~2.0Quintet2H-CH₂-CH₂-CH₂-This central methylene group of the propyl chain is the most shielded of the aliphatic protons.
~4.0 - 6.0Broad Singlet2H-B(OH)₂The protons of the boronic acid hydroxyl groups are acidic and exchangeable, typically appearing as a broad singlet.

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~140 - 145Ar-C (ipso to -SO₂NH-)The sulfonyl group causes a significant downfield shift for the attached aromatic carbon.
~135Ar-C (ortho to -SO₂NH-)Electron-withdrawing effect of the sulfonyl group.
~130Ar-C (ipso to -B(OH)₂)The carbon attached to the boron atom is expected in this region.
~126Ar-C (ortho to -B(OH)₂)Electron-withdrawing effect of the boronic acid group.
~45-CH₂-ClThe chlorine atom deshields the attached carbon.
~42-NH-CH₂-The nitrogen and sulfonyl group cause a downfield shift.
~32-CH₂-CH₂-CH₂-The central carbon of the propyl chain is the most upfield of the aliphatic carbons.

3.1.3. ¹¹B NMR Spectroscopy

¹¹B NMR is crucial for confirming the presence and chemical environment of the boron atom.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~25 - 30-B(OH)₂This chemical shift range is characteristic of trigonal planar boronic acids.[3][4] The signal is often broad due to quadrupolar relaxation.[5]
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

Predicted m/z values:

  • [M+H]⁺: 278.04 (for ³⁵Cl) and 280.04 (for ³⁷Cl) with an approximate 3:1 isotopic ratio.

  • [M-H]⁻: 276.03 (for ³⁵Cl) and 278.03 (for ³⁷Cl) with an approximate 3:1 isotopic ratio.

Predicted Fragmentation Pattern (Positive Ion Mode):

A key fragmentation pathway for sulfonamides involves the loss of SO₂ (64 Da).[6] Another common fragmentation is the cleavage of the S-N bond.[7][8]

MS_Fragmentation M+H+ [M+H]⁺ m/z 278.04 Fragment1 Loss of SO₂ [M+H - SO₂]⁺ m/z 214.04 M+H+->Fragment1 Fragment2 Cleavage of S-N bond [C₃H₇ClN]⁺ m/z 92.03 M+H+->Fragment2 Fragment3 [C₆H₆BO₂S]⁺ m/z 169.01 M+H+->Fragment3

Diagram 2. Predicted major fragmentation pathways in positive ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Rationale
3400 - 3200 (broad)O-H stretchCharacteristic of the boronic acid hydroxyl groups.[9]
3300 - 3200N-H stretchTypical for a secondary sulfonamide.[10]
~1350 - 1320SO₂ asymmetric stretchA strong absorption band characteristic of sulfonamides.[2][10]
~1180 - 1150SO₂ symmetric stretchAnother strong absorption band for sulfonamides.[2][10]
~1350B-O stretchConfirms the presence of the boronic acid group.[9]
~920S-N stretchCharacteristic of the sulfonamide linkage.[10]
~750 - 690C-Cl stretchIndicative of the alkyl chloride.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

General Sample Preparation
  • Purity: Ensure the sample of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is of high purity (≥98%) to avoid interference from impurities.

  • Solvent Selection: Choose appropriate deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃) and HPLC-grade solvents for MS (e.g., acetonitrile, methanol).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

  • ¹¹B NMR Acquisition:

    • Tune the spectrometer to the ¹¹B frequency.

    • Use a boron-free probe if available to minimize background signals.

    • Acquire a one-dimensional ¹¹B spectrum.[11]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak for ¹H and ¹³C, and to an external standard (e.g., BF₃·OEt₂) for ¹¹B.[11]

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Full Scan MS:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire full scan mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500).

  • Tandem MS (MS/MS):

    • Select the precursor ions corresponding to [M+H]⁺ and [M-H]⁻.

    • Perform collision-induced dissociation (CID) to generate fragment ions.

    • Acquire the MS/MS spectra to elucidate the fragmentation pathways.[12]

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ions and to identify the major fragment ions.

Infrared Spectroscopy Protocol
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the compound with dry KBr powder and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Use a Fourier-transform infrared (FT-IR) spectrometer.

    • Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).[10]

    • Acquire a background spectrum of the empty sample compartment or KBr pellet.

  • Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Experimental_Workflow Start Pure Compound (≥98%) NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep MS_Prep Dissolve in HPLC-grade Solvent Start->MS_Prep IR_Prep Prepare KBr Pellet or use ATR Start->IR_Prep NMR_Acq ¹H, ¹³C, ¹¹B NMR Acquisition NMR_Prep->NMR_Acq MS_Acq Full Scan ESI-MS and MS/MS MS_Prep->MS_Acq IR_Acq FT-IR Spectrum Acquisition IR_Prep->IR_Acq NMR_Analysis Data Processing & Interpretation NMR_Acq->NMR_Analysis MS_Analysis Data Analysis & Fragmentation MS_Acq->MS_Analysis IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis Structure_Confirmation Structural Confirmation & Characterization NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Diagram 3. General experimental workflow for the spectroscopic characterization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the spectroscopic characterization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. By combining predictive data with detailed experimental protocols, researchers and drug development professionals are equipped with the necessary tools to confidently synthesize, identify, and further investigate this and other novel sulfonamide boronic acids. The methodologies outlined herein ensure a high degree of scientific integrity and are designed to be self-validating, promoting reproducibility and accuracy in the laboratory.

References

  • Liu, A., et al. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 22(4), 735-43. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Chang, C. J., & Lunsford, W. B. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 65(8), 1245-8. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available at: [Link]

  • Gao, J., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 82(18), 9474-9481. Available at: [Link]

  • ACS Publications. (n.d.). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available at: [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 59(11), 709-716. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Banci, L., et al. (1991). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 43(1), 1-10. Available at: [Link]

  • Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. Available at: [Link]

  • Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1953). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 75(8), 1881–1883. Available at: [Link]

  • De Paule, M. A., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. Available at: [Link]

  • ResearchGate. (n.d.). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(12), 4439-4448. Available at: [Link]

  • Ilic, A. N., et al. (2019). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 123(42), 9091-9102. Available at: [Link]

  • ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... Available at: [Link]

  • ResearchGate. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available at: [Link]

  • Semantic Scholar. (n.d.). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Available at: [Link]

  • National Center for Biotechnology Information. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2631-2636. Available at: [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. Available at: [Link]

  • MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 58(15), 6093-106. Available at: [Link]

  • DergiPark. (n.d.). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route (a), 1 H NMR spectra (b), 11 B NMR spectra (c), and... Available at: [Link]

  • DOI. (n.d.). 11B{1H} D-HMQC and 11B{1H dephased} NMR of spent dehydrated BNNT. Available at: [Link]

  • Veeprho. (n.d.). N-(3-chloropropyl)-N-methylnitrous amide. Available at: [Link]

  • NIST WebBook. (n.d.). Benzene, (3-chloropropyl)-. Available at: [Link]

  • SpectraBase. (n.d.). 4-chloro-N-(3-chloropropyl)benzamide. Available at: [Link]

  • Arctom Scientific. (n.d.). N-(3-Chloropropyl) 4-bromobenzenesulfonamide. Available at: [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. Available at: [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-(3-Chloropropyl)-4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the potential mechanism of action of N-(3-Chloropropyl)-4-boronobenzenesulfonamide, a molecule combining the well-established inhibitory potential of a boronic acid with the structural features of a sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known principles of medicinal chemistry to propose a scientifically grounded hypothesis for the compound's biological activity, supported by illustrative experimental protocols for its validation.

Part 1: Foundational Insights and Postulated Mechanism

Introduction to N-(3-Chloropropyl)-4-boronobenzenesulfonamide: A Molecule of Interest

N-(3-Chloropropyl)-4-boronobenzenesulfonamide is a synthetic organic compound characterized by a phenylboronic acid moiety linked to a sulfonamide group, which in turn is substituted with a 3-chloropropyl chain. The presence of the boronic acid group is of significant interest in medicinal chemistry, as it is a key pharmacophore in several approved drugs known for their ability to reversibly inhibit serine proteases.[1][2][3] The sulfonamide linkage provides a distinct structural scaffold that has been successfully exploited in a variety of therapeutic agents, including antibacterials and enzyme inhibitors.[4][5][6]

The Boronic Acid Warhead: A Reversible Covalent Inhibitor

The central hypothesis for the mechanism of action of N-(3-Chloropropyl)-4-boronobenzenesulfonamide revolves around the electrophilic nature of the boron atom in the boronic acid group. This moiety is known to form a stable, yet reversible, covalent bond with the hydroxyl group of serine residues located in the active sites of various enzymes, particularly serine proteases.[4][7] This interaction mimics the tetrahedral transition state of substrate hydrolysis, effectively blocking the catalytic activity of the enzyme.[7][8] The reversibility of this bond is a desirable pharmacokinetic property, potentially reducing off-target effects and toxicity.[9]

The Sulfonamide Scaffold and the N-Alkyl Substituent: Modulators of Specificity and Potency

The sulfonamide portion of the molecule, along with the 3-chloropropyl group, is predicted to play a crucial role in determining the compound's binding affinity and selectivity for its target enzyme. The geometry and polarity of the sulfonamide can influence how the inhibitor orients itself within the enzyme's active site, potentially forming hydrogen bonds and other non-covalent interactions with surrounding amino acid residues.[4][5][6] The 3-chloropropyl chain offers a flexible linker that can explore hydrophobic pockets within the binding site, further enhancing potency. The chlorine atom may also participate in halogen bonding or other specific interactions.

Postulated Signaling Pathway: Inhibition of a Serine Protease

Based on the structural features of N-(3-Chloropropyl)-4-boronobenzenesulfonamide, a plausible mechanism of action is the inhibition of a serine protease, such as a bacterial β-lactamase or a human protease involved in a disease pathway. The following diagram illustrates this proposed inhibitory mechanism.

Figure 1: Hypothesized Mechanism of Action cluster_Enzyme Enzyme Active Site cluster_Complex Tetrahedral Intermediate (Inhibition) Serine Serine Residue (Ser-OH) Complex Reversible Covalent Adduct (Ser-O-B) Serine->Complex Forms Inhibitor N-(3-Chloropropyl)- 4-boronobenzenesulfonamide Inhibitor->Serine Nucleophilic Attack Complex->Serine Reversible Dissociation

Caption: Hypothesized interaction of N-(3-Chloropropyl)-4-boronobenzenesulfonamide with a serine protease active site.

Part 2: Experimental Validation of the Hypothesized Mechanism

To investigate and validate the proposed mechanism of action, a series of in vitro experiments are essential. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's inhibitory activity.

Target Enzyme Selection and Rationale

Given the structural similarities of N-(3-Chloropropyl)-4-boronobenzenesulfonamide to known β-lactamase inhibitors, a suitable initial target for investigation would be a representative Class C β-lactamase, such as AmpC from Escherichia coli.[4][5][8] These enzymes are clinically relevant and well-characterized, providing a robust system for initial screening.

In Vitro Enzyme Inhibition Assay: A Step-by-Step Protocol

This protocol details the determination of the inhibitory constant (Ki) of N-(3-Chloropropyl)-4-boronobenzenesulfonamide against AmpC β-lactamase.

Materials:

  • Purified AmpC β-lactamase

  • N-(3-Chloropropyl)-4-boronobenzenesulfonamide

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of N-(3-Chloropropyl)-4-boronobenzenesulfonamide in DMSO.

    • Prepare a series of dilutions of the inhibitor in assay buffer.

    • Prepare a stock solution of nitrocefin in DMSO and dilute to the working concentration in assay buffer.

    • Dilute the AmpC enzyme to the desired concentration in assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the inhibitor dilutions to the appropriate wells.

    • Add 20 µL of the AmpC enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the nitrocefin solution to each well.

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (V0) for each inhibitor concentration.

    • Plot the initial velocity as a function of inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.

Illustrative Inhibition Data

The following table presents hypothetical data from an in vitro inhibition assay, demonstrating the expected outcome for a potent inhibitor.

Inhibitor Concentration (nM)Initial Velocity (mOD/min)% Inhibition
0 (Control)1000
19010
106040
254555
502575
1001090
500298

Hypothetical IC50: ~20 nM Hypothetical Ki: ~10 nM

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro enzyme inhibition assay.

Figure 2: In Vitro Inhibition Assay Workflow A Prepare Reagents (Inhibitor, Enzyme, Substrate) B Add Buffer and Inhibitor to Plate A->B C Add Enzyme and Incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Absorbance Over Time D->E F Calculate Initial Velocities E->F G Plot Dose-Response Curve F->G H Determine IC50 and Ki G->H

Caption: A streamlined workflow for determining the inhibitory potency of the compound.

Part 3: Structural Elucidation and Further Investigations

X-ray Crystallography for Definitive Mechanistic Insight

To unequivocally confirm the binding mode of N-(3-Chloropropyl)-4-boronobenzenesulfonamide, co-crystallization of the compound with the target enzyme is paramount. The resulting crystal structure would provide atomic-level detail of the covalent interaction between the boronic acid and the active site serine, as well as the non-covalent interactions of the sulfonamide and chloropropyl moieties.[4][5][6] This structural information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.

Probing Reversibility: The Jump-Dilution Method

To experimentally verify the reversible nature of the inhibition, a jump-dilution experiment can be performed.

Protocol Outline:

  • Incubate a high concentration of the enzyme with a saturating concentration of the inhibitor to allow for complex formation.

  • Rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate.

  • Monitor the recovery of enzyme activity over time. A gradual increase in activity indicates the dissociation of the inhibitor from the enzyme, confirming reversible binding.

Conclusion

While specific biological data for N-(3-Chloropropyl)-4-boronobenzenesulfonamide is not yet publicly available, its chemical structure strongly suggests a mechanism of action centered on the reversible covalent inhibition of a serine-containing enzyme. The boronic acid "warhead" is the primary driver of this inhibition, while the sulfonamide scaffold and its substituents likely fine-tune the compound's potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and elucidating the precise molecular interactions that govern its biological activity. Further investigation into this and similar molecules could pave the way for the development of novel therapeutics.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (URL: [Link])

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - NIH. (URL: [Link])

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL: [Link])

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (URL: [Link])

  • Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. - Semantic Scholar. (URL: [Link])

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Sulfonamidoboronic Acids as “Cross-Class” Inhibitors of an Expanded-Spectrum Class C Cephalosporinase, ADC-33, and a Class D - Semantic Scholar. (URL: [Link])

Sources

"literature review of 4-boronobenzenesulfonamide derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 4-Boronobenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive literature review of 4-boronobenzenesulfonamide derivatives, a class of compounds that marries the well-established therapeutic relevance of the sulfonamide group with the unique chemical reactivity of the boronic acid moiety. We delve into the synthetic methodologies, key chemical properties, and diverse biological activities of these derivatives. Particular emphasis is placed on their role as potent enzyme inhibitors, exploring their interactions with targets such as carbonic anhydrases and proteases. Through a detailed analysis of structure-activity relationships (SAR), this paper illuminates the chemical logic behind the design of potent and selective agents. We also provide field-proven experimental protocols and visual workflows to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: A Tale of Two Pharmacophores

In the landscape of drug discovery, both the sulfonamide (R-SO₂NHR') and the boronic acid [R-B(OH)₂] moieties have independently carved out significant niches. Sulfonamides represent a privileged scaffold, forming the basis of a vast array of drugs with antibacterial, diuretic, anti-inflammatory, and anticancer properties.[1][2] Their success stems from their ability to act as stable, non-hydrolyzable mimics of amide or carboxylate groups, engaging in crucial hydrogen bonding interactions with biological targets.[3]

On the other hand, boronic acids have emerged from a period of perceived toxicity to become indispensable tools in medicinal chemistry.[4][5] The approval of the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma treatment was a landmark event that catalyzed immense interest in boron-containing compounds.[6] The unique properties of the boronic acid group—its trigonal planar geometry, Lewis acidity, and ability to form reversible covalent bonds with diols—confer upon it a mode of action distinct from most organic functional groups.

The fusion of these two pharmacophores into the 4-boronobenzenesulfonamide scaffold creates a hybrid molecule with compelling therapeutic potential. The sulfonamide group provides a robust anchor for interacting with protein backbones and side chains, while the boronic acid moiety can act as a potent warhead, targeting catalytic residues (like serine or threonine) or binding to cis-diols present in cofactors or on cell surfaces.[7][8] This review synthesizes the current body of knowledge on these derivatives, exploring their synthesis, properties, and applications, with a focus on their utility in designing targeted enzyme inhibitors.

Synthetic Strategies for 4-Boronobenzenesulfonamide Derivatives

The construction of the 4-boronobenzenesulfonamide core and its subsequent derivatization rely on well-established organic chemistry reactions. The primary challenge lies in the orthogonal handling of the two key functional groups, ensuring that the conditions for forming the sulfonamide bond do not compromise the integrity of the boronic acid, and vice-versa.

Core Scaffold Synthesis

The most common approach involves the sulfonylation of an amine with a pre-functionalized sulfonyl chloride. The key starting material, 4-(dihydroxyboryl)benzene-1-sulfonyl chloride, can be prepared from 4-bromobenzenesulfonyl chloride via a palladium-catalyzed borylation reaction (e.g., Miyaura borylation) or through lithiation followed by quenching with a borate ester.

Alternatively, the sulfonamide bond can be formed first, followed by the introduction of the boronic acid. For example, reacting a primary amine with 4-bromobenzenesulfonyl chloride yields an N-substituted-4-bromobenzenesulfonamide, which can then be converted to the corresponding boronic acid derivative.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing diverse 4-boronobenzenesulfonamide derivatives. The choice of pathway often depends on the commercial availability of starting materials and the desired diversity in the 'R' group.

G cluster_0 Pathway A: Late-Stage Borylation cluster_1 Pathway B: Early-Stage Borylation A1 Amine (R-NH2) A3 N-Substituted-4-bromobenzenesulfonamide A1->A3 Sulfonylation A2 4-Bromobenzenesulfonyl chloride A2->A3 A4 4-Boronobenzenesulfonamide Derivative A3->A4 Pd-catalyzed Borylation (e.g., with B2pin2) B1 4-Boronobenzenesulfonyl chloride B3 4-Boronobenzenesulfonamide Derivative B1->B3 Sulfonylation B2 Amine (R-NH2) B2->B3 caption General synthetic pathways to 4-boronobenzenesulfonamide derivatives.

Caption: General synthetic pathways to 4-boronobenzenesulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of N-benzyl-4-(dihydroxyboryl)benzenesulfonamide

This protocol describes a representative synthesis following Pathway A, a robust method suitable for generating a library of derivatives from various amines.

Materials:

  • Benzylamine

  • 4-Bromobenzenesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of N-benzyl-4-bromobenzenesulfonamide

  • Dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer, and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in DCM to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Step 2: Synthesis of N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

  • To an oven-dried flask, add N-benzyl-4-bromobenzenesulfonamide (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the mixture to 80-90 °C and stir for 12-18 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the boronate ester.

Step 3: Hydrolysis to N-benzyl-4-(dihydroxyboryl)benzenesulfonamide

  • Dissolve the boronate ester from Step 2 in a mixture of tetrahydrofuran (THF) and 1M HCl.

  • Stir vigorously at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final 4-boronobenzenesulfonamide derivative.

Key Chemical Properties and Biological Interactions

The biological activity of 4-boronobenzenesulfonamide derivatives is intrinsically linked to their chemical properties, particularly the Lewis acidity of the boron center.

  • pKa and pH-Dependent Interactions: The boron atom in an arylboronic acid is a weak Lewis acid. Its pKa is a critical parameter, as the affinity for diols is significantly higher in the tetrahedral boronate form (sp³ hybridized) compared to the neutral trigonal planar form (sp² hybridized). The introduction of the electron-withdrawing sulfonamide group at the para-position substantially lowers the pKa of the boronic acid (from ~8.8 for phenylboronic acid to ~7.1-7.4).[9] This is a crucial feature, as it allows for significant formation of the active tetrahedral boronate anion at physiological pH (~7.4), enhancing binding to biological targets.[9]

  • Reversible Covalent Bonding: The defining interaction of boronic acids is their ability to form reversible covalent boronate esters with 1,2- or 1,3-cis-diols.[7] This mechanism is central to their function as inhibitors of serine proteases, where the boronic acid attacks the catalytic serine residue, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.

Caption: Boronic acid equilibrium and interaction with a serine residue.

Therapeutic Applications and Biological Activity

The dual-functionality of the 4-boronobenzenesulfonamide scaffold has enabled its exploration against a wide range of biological targets.

Carbonic Anhydrase Inhibitors

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial for maintaining pH balance.[10] CA inhibitors are used as diuretics and anti-glaucoma agents.[11] Several studies have investigated benzenesulfonamide derivatives, including those with boronic acid functionalities, as potent CA inhibitors.[12][13][14]

The sulfonamide moiety coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, while the rest of the molecule, including the boronic acid, can form additional interactions with active site residues, influencing potency and isoform selectivity.[14] For instance, derivatives of 4-sulfamoyl-benzenecarboxamides have shown low nanomolar affinity for CA II and CA IV, isozymes involved in aqueous humor secretion, making them promising topical anti-glaucoma agents.[12] While these are not boronic acids themselves, they highlight the utility of the substituted benzenesulfonamide scaffold. The addition of a boronic acid can further enhance binding or modulate physicochemical properties.

Compound ClassTarget Isoform(s)Reported Potency (Kᵢ / IC₅₀)Reference
Benzamide-4-sulfonamideshCA I, II, VII, IXLow nM to sub-nM range
4-CyanamidobenzenesulfonamideshCA I, II, VII, XIIILow nM to µM range[15][16]
Sulfonamide Boronic AcidsAmpC β-lactamaseKᵢ values down to 25 nM[8]
Coumarin SulfonamideshCA I, II, IX, XIIKᵢ values in low nM range[17]

This table summarizes the inhibitory potential of various sulfonamide-based compounds against carbonic anhydrases and related enzymes, demonstrating the scaffold's versatility.

Protease Inhibitors

The ability of boronic acids to act as transition-state analogs for serine proteases makes this a highly fruitful area of research. The sulfonamide portion of the molecule can be elaborated to interact with the S1, S2, etc., binding pockets of the protease, conferring specificity.

  • Matrix Metalloproteinases (MMPs): Studies on MMP inhibitors have incorporated sulfonated moieties to achieve potent inhibition. For example, hydroxamate derivatives with arylsulfonyl groups at the P(1') position have shown Kᵢ values in the 3-5 nM range against MMP-1.[18][19] Replacing the hydroxamate with a boronic acid is a logical design strategy to create potent, reversible inhibitors.

  • HIV Protease: Non-peptidic inhibitors are highly sought after to overcome the poor bioavailability of early peptide-based drugs. Structure-based design has led to potent sulfonamide-containing 4-hydroxycoumarins and pyrones as HIV protease inhibitors, with the most active showing a Kᵢ of 0.5 nM.[3] A boronic acid analogue of the approved drug darunavir was found to be equipotent to the parent drug (10 pM inhibitor) and more stable to oxidation.[20] This highlights the potential of boron-sulfonamide hybrids in antiviral therapy.

Other Biological Targets

The versatility of the scaffold has led to its evaluation against other targets:

  • β-Lactamase Inhibitors: The merging of sulfonamide and boronic acid features has yielded potent inhibitors of AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics. These sulfonamide boronic acids were found to be up to 23 times more potent than their carboxamide analogs, with Kᵢ values as low as 25 nM.[8]

  • 12-Lipoxygenase (12-LOX) Inhibitors: A 4-((benzyl)amino)benzenesulfonamide scaffold has been optimized to produce potent and selective inhibitors of 12-LOX, an enzyme implicated in diabetes, thrombosis, and cancer. Top compounds display nanomolar potency and favorable drug-like properties.[21]

  • TRPV4 Inhibitors: Analogues of the TRPV4 antagonist RN-9893, based on a benzenesulfonamide structure, have been developed for treating acute lung injury, with some compounds showing a 4.5-fold increase in potency.[22]

Structure-Activity Relationship (SAR) Insights

Across the various biological targets, several key SAR trends for 4-boronobenzenesulfonamide derivatives can be identified.

Caption: Key structure-activity relationship points for 4-boronobenzenesulfonamide derivatives.

  • The Boronic Acid: This is the reactive "warhead." Its presence is fundamental for mechanisms involving reversible covalent inhibition. Protecting it as a boronate ester (e.g., pinacol ester) can serve as a prodrug strategy.

  • The Sulfonamide Nitrogen: Substitution on this nitrogen (the R-group) is the most common site for modification. The nature of the R-group is the primary driver of potency and selectivity, as it is designed to interact with specific enzyme subpockets. For example, in β-lactamase inhibitors, even small R-groups like methyl led to high potency, while larger groups mimicking penicillin side chains also proved effective.[8]

  • The Aromatic Ring: Substitution on the phenyl ring can modulate the electronic properties of both the sulfonamide and the boronic acid. Electron-withdrawing groups elsewhere on the ring can further lower the boronic acid pKa, potentially increasing activity at physiological pH.

Future Perspectives and Conclusion

The 4-boronobenzenesulfonamide scaffold represents a powerful platform for the design of targeted covalent inhibitors and other therapeutic agents. The existing literature demonstrates its successful application in inhibiting metalloenzymes, proteases, and other key drug targets.

Future research should focus on several key areas:

  • Systematic Library Synthesis: Expanding the chemical space by synthesizing diverse libraries with varied R-groups to probe a wider range of biological targets.

  • Improving Selectivity: For targets like carbonic anhydrases, achieving isoform selectivity is critical to minimizing side effects.[14] Structure-based design will be essential to exploit subtle differences in the active sites of different isoforms.

  • Pharmacokinetic Optimization: While potent in vitro, these compounds must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work should focus on modifying the scaffold to improve oral bioavailability, metabolic stability, and cell permeability.

  • Novel Applications: The unique reactivity of the boronic acid moiety could be leveraged in new areas, such as developing chemical probes for activity-based protein profiling or as components of targeted drug delivery systems that recognize cell-surface carbohydrates.

References

  • Pinheiro, P. S. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4296. [Link][4]

  • Pinheiro, P. S. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link][5]

  • Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. (2025). Te-Biotechnology. [Link][23]

  • Pinheiro, P. S. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link][6]

  • Zhang, Y., et al. (2022). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. PMC. [Link][24]

  • Eid, E. E., et al. (2017). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. European Journal of Medicinal Chemistry, 138, 793-803. [Link][8]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link][25]

  • Piscitelli, F., et al. (2010). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry, 18(11), 3842-3849. [Link][12]

  • Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Bioconjugate Chemistry, 18(6), 1991-1999. [Link][9]

  • Ghorbani-Vaghei, R., et al. (2022). Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. Current Medicinal Chemistry. [Link][1]

  • Ghorbani-Vaghei, R., et al. (2022). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. Current Medicinal Chemistry. [Link][2]

  • Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(22), 5378. [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors. Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties. Journal of Enzyme Inhibition, 15(4), 339-355. [Link][18]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7005. [Link][13]

  • Basak, A., et al. (2017). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters, 8(12), 1334-1338. [Link][20]

  • Wei, Y., et al. (2023). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. European Journal of Medicinal Chemistry, 262, 115891. [Link][22]

  • Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link][21]

  • Shuman, R. T., et al. (1995). Structure-based design of novel HIV protease inhibitors: sulfonamide-containing 4-hydroxycoumarins and 4-hydroxy-2-pyrones as potent non-peptidic inhibitors. Journal of Medicinal Chemistry, 38(22), 4446-4455. [Link][3]

  • Cígler, P., et al. (2005). From nonpeptide toward noncarbon protease inhibitors: metallacarboranes as specific and potent inhibitors of HIV protease. Proceedings of the National Academy of Sciences, 102(43), 15394-15399. [Link][26]

  • List of Carbonic anhydrase inhibitors. Drugs.com. [Link][11]

  • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties. Journal of Enzyme Inhibition, 15(1), 13-30. [Link][19]

  • Carbonic anhydrase inhibitor. Wikipedia. [Link][10]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. [Link]

  • Wadood, A., et al. (2013). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. [Link][27]

  • Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(11), 3564. [Link][28]

  • Mickevičiūtė, U., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. [Link][29]

  • De Luca, L., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402. [Link][30]

  • Licsandru, E., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 229-237. [Link][14]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [Link][31]

  • Sławiński, J., et al. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. Molecules, 27(21), 7488. [Link][32]

  • Khan, I., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1604. [Link][17]

  • Ng, S. W., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(17), 3173. [Link][33]

  • Gecyte, G., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. ResearchGate. [Link][15]

  • Gecyte, G., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-8. [Link][16]

  • Rutkauskas, K., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. [Link][34]

  • Blackledge, M. S., et al. (2020). Structure–activity relationship study of benserazide derivatives as PilB inhibitors. RSC Medicinal Chemistry, 11(1), 114-118. [Link][35]

  • Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate. [Link][36]

  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link][37]

  • Taha, M., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Chemistry Central Journal, 10, 63. [Link][38]

Sources

"N-(3-Chloropropyl) 4-boronobenzenesulfonamide safety and handling"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and chemical research, the pursuit of novel molecular entities often introduces compounds with complex reactivity and incompletely characterized toxicological profiles. N-(3-Chloropropyl) 4-boronobenzenesulfonamide, a key building block in synthetic chemistry, is one such compound. This guide is crafted for the discerning researcher and drug development professional, moving beyond mere compliance to foster a deep, mechanistic understanding of safe handling. As a Senior Application Scientist, my objective is not to present a rigid checklist, but to instill a principles-based safety culture. The protocols herein are designed as self-validating systems, where an understanding of the "why" behind each step empowers the scientist to navigate the inherent risks with authority and confidence.

Compound Identification and Physicochemical Properties

Unambiguous identification is the foundation of chemical safety. N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a multifunctional compound, and its proper handling begins with confirming its identity and understanding its basic properties.

Identifier Value Source
CAS Number 874219-48-4[1][2]
Molecular Formula C₉H₁₃BClNO₄S[1]
Molecular Weight 277.53 g/mol [1]
Common Synonyms 4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID[1]

This compound is intended for professional research and manufacturing use only and is not for medical or consumer applications.[1]

Comprehensive Hazard Assessment (GHS Classification)

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is classified as a hazardous substance under the Globally Harmonized System (GHS). The signal word for this chemical is "Danger" .[3] A thorough understanding of its specific hazards is critical for risk mitigation.

Hazard Class GHS Category Hazard Statement Implication for Researchers
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin Accidental skin contact can lead to significant toxicity. This necessitates stringent glove and protective clothing protocols.
Skin CorrosionCategory 1AH314: Causes severe skin burns and eye damage The compound is corrosive. Contact will cause immediate and severe damage to skin and eyes, potentially leading to irreversible injury.
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage Direct contact with eyes will cause severe damage. Full-coverage eye and face protection is mandatory.
Skin SensitizationSub-category 1AH317: May cause an allergic skin reaction Repeated exposure may lead to the development of chemical sensitivity, where subsequent low-level exposures can trigger a significant allergic response.
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed Ingestion can cause illness. Strict personal hygiene practices are essential to prevent accidental ingestion.
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure if swallowed Chronic exposure via ingestion poses a long-term health risk, identified to affect the stomach, large intestine, and lymph nodes.[3]
Aquatic Hazard (Acute & Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects This compound poses a significant environmental threat. Disposal must be handled meticulously to prevent release into drains or waterways.

Source: GHS classification in accordance with OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

Causality-Driven Risk Mitigation and Handling Protocols

A robust safety plan is predicated on understanding the causal links between a chemical's properties and the required safety procedures. The hazards outlined above dictate a stringent, multi-layered approach to handling.

Engineering Controls: The First Line of Defense

The primary engineering control for handling N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a certified chemical fume hood.

  • Causality: The recommendation to "Avoid breathing vapours, aerosols" is a direct response to the compound's severe corrosive and toxic nature.[3] While a specific inhalation hazard is not categorized, the potential for aerosolization during weighing or transfer necessitates containment to prevent inadvertent respiratory or facial exposure. All manipulations of the solid compound and its solutions must be performed within a fume hood.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The "toxic in contact with skin" (H311) and "causes severe skin burns" (H314) classifications demand a comprehensive PPE strategy.[3]

PPE Type Specification Justification
Hand Protection Nitrile gloves (or other chemically resistant gloves). Inspect prior to use. Use proper glove removal technique.Protects against dermal absorption (H311), severe burns (H314), and potential sensitization (H317).
Eye/Face Protection Safety glasses with side-shields and a face shield.The high risk of severe and irreversible eye damage (H314) requires more than standard safety glasses. A face shield provides an additional layer of protection against splashes.
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes. Consider additional protective clothing for larger quantities.Protects skin from accidental contact and burns (H314).[3]
Step-by-Step Safe Handling Workflow

The following protocol outlines a self-validating workflow for handling the compound, from retrieval to disposal.

  • Preparation:

    • Verify the chemical fume hood is operational and has a valid certification.

    • Don all required PPE as specified in the table above.

    • Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary glassware, reagents, and waste containers within the hood before introducing the compound.

  • Aliquotting and Weighing:

    • Perform all weighing operations within the fume hood. If using an analytical balance outside the hood, use a sealed container for transport.

    • Use tools (spatulas, etc.) dedicated to this compound to prevent cross-contamination.

    • Handle the solid carefully to minimize dust and aerosol generation.

  • Dissolution and Reaction:

    • Add solvent to the solid slowly to avoid splashing.

    • If the process is exothermic, ensure the vessel is appropriately cooled.

    • Keep the reaction vessel capped or covered to the extent feasible during the reaction.

  • Post-Procedure Cleanup:

    • Decontaminate all non-disposable equipment that has come into contact with the compound.

    • Wipe down the surfaces of the fume hood with an appropriate solvent.

    • Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) in a designated hazardous waste container.

  • Personal Hygiene:

    • After handling and before leaving the laboratory, wash hands thoroughly with soap and water.[3]

    • Do not eat, drink, or smoke in the laboratory.[3] Contaminated work clothing must not be allowed out of the workplace.[3]

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood prep2 Don Full PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 weigh Aliquot / Weigh Compound prep3->weigh Begin Experiment dissolve Dissolve / Start Reaction weigh->dissolve decon Decontaminate Equipment dissolve->decon Experiment Complete dispose Segregate Hazardous Waste decon->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Standard workflow for handling N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is crucial to minimizing harm.

First Aid Measures

The immediate response to exposure is critical due to the compound's corrosive nature.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.[3]

  • Eye Contact: Immediately rinse out with plenty of water, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[3]

  • Ingestion: If the victim is conscious, rinse their mouth and have them drink water (two glasses at most). Do not induce vomiting due to the risk of perforation. Call a physician immediately and do not attempt to neutralize the chemical.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide assistance and call for emergency medical help.[3]

G action_node action_node start Exposure Event q_skin Skin Contact? start->q_skin q_eye Eye Contact? q_skin->q_eye No a_skin Remove Clothing Rinse 15+ min CALL PHYSICIAN q_skin->a_skin Yes q_ingest Ingestion? q_eye->q_ingest No a_eye Rinse Eyes Remove Contacts CALL OPHTHALMOLOGIST q_eye->a_eye Yes a_ingest Rinse Mouth, Drink Water DO NOT INDUCE VOMITING CALL PHYSICIAN q_ingest->a_ingest Yes a_other Move to Fresh Air Seek Medical Advice q_ingest->a_other No (Inhalation)

Caption: Decision tree for first aid response to exposure.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not compromise containment.

  • Contain: For a small spill, cover with a non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Do not allow the substance to enter drains , due to its high aquatic toxicity.

Storage and Disposal

Storage

Store in a tightly closed container in a dry, well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Disposal of N-(3-Chloropropyl) 4-boronobenzenesulfonamide and its containers must be treated as hazardous waste.

  • Environmental Hazard: The compound is classified as H410: "Very toxic to aquatic life with long lasting effects."[3] Under no circumstances should this material or its containers be disposed of in regular trash or washed down the drain.

  • Procedure: All waste must be collected in properly labeled, sealed containers and disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.

References

  • Sigma-Aldrich, Safety Data Sheet for N-(3-Chloropropyl)-4-boronobenzenesulfonamide. Source: Sigma-Aldrich.
  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide, 98% Purity. Source: CP Lab Safety.
  • Sigma-Aldrich, Safety D
  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide | CAS 874219-48-4. Source: Santa Cruz Biotechnology.

Sources

An In-Depth Technical Guide to Determining the Solubility of N-(3-Chloropropyl) 4-boronobenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

N-(3-Chloropropyl) 4-boronobenzenesulfonamide (MW: 277.53 g/mol , Formula: C9H13BClNO4S) is a molecule of interest within contemporary drug discovery pipelines.[1] The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of compound attrition. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[2] A thorough understanding of a compound's solubility profile in various organic solvents is not merely a data collection exercise; it is a foundational pillar of rational drug development, influencing everything from process chemistry and formulation design to the ultimate success of a therapeutic agent.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of N-(3-Chloropropyl) 4-boronobenzenesulfonamide in a range of organic solvents. We will delve into the theoretical underpinnings of solvent selection, provide a detailed, field-proven experimental protocol for solubility determination, and discuss the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust, reproducible, and self-validating.

Part 1: Theoretical Framework for Solvent Selection

The selection of appropriate solvents for solubility screening is a strategic decision that significantly impacts the efficiency and outcome of the study.[3][4] A well-considered solvent selection process, guided by the physicochemical properties of the solute, can accelerate formulation development and chemical synthesis.

Physicochemical Profile of N-(3-Chloropropyl) 4-boronobenzenesulfonamide
  • Polarity: The presence of a sulfonamide group (-SO2NH-), a boronic acid group (-B(OH)2, assuming hydrolysis of a boronate ester precursor), and a chloropropyl group imparts a degree of polarity to the molecule. The aromatic ring provides a nonpolar region. This amphiphilic nature suggests that it may have varied solubility across solvents of differing polarities.

  • Hydrogen Bonding: The sulfonamide and boronic acid moieties are capable of acting as both hydrogen bond donors and acceptors. This is a crucial factor in its interaction with protic solvents like alcohols.

  • Molecular Size: With a molecular weight of 277.53 g/mol , the compound is of a moderate size for a small molecule drug candidate.[1]

Strategic Solvent Classification for Screening

To obtain a comprehensive solubility profile, it is essential to test a diverse set of organic solvents representing different classes based on their polarity, hydrogen bonding capacity, and other relevant properties.[4][5][6][7] A recommended starting point for screening includes solvents from the following categories:

  • Protic Solvents: These solvents can donate hydrogen bonds and include alcohols like methanol, ethanol, and isopropanol.

  • Aprotic Polar Solvents: These solvents have a significant dipole moment but do not donate hydrogen bonds. Examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.

  • Nonpolar Solvents: These solvents have low dielectric constants and include hydrocarbons like hexane and toluene.

  • Ethers: Solvents like tetrahydrofuran (THF) and 1,4-dioxane offer a balance of properties.

  • Ketones: Acetone is a common example, offering moderate polarity.

  • Chlorinated Solvents: Dichloromethane, while often avoided for safety and environmental reasons, can be a useful solvent for certain compounds.

The following diagram illustrates a logical workflow for solvent selection based on these classifications.

G cluster_0 Solvent Selection Workflow Start Start: Define Solubility Screening Goals Analyze Analyze Physicochemical Properties of N-(3-Chloropropyl) 4-boronobenzenesulfonamide Start->Analyze Classify Classify Solvents into Functional Groups Analyze->Classify Select Select Representative Solvents from Each Class Classify->Select Protocol Proceed to Experimental Protocol Select->Protocol

Caption: A workflow for strategic solvent selection for solubility studies.

Part 2: Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This method, when executed with precision, provides a reliable measure of the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment
  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide (ensure purity is characterized)

  • Selected organic solvents (high-purity, analytical grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of N-(3-Chloropropyl) 4-boronobenzenesulfonamide and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of N-(3-Chloropropyl) 4-boronobenzenesulfonamide to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment.

    • Record the exact weight of the compound added.

    • Add a precise volume (e.g., 1 mL) of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[9]

    • Shake the vials for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[8] It is advisable to perform a time-to-equilibrium study to determine the optimal shaking time.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[10]

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards by HPLC.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of N-(3-Chloropropyl) 4-boronobenzenesulfonamide in the diluted sample using the calibration curve.

    • Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

The following diagram outlines the key steps in the shake-flask solubility determination method.

G cluster_1 Shake-Flask Solubility Determination Workflow Start Start: Prepare Reagents and Standards Add_Solid Add Excess Solid to Solvent in Vial Start->Add_Solid Equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours) Add_Solid->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Analyze Analyze by HPLC Filter->Analyze Calculate Calculate Solubility from Calibration Curve Analyze->Calculate End End: Report Solubility Data Calculate->End

Caption: A step-by-step workflow for the shake-flask solubility determination method.

Part 3: Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for N-(3-Chloropropyl) 4-boronobenzenesulfonamide at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)
Protic Methanol5.1[Experimental Value]
Ethanol4.3[Experimental Value]
Isopropanol3.9[Experimental Value]
Aprotic Polar DMSO7.2[Experimental Value]
DMF6.4[Experimental Value]
Acetonitrile5.8[Experimental Value]
Nonpolar Toluene2.4[Experimental Value]
Hexane0.1[Experimental Value]
Ethers THF4.0[Experimental Value]
Ketones Acetone5.1[Experimental Value]

Note: The solubility values in this table are placeholders and must be determined experimentally.

Interpreting the Solubility Profile

The experimentally determined solubility profile will provide invaluable insights for the drug development process:

  • High Solubility in Protic Solvents (e.g., Methanol, Ethanol): This would suggest that the hydrogen bonding capabilities of the sulfonamide and boronic acid groups play a significant role in the solvation process.

  • High Solubility in Aprotic Polar Solvents (e.g., DMSO, DMF): This would indicate that dipole-dipole interactions are also important for solubilizing the compound.

  • Low Solubility in Nonpolar Solvents (e.g., Hexane): This is expected given the polar functional groups present in the molecule and would suggest that van der Waals forces are not sufficient to overcome the lattice energy of the solid compound.

  • Correlation with Polarity: By analyzing the trend between solubility and the polarity index of the solvents, a deeper understanding of the "like dissolves like" principle for this specific compound can be gained.

Conclusion: A Foundation for Rational Drug Development

Determining the solubility of N-(3-Chloropropyl) 4-boronobenzenesulfonamide in a range of organic solvents is a fundamental step in its development as a potential therapeutic agent. The methodologies and frameworks presented in this guide provide a robust approach for obtaining high-quality, reproducible solubility data. This information is not merely an academic exercise but a critical dataset that will inform crucial decisions in process chemistry, formulation development, and ultimately, the successful translation of a promising molecule into a life-changing medicine.

References

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • Green Chemistry Initiative. Solvent and Reagent Selection Guide.
  • ACS GCI Pharmaceutical Roundtable. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry.
  • Slideshare. solubility experimental methods.pptx.
  • University of York, Department of Chemistry. Solvent Selection Guide.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Pion Inc. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
  • CP Lab Safety. N-(3-Chloropropyl) 4-boronobenzenesulfonamide, 98% Purity, C9H13BClNO4S, 1 gram.

Sources

An In-Depth Technical Guide to the Anticipated Thermal Decomposition of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Compound Profile and Significance

N-(3-Chloropropyl) 4-boronobenzenesulfonamide (C₉H₁₃BClNO₄S) is a multifaceted molecule with potential applications in medicinal chemistry and materials science.[1] Boron-containing compounds are of increasing interest in drug development for their unique biological activities.[2][3] The arylboronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a vital tool in synthetic chemistry.[4] The sulfonamide moiety is a well-established pharmacophore, and the reactive chloropropyl chain offers a site for further functionalization. Understanding the thermal stability and decomposition of this molecule is paramount for its safe handling, storage, and application, particularly in processes involving elevated temperatures.

Molecular Structure:

Caption: Molecular structure of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Postulated Thermal Decomposition Pathways

The thermal decomposition of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is likely to be a multi-step process, with the degradation initiating at the most thermally labile sites. Based on the known chemistry of its functional groups, we can hypothesize several competing and sequential decomposition pathways.

Initial Degradation: Dehydration and Dehydrochlorination

At lower temperatures, we can anticipate two primary initial events:

  • Dehydration of the Boronic Acid: Arylboronic acids are known to undergo dehydration upon heating to form boroxines (anhydrides). This is a reversible process in the presence of water.

  • Dehydrochlorination of the Alkyl Chain: The chloropropyl group may undergo elimination of HCl to form an allyl or cyclopropyl group, a common reaction for alkyl halides.

Major Fragmentation Pathways

As the temperature increases, fragmentation of the core structure is expected.

  • Protodeboronation: A common degradation pathway for arylboronic acids, especially in the presence of water, is protodeboronation, where the C-B bond is cleaved to yield the corresponding arene (in this case, N-(3-chloropropyl)benzenesulfonamide) and boric acid.[4][5] The boric acid itself undergoes further decomposition to boron oxide at higher temperatures.[6][7]

  • Sulfonamide Bond Cleavage: The C-S and S-N bonds in the sulfonamide group can cleave. This can lead to the extrusion of sulfur dioxide (SO₂) and the formation of various radical species that can recombine to form a complex mixture of products.

  • Chloropropyl Chain Fragmentation: The alkyl chain can undergo further fragmentation through C-C and C-N bond cleavage, leading to the formation of smaller volatile organic compounds.

A proposed logical relationship of the decomposition is as follows:

A N-(3-Chloropropyl) 4-boronobenzenesulfonamide B Dehydration (Boroxine formation) A->B Low Temp C Dehydrochlorination (HCl elimination) A->C Low Temp D Protodeboronation B->D High Temp E Sulfonamide Cleavage (SO₂ extrusion) B->E High Temp F Alkyl Chain Fragmentation B->F High Temp C->D High Temp C->E High Temp C->F High Temp H Solid Residue (Boron oxides, char) D->H G Volatile Products (HCl, H₂O, SO₂) E->G F->G

Caption: Hypothesized thermal decomposition pathways.

Proposed Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a thorough investigation of the thermal decomposition of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. The following experimental workflow is recommended.

cluster_0 Thermal Analysis cluster_1 Evolved Gas Analysis cluster_2 Residue Analysis TGA Thermogravimetric Analysis (TGA) TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Identifies mass loss temperatures TGA_FTIR TGA coupled with FTIR Spectroscopy (TGA-FTIR) TGA->TGA_FTIR Identifies mass loss temperatures PXRD Powder X-ray Diffraction (PXRD) TGA->PXRD Provides solid residue for analysis SEM_EDX SEM with EDX TGA->SEM_EDX Provides solid residue for analysis DSC Differential Scanning Calorimetry (DSC) DSC->TGA Identifies thermal events (melting, decomp.) G Gaseous Products TGA_MS->G Identifies gaseous decomposition products H Solid Residue TGA_MS->H Identifies gaseous decomposition products TGA_FTIR->G Confirms gaseous products PXRD->H Identifies crystalline phases in residue SEM_EDX->H Analyzes morphology and elemental composition of residue

Caption: Recommended experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[8][9] This will provide crucial information on the decomposition temperatures and the mass loss associated with each decomposition step.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of N-(3-Chloropropyl) 4-boronobenzenesulfonamide into an alumina or platinum crucible.

  • Atmosphere: Run experiments under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50 mL/min) and an oxidizing atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the influence of oxygen on the decomposition.

  • Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) will help to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. This will identify melting points, phase transitions, and the endothermic or exothermic nature of the decomposition processes.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of any evolved gases.

  • Atmosphere: Purge with an inert gas (e.g., nitrogen at 50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature to identify thermal events.

Evolved Gas Analysis (EGA)

Identifying the gaseous products evolved during decomposition is key to elucidating the degradation mechanism. Coupling TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) is highly recommended.

Experimental Protocol:

  • Instrument: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

  • TGA Conditions: Follow the TGA protocol outlined in section 3.1 (preferably under an inert atmosphere to simplify the resulting spectra).

  • MS/FTIR Conditions: Continuously monitor the evolved gases throughout the TGA run. For MS, scan a mass-to-charge ratio (m/z) range of 10-200 amu. For FTIR, collect spectra continuously.

  • Data Analysis: Correlate the evolution of specific gases (e.g., H₂O, HCl, SO₂, benzene) with the mass loss steps observed in the TGA data.

Analysis of the Solid Residue

Characterizing the solid residue remaining after the TGA experiment can provide insight into the final decomposition products.

Experimental Protocol:

  • Sample Preparation: Perform a TGA experiment as described in section 3.1, stopping the experiment after the final mass loss event. Carefully collect the residue.

  • Powder X-ray Diffraction (PXRD): Analyze the residue to identify any crystalline phases, such as boron oxides.

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): Examine the morphology of the residue and determine its elemental composition.

Anticipated Data and Interpretation

Based on the proposed experimental workflow, we can anticipate the following data, which is summarized in the table below.

Analytical TechniqueAnticipated ObservationsInterpretation
TGA (Inert) Multi-step mass loss. Initial small mass loss at lower temperatures, followed by significant mass loss at higher temperatures.Initial loss corresponds to dehydration/dehydrochlorination. Subsequent losses correspond to protodeboronation, sulfonamide cleavage, and chain fragmentation.
TGA (Air) Decomposition may occur at lower temperatures with a more complex profile.Oxidative degradation pathways are introduced.
DSC Endothermic peak corresponding to melting, followed by one or more exothermic or endothermic peaks.Indicates the melting point and the nature of the decomposition reactions.
TGA-MS / TGA-FTIR Evolution of H₂O, HCl, SO₂, and fragments corresponding to the aromatic ring and alkyl chain.Confirms the proposed decomposition pathways by identifying the evolved gaseous products.
PXRD of Residue Amorphous pattern with potential small peaks corresponding to boron oxides.Indicates the nature of the final solid residue.
SEM-EDX of Residue Porous, char-like morphology. Presence of B, C, O, and potentially residual S and Cl.Provides information on the final state of the non-volatile components.

Conclusion

A comprehensive understanding of the thermal decomposition of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is critical for its development and application. While direct experimental data is currently lacking, a robust predictive framework can be established based on the known chemistry of its functional groups. The multi-faceted experimental plan detailed in this guide, employing TGA, DSC, EGA, and residue analysis, provides a clear and scientifically rigorous path to fully characterizing its thermal stability and decomposition pathways. The insights gained from such an investigation will be invaluable for ensuring the safe and effective use of this promising molecule in research and development.

References

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives.
  • Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. MDPI.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Thermogravimetric analysis. Wikipedia.
  • thermogravimetric analysis (TGA)
  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide, 98% Purity, C9H13BClNO4S, 1 gram. Struchem.
  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters.
  • An overview of Thermogravimetric Analysis. SETARAM.
  • Synthesis of biologically active boron-containing compounds. RSC Publishing.
  • Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Korean Journal of Chemical Engineering.
  • 4-amino-N-(3-chloropropyl)benzenesulfonamide. PubChem.
  • Synthesis of biologically active boron-containing compounds.
  • Synthesis and Thermal Oxidation Resistance of Boron-Rich Boron–Carbide M
  • Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylbor
  • Synthesis and Thermal Oxidation Resistance of Boron-Rich Boron–Carbide M

Sources

The Sulfonamide Group in Drug Design: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Versatility of a Privileged Scaffold

The sulfonamide moiety (-SO₂NH-), a deceptively simple functional group, stands as a cornerstone in the edifice of modern medicinal chemistry. First introduced to the world as the active component of the pioneering antibacterial agent Prontosil, its journey has been one of remarkable expansion and diversification.[1][2][3] From the initial "sulfa drugs" that heralded the antibiotic age to a vast array of diuretics, hypoglycemics, anti-inflammatory agents, and even cutting-edge anticancer therapies, the sulfonamide has proven to be a uniquely "privileged" scaffold.[4][5][6] Its longevity in drug discovery is a testament to its favorable physicochemical properties, its ability to engage in critical hydrogen bonding interactions, and its synthetic tractability.[6]

This guide, crafted from the perspective of a senior application scientist, moves beyond a mere recitation of facts. It aims to provide a deep, mechanistic understanding of why the sulfonamide group is so effective and how its properties can be rationally manipulated in drug design. We will explore the causality behind its diverse mechanisms of action, delve into the nuances of its structure-activity relationships (SAR), and provide robust, field-tested experimental frameworks for its synthesis and evaluation. Our goal is to equip you, the drug development professional, with the foundational knowledge and practical insights required to harness the full potential of this remarkable pharmacophore.

Part 1: The Sulfonamide Moiety - A Profile of a Pharmacophore

The sulfonamide functional group is an organosulfur compound characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.[7] This arrangement confers a unique set of electronic and steric properties that are central to its biological activity.

1.1 Physicochemical Properties and Their Implications

The sulfonamide group is a strong electron-withdrawing group, which influences the acidity of the N-H proton. The pKa of the sulfonamide proton is typically around 10, but this can be significantly modulated by the nature of the substituent on the nitrogen atom.[1] This acidity is a critical determinant of the molecule's solubility, distribution, and, most importantly, its ability to interact with biological targets. At physiological pH, a significant portion of sulfonamide molecules can exist in their deprotonated, anionic form, enabling potent ionic interactions with positively charged residues (like zinc cofactors in metalloenzymes) within a target's active site.[8]

Furthermore, the SO₂ group acts as an excellent hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor.[6] This dual capacity allows the sulfonamide moiety to form strong, directional, and highly specific interactions with protein backbones and amino acid side chains, anchoring the drug molecule to its target.[6]

Table 1: Key Physicochemical Properties of the Sulfonamide Group

PropertyDescriptionImplication in Drug Design
Acidity (pKa) The N-H proton is acidic (pKa ≈ 10), forming an anion at physiological pH.Enables ionic interactions, influences solubility and membrane permeability.
H-Bonding SO₂ group is a strong H-bond acceptor; N-H is an H-bond donor.Critical for target binding affinity and specificity.
Geometry Tetrahedral geometry around the sulfur atom.Provides a 3D scaffold for orienting substituents towards specific binding pockets.
Stability Chemically robust and resistant to metabolic degradation.Contributes to favorable pharmacokinetic profiles and longer half-life.
Polarity The SO₂NH group is polar.Influences water solubility, which can be tuned by N-substituents.[6]
1.2 The Sulfonamide as a Bioisostere

In drug design, the sulfonamide group is often employed as a bioisostere for other functional groups, most notably the carboxylic acid. While both are acidic and can engage in similar ionic and hydrogen bonding interactions, the sulfonamide's tetrahedral geometry, compared to the planar geometry of a carboxylate, can offer a different vector for substituent placement, potentially leading to improved target engagement or altered selectivity. Its increased metabolic stability over esters and amides also makes it an attractive replacement.

Part 2: Mechanisms of Action - A Tale of Two Strategies

The genius of the sulfonamide group lies in its ability to be tailored to interact with a wide variety of biological targets. Broadly, its mechanisms can be divided into two categories: biomimicry, as seen in antibacterial agents, and direct enzyme inhibition, which characterizes its role in many non-antibiotic drugs.

2.1 Antibacterial Action: Competitive Antagonism

The classic mechanism of action for antibacterial sulfonamides is a textbook example of competitive inhibition.[1][7][9] Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[1][9][10] A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.

Sulfanilamide and its derivatives are structural analogs of PABA.[7] This structural mimicry allows them to bind to the active site of DHPS, acting as a false substrate and competitively inhibiting the enzyme.[1][9] This blockade halts the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the synthesis of nucleotides (DNA and RNA) and certain amino acids.[10][11] The resulting depletion of these vital building blocks prevents bacterial growth and replication, leading to a bacteriostatic effect.[1][10]

To enhance efficacy and induce a bactericidal (killing) effect, sulfonamides are often co-administered with trimethoprim, an inhibitor of dihydrofolate reductase, the subsequent enzyme in the folate pathway.[10] This sequential blockade is a powerful synergistic strategy.

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Essential for DNA/RNA Synthesis Sulfonamide Sulfonamide Drug (PABA mimic) Sulfonamide->DHPS Competitive Inhibition Block X

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamide drugs.

2.2 Non-Antibiotic Action: Direct Enzyme Inhibition and Beyond

The true versatility of the sulfonamide scaffold is revealed in its diverse non-antibiotic applications, which primarily rely on direct, potent inhibition of specific enzymes.[2][4]

  • Carbonic Anhydrase Inhibitors (Diuretics & Anti-glaucoma Agents): The deprotonated sulfonamide anion (-SO₂NH⁻) has a high affinity for the zinc (Zn²⁺) ion cofactor in the active site of carbonic anhydrase (CA) isozymes.[12] By coordinating with this zinc ion, drugs like acetazolamide and dorzolamide block the enzyme's ability to hydrate carbon dioxide, a key process in bicarbonate reabsorption in the kidneys and aqueous humor production in the eye.[13][14] This inhibitory action underlies their use as diuretics and for treating glaucoma.[7][12]

  • Thiazide and Loop Diuretics (Antihypertensives): While also sulfonamide derivatives, diuretics like hydrochlorothiazide and furosemide exert their primary effect by inhibiting ion transporters in the renal tubules.[1][14] Thiazides block the Na⁺/Cl⁻ symporter in the distal convoluted tubule, while loop diuretics inhibit the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle.[14][15][16] This inhibition prevents the reabsorption of sodium and chloride, leading to increased water excretion (diuresis) and a reduction in blood volume and pressure.[15]

  • Sulfonylureas (Antidiabetic Agents): In this class, the sulfonamide is part of a larger sulfonylurea moiety.[2] Drugs like glyburide act by binding to and blocking the ATP-sensitive potassium (K⁺-ATP) channels on the membrane of pancreatic β-cells.[2] This channel closure leads to membrane depolarization, influx of calcium ions, and subsequent release of insulin.

  • COX-2 Inhibitors (Anti-inflammatory Agents): Selective COX-2 inhibitors like celecoxib feature a sulfonamide group that is crucial for binding to a specific hydrophilic side pocket present in the COX-2 enzyme but not in the COX-1 isoform.[2] This selective binding accounts for their anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Part 3: Structure-Activity Relationships (SAR) - The Art of Molecular Tuning

The biological activity of a sulfonamide drug is exquisitely sensitive to its substitution pattern. Rational modification of the core structure allows for the fine-tuning of potency, selectivity, pharmacokinetics, and safety.

3.1 SAR of Antibacterial Sulfonamides

The foundational SAR for antibacterial activity was established early in the sulfa drug era and remains a guiding principle.

  • The Para-Amino Group: The primary aromatic amine (-NH₂) at the para-position (N4) is essential.[2] It must be unsubstituted or have a substituent that is readily cleaved in vivo to release the free amine (i.e., a prodrug).[2] This amine mimics the corresponding group in PABA.

  • The Benzene Ring: The aromatic ring must be para-substituted. Any modification that alters this relationship diminishes activity.

  • The Sulfonamide Nitrogen (N1): Substitution on the N1 nitrogen with heterocyclic rings (e.g., thiazole, pyrimidine) dramatically increases potency.[7] These electron-withdrawing heterocycles increase the acidity of the sulfonamide proton, leading to a higher concentration of the active anionic form at physiological pH. This enhances binding to DHPS.

  • Electron-Withdrawing Groups: Adding other electron-withdrawing groups to the molecule can further enhance antibacterial activity.[5][7]

Caption: Key structure-activity relationships for antibacterial sulfonamides.

3.2 SAR of Non-Antibiotic Sulfonamides

For non-antibiotic sulfonamides, the SAR is target-specific. For instance, in carbonic anhydrase inhibitors, the primary, unsubstituted sulfonamide (-SO₂NH₂) is paramount for high-affinity binding to the zinc cofactor. In contrast, for COX-2 inhibitors and sulfonylureas, bulky substituents are attached to the sulfonamide nitrogen to achieve specific interactions with their respective targets.[2] The aromatic amine responsible for antibacterial activity and hypersensitivity is absent in these non-antibiotic classes.[2][10]

Part 4: Experimental Protocols & Workflows

A core tenet of drug development is the ability to reliably synthesize and test new chemical entities. The following protocols are presented as self-validating systems, incorporating necessary controls and checkpoints.

4.1 Workflow for Synthesis and Evaluation of a Novel Antibacterial Sulfonamide

This workflow outlines the logical progression from chemical synthesis to biological validation.

Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation start Acetanilide step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate1 4-Acetamidobenzenesulfonyl Chloride step1->intermediate1 step2 Amination (Heterocyclic Amine) intermediate1->step2 intermediate2 N1-Substituted Acetanilide step2->intermediate2 step3 Hydrolysis (Acidic) intermediate2->step3 product Final Sulfonamide Product step3->product purify Purification (Recrystallization/Chromatography) product->purify characterize Characterization (NMR, MS, Elemental Analysis) purify->characterize mic_test MIC Determination (Broth Microdilution) characterize->mic_test enzyme_assay DHPS Inhibition Assay (IC₅₀ Determination) characterize->enzyme_assay toxicity Cytotoxicity Assay (e.g., MTT on human cell line) mic_test->toxicity enzyme_assay->toxicity result SAR Analysis & Lead Optimization toxicity->result

Caption: Integrated workflow for sulfonamide synthesis and biological evaluation.

4.2 Experimental Protocol: General Synthesis of a Sulfanilamide Derivative

This protocol describes a common and reliable method for synthesizing N1-substituted sulfanilamides.[7][17]

Objective: To synthesize a novel sulfanilamide derivative by reacting 4-acetamidobenzenesulfonyl chloride with a chosen heterocyclic amine, followed by deprotection.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Selected heterocyclic amine (e.g., 2-aminothiazole)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup (Protection):

    • In a round-bottom flask, dissolve the heterocyclic amine (1.0 eq) in the chosen solvent (e.g., DCM).

    • Add pyridine (1.1 eq) to act as a base to neutralize the HCl byproduct.

    • Cool the mixture in an ice bath to 0°C.

  • Sulfonylation:

    • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in the same solvent to the cooled amine solution over 30 minutes. The acetyl group on the N4 amine serves as a protecting group to prevent self-reaction.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup and Isolation:

    • Quench the reaction by adding dilute HCl (1M) to neutralize excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with water and saturated NaHCO₃ solution to remove impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected sulfonamide.

  • Deprotection (Hydrolysis):

    • To the crude product, add an excess of aqueous HCl (e.g., 5M).

    • Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours.

    • Checkpoint: Monitor the hydrolysis by TLC until the protected intermediate is fully converted to the more polar product.

  • Final Isolation and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7. The final product should precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Validation: Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water). Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis.

Part 5: Challenges and Future Directions

Despite its successes, the sulfonamide scaffold is not without its challenges. Widespread bacterial resistance has diminished the utility of older sulfa antibiotics. Resistance often arises from mutations in the bacterial DHPS enzyme that reduce the drug's binding affinity or through the acquisition of alternative folate synthesis pathways.

Hypersensitivity reactions , or "sulfa allergies," are another significant concern.[1] These reactions, which can range from mild rashes to severe and life-threatening conditions like Stevens-Johnson syndrome, are primarily associated with antibacterial sulfonamides containing the N4 arylamine group.[1][9][18] Non-antibiotic sulfonamides, which lack this feature, have a much lower risk of cross-reactivity.[1][10]

The future of sulfonamide drug design lies in several key areas:

  • Overcoming Resistance: Designing novel sulfonamides that can effectively inhibit mutated DHPS enzymes or target other essential bacterial pathways.

  • Improving Selectivity: Developing highly selective inhibitors for enzyme isoforms (e.g., specific carbonic anhydrases or kinases) implicated in diseases like cancer to maximize efficacy and minimize off-target effects.[5]

  • Novel Applications: Exploring the sulfonamide scaffold for new therapeutic areas, including antiviral, anticancer, and anti-neurodegenerative agents.[4][5]

The sulfonamide group, a veteran of medicinal chemistry, is far from retirement. Its inherent versatility, coupled with modern drug design strategies and synthetic methodologies, ensures its continued relevance and impact on human health for years to come.

References
  • Al-Ghanim, H. S. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • MSD Manual Professional Edition. (2024, May). Sulfonamides. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Cleveland Clinic. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Retrieved from [Link]

  • Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Beyer Jr, K. H., & Baer, J. E. (1975). The site and mode of action of some sulfonamide-derived diuretics. Medical Clinics of North America, 59(3), 735-750.
  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • MDPI. (n.d.). Diuretic Therapy: Mechanisms, Clinical Applications, and Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, May 3). Adverse reactions: Evidence-based use of sulfa drugs in ophthalmology. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Sulfa Drugs and Sulfonamides. Retrieved from [Link]

  • ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • ResearchGate. (2018, August 9). Sulfonamides: A Promising Pharmacophore as Carbonic Anhydrase Inhibitor. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Diuretics. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). How do we address neglected sulfur pharmacophores in drug discovery? Retrieved from [Link]

  • PubMed. (2025, January 3). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Retrieved from [Link]

  • MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Bifunctional Building Block: N-(3-Chloropropyl) 4-boronobenzenesulfonamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Moieties

In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex architectures. N-(3-Chloropropyl) 4-boronobenzenesulfonamide emerges as a molecule of significant interest, embodying a powerful bifunctional design. It elegantly combines a versatile arylboronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, with a reactive 3-chloropropyl sulfonamide sidechain, a precursor for a multitude of nucleophilic substitution and cyclization pathways. This unique combination allows for a sequential and controlled introduction of molecular diversity, making it an invaluable tool for researchers in medicinal chemistry and materials science.

This guide provides an in-depth exploration of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, from its synthesis to its application in both intermolecular and intramolecular bond-forming strategies. The protocols and insights presented herein are designed to empower researchers to harness the full synthetic potential of this remarkable building block.

Physicochemical Properties & Handling

A solid understanding of the physical and chemical properties of a reagent is the foundation of its successful application.

PropertyValue
CAS Number 874219-48-4[1][2][3][4][5]
Molecular Formula C₉H₁₃BClNO₄S[1][2][5]
Molecular Weight 277.53 g/mol [1][4][5]
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in methanol, DMSO, and DMF. Limited solubility in water.
Storage Store in a cool, dry place away from light and moisture. For long-term storage, refrigeration is recommended.[2]

Safety & Handling: As with all boronic acids, it is advisable to handle N-(3-Chloropropyl) 4-boronobenzenesulfonamide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide: A Step-by-Step Protocol

While commercially available, understanding the synthesis of this building block provides valuable insights into its reactivity and potential impurities. The following protocol is based on established methodologies for the synthesis of analogous sulfonamide boronic acids.[6]

Workflow for the Synthesis

cluster_0 Reaction Sequence A Step 1: Sulfonamide Formation B Step 2: Borylation A->B Purification of Intermediate C Final Product B->C Hydrolysis & Purification cluster_cycle Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) cluster_workflow Synthetic Pathway A N-(3-Chloropropyl) 4-boronobenzenesulfonamide B Suzuki-Miyaura Coupling (with Nu-Ar-X) A->B C Bifunctional Intermediate B->C D Intramolecular Cyclization C->D E Heterocyclic Product D->E

Sources

Application Notes & Protocols: Leveraging N-(3-Chloropropyl)-4-boronobenzenesulfonamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-Chloropropyl)-4-boronobenzenesulfonamide (CAS No. 874219-48-4) is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure uniquely combines a boronic acid moiety, amenable to palladium-catalyzed cross-coupling reactions, with an alkyl chloride handle, suitable for nucleophilic substitution. This dual reactivity allows for its use as a sophisticated linker, enabling the sequential and controlled assembly of complex molecular architectures. This guide provides an in-depth exploration of its reactivity, focusing on a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction, and offers insights into subsequent modifications via the chloropropyl chain.

Reagent Profile and Handling

Proper handling and storage are critical to maintain the integrity of the boronic acid functional group, which can be susceptible to degradation pathways such as protodeboronation.

PropertyValueSource
CAS Number 874219-48-4[1]
Molecular Formula C₉H₁₃BClNO₄S[1]
Molecular Weight 277.53 g/mol [1]
Appearance Off-white to white solidN/A
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Keep away from moisture and strong oxidizing agents.[2][3]

Expert Insight: The primary challenge with many boronic acids is their stability. While N-(3-Chloropropyl)-4-boronobenzenesulfonamide is generally manageable, long-term storage in the presence of moisture and air can lead to the formation of boroxines (trimeric anhydrides) or protodeboronation. For critical applications, using freshly opened reagent or material stored rigorously under inert gas is paramount.[2]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the creation of C(sp²)–C(sp²) bonds.[4][5] In this context, the boronic acid group of our title compound serves as the organoboron partner, coupling with an aryl or vinyl halide/triflate to form a biaryl sulfonamide structure.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[6] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the activated boronic acid (a boronate ester formed in situ with base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][6]

The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4][7] An aqueous solvent mixture is often used to help solubilize the base and the boronate salt intermediate.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil Ar-Pd(II)L₂-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_r Ar-Pd(II)L₂-R transmetalation->pdiil_r reductive_elimination Reductive Elimination pdiil_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product arx Ar-X arx->oxidative_addition boronic R-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Coupling with 4-Bromoanisole

This protocol details the coupling of N-(3-Chloropropyl)-4-boronobenzenesulfonamide with 4-bromoanisole, a representative aryl halide.

Materials:

  • N-(3-Chloropropyl)-4-boronobenzenesulfonamide (277.5 mg, 1.0 mmol, 1.0 equiv)

  • 4-Bromoanisole (206 mg, 1.1 mmol, 1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add N-(3-Chloropropyl)-4-boronobenzenesulfonamide, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) species that is formed in situ.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe. The mixture will appear as a suspension.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, N-(3-chloropropyl)-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide.

Experimental_Workflow start 1. Combine Reagents in Schlenk Flask (Boronic Acid, Aryl Halide, Catalyst, Base) purge 2. Purge with Inert Gas (Ar/N₂) start->purge add_solvent 3. Add Dioxane/Water Solvent System purge->add_solvent heat 4. Heat at 100°C & Monitor (TLC/LC-MS) add_solvent->heat workup 5. Cool, Dilute, & Perform Aqueous Work-up heat->workup purify 6. Purify by Column Chromatography workup->purify end Pure Product purify->end

Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.

Secondary Application: Post-Coupling Derivatization

A key advantage of this reagent is the presence of the 3-chloropropyl chain, which acts as an electrophilic handle for introducing further diversity. After the Suzuki coupling is complete, the resulting biaryl product can be reacted with various nucleophiles.

General Protocol: N-Alkylation with a Secondary Amine

This general procedure outlines the reaction of the Suzuki product with a secondary amine, such as morpholine, to form a tertiary amine linkage.

Rationale: This is a standard Sₙ2 reaction. A polar aprotic solvent like DMF or Acetonitrile is used to dissolve the substrates and promote the reaction. A non-nucleophilic base (e.g., DIEA or K₂CO₃) is added to scavenge the HCl byproduct. The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive iodide intermediate is formed in situ.

General Procedure:

  • Dissolve the Suzuki product (1.0 equiv) in DMF.

  • Add the secondary amine (e.g., morpholine, 1.2-1.5 equiv) and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • (Optional) Add potassium iodide (KI, 0.1 equiv) as a catalyst.

  • Heat the mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Perform a standard aqueous work-up and purify by chromatography to obtain the final, derivatized product.

Two_Step_Synthesis start_reagent N-(3-Chloropropyl)-4-boronobenzenesulfonamide Boronic Acid Alkyl Chloride step1 Step 1: Suzuki Coupling (Pd Catalyst, Base, Aryl-X) start_reagent:f0->step1 intermediate Biaryl Product Stable Biaryl Core Alkyl Chloride Handle step1->intermediate:f0 step2 Step 2: Nucleophilic Substitution (Nucleophile, Base) intermediate:f1->step2 final_product Final Derivatized Molecule step2->final_product

Caption: Logical flow for a two-step synthesis using the bifunctional reagent.

Conclusion

N-(3-Chloropropyl)-4-boronobenzenesulfonamide is a powerful and versatile building block for chemical synthesis. Its orthogonal reactive sites—the boronic acid for robust C-C bond formation and the alkyl chloride for subsequent nucleophilic additions—provide a logical and efficient pathway for constructing complex molecules. The protocols and insights provided herein serve as a validated starting point for researchers aiming to incorporate this valuable reagent into their synthetic programs, particularly in the fields of drug discovery and advanced materials development.[8][9]

References

  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505-508. Available from: [Link]

  • Eid, E. E., et al. (2015). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. National Institutes of Health. Available from: [Link]

  • Wang, D., et al. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N–S Bond Activation of Sulfonamides. ACS Catalysis. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Veeprho. N-(3-chloropropyl)-N-methylnitrous amide. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC - NIH. Available from: [Link]

  • Singh, V. K., & Kumar, P. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available from: [Link]

  • Netherton, M. R., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. Available from: [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

Sources

The Expanding Role of Boronic Acids in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids, once primarily regarded as versatile synthetic intermediates, have emerged as a privileged structural motif in medicinal chemistry. Their unique electronic properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have unlocked innovative strategies for drug design and development. This guide provides an in-depth exploration of the critical applications of boronic acids, from their pioneering use in enzyme inhibition, exemplified by the proteasome inhibitor bortezomib, to their expanding roles in carbohydrate sensing, pH-responsive drug delivery, and Boron Neutron Capture Therapy (BNCT). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only a conceptual framework but also detailed, field-proven protocols for the synthesis, characterization, and evaluation of boronic acid-based compounds.

Introduction: The Unique Chemistry of Boronic Acids

The utility of boronic acids in a biological context stems from the distinct chemical nature of the boron atom. Understanding these fundamental properties is crucial for appreciating their diverse applications in medicinal chemistry.[1][2][3]

Structure and Properties

A boronic acid is characterized by a boron atom bonded to two hydroxyl groups and an organic residue (R-B(OH)₂). The boron atom possesses a vacant p-orbital, rendering it electron-deficient and a Lewis acid.[1] This allows it to readily accept a pair of electrons, a feature that is central to its biological activity. In its neutral state, the boron atom is sp² hybridized, resulting in a trigonal planar geometry.

Reversible Covalent Interactions

The cornerstone of boronic acid chemistry in biological systems is its ability to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diols, such as those found in carbohydrates.[4] This interaction leads to the formation of five- or six-membered cyclic boronate esters.[4] This reversible binding is highly selective and forms the basis for applications in glucose sensing and targeted drug delivery.

pH-Dependent Equilibrium

In aqueous solutions, boronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized form.[1][5] The pKa of most simple aryl boronic acids is typically in the range of 8-10.[5][6] This transition to the tetrahedral boronate ion at physiological or slightly alkaline pH is critical, as this form is more reactive towards diols.[7] This pH-sensitivity is a key feature exploited in the design of smart drug delivery systems.

G cluster_equilibrium pH-Dependent Equilibrium of Boronic Acid node_trigonal R-B(OH)₂ Trigonal Planar (sp²) Lewis Acidic node_tetrahedral [R-B(OH)₃]⁻ Tetrahedral (sp³) Anionic node_trigonal->node_tetrahedral + OH⁻ node_tetrahedral->node_trigonal + H⁺

Caption: pH-driven equilibrium of boronic acid.

Key Applications in Medicinal Chemistry

The unique chemical properties of boronic acids have been leveraged in a variety of therapeutic and diagnostic applications.

Enzyme Inhibition: A Covalent Approach to Drug Design

Boronic acids have proven to be highly effective enzyme inhibitors, particularly for serine proteases.[3][8] Their mechanism of action involves the formation of a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[8][9] The trigonal planar geometry of the boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[8][10]

  • 2.1.1 Mechanism of Action: Serine Protease Inhibition The boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the active site serine. This forms a stable, yet reversible, tetrahedral adduct, effectively blocking the enzyme's catalytic activity.[8][9] This covalent interaction is a key reason for the high potency observed in many boronic acid-based inhibitors.

G cluster_inhibition Mechanism of Serine Protease Inhibition by Boronic Acid Enzyme Serine Protease Active Site Ser-OH Complex Tetrahedral Adduct (Inhibited Enzyme) Ser-O-B(OH)₂-R Enzyme:f1->Complex:f0 Nucleophilic Attack Inhibitor Boronic Acid Inhibitor R-B(OH)₂ Inhibitor:f1->Complex:f0

Caption: Boronic acid inhibiting a serine protease.

  • 2.1.2 Case Study: Bortezomib (Velcade®) Bortezomib is a first-in-class dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading intracellular proteins.[4][11][12] By inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit, bortezomib disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[11][12][13] It was first approved by the FDA in 2003 for the treatment of multiple myeloma and later for mantle cell lymphoma.[11] The success of bortezomib has spurred significant interest in the development of other boronic acid-based drugs.[2][14][15]

  • 2.1.3 Emerging Targets: Beta-lactamases Boronic acid transition state inhibitors (BATSIs) are being actively investigated as potent inhibitors of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[10][16] These inhibitors mimic the tetrahedral intermediate formed during β-lactam hydrolysis and have shown efficacy against a broad spectrum of β-lactamases, including problematic carbapenemases like KPC.[10][16]

InhibitorTarget EnzymeKᵢ (nM)Reference
Compound 10a AmpC β-lactamase140[17]
Compound 5 KPC-2 β-lactamase730[17]
S02030KPC-2 β-lactamase12,000 M⁻¹s⁻¹ (k₂/K)[18]
MB_076KPC-2 β-lactamase1,200 M⁻¹s⁻¹ (k₂/K)[18]
Compound 2b KPC-2 β-lactamase84 (IC₅₀)[16]
Compound 2b SHV-1 β-lactamase130 (IC₅₀)[16]
Carbohydrate Recognition and Sensing

The reversible interaction between boronic acids and diols makes them ideal candidates for the development of sensors for carbohydrates, particularly glucose.[19][20]

  • 2.2.1 Boronic Acid-Diol Interactions for Glucose Sensing Boronic acid-based sensors typically consist of a boronic acid recognition element coupled to a signaling moiety, often a fluorophore.[19] When the boronic acid binds to glucose, the electronic properties of the signaling molecule are altered, resulting in a detectable change in fluorescence or color.[19][20] Diboronic acid sensors have been developed to enhance selectivity for glucose over other monosaccharides like fructose.[19]

SensorAnalyteBinding Constant (Kₐ, M⁻¹)ConditionsReference
Sensor 1Glucose398133.3% methanol/H₂O, pH 7.77[19]
Sensor 1Fructose31633.3% methanol/H₂O, pH 7.77[19]
Mc-CDBAGlucose7.1 x 10²Aqueous buffer[9][21]
Ca-CDBAGlucose4.5 x 10³Aqueous buffer[9][21]
Phenylboronic acidFructose4370Aqueous solution[11]
Phenylboronic acidGlucose110Aqueous solution[11]
Bioconjugation and Drug Delivery

Boronic acids are increasingly used in bioconjugation and for the construction of stimuli-responsive drug delivery systems.[5][15][22]

  • 2.3.1 "Click-Like" Boronate Ester Formation The rapid and reversible formation of boronate esters with diols can be considered a "click-like" reaction, enabling the efficient conjugation of biomolecules under physiological conditions.[18] This has been exploited for protein labeling and the construction of complex bioconjugates.[18]

  • 2.3.2 pH-Responsive Drug Release Systems The pH-dependent nature of the boronic acid-diol interaction is ideal for creating drug delivery systems that release their payload in the acidic microenvironment of tumors.[10][22][23][24][25] Nanoparticles can be formulated where a drug containing a diol (like a catechol) is linked to a boronic acid-functionalized polymer.[16] At physiological pH (7.4), the boronate ester is stable, keeping the drug encapsulated. In the lower pH of a tumor (pH ~6.5), the ester bond is cleaved, triggering the release of the drug.[10][23][24][26]

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that utilizes the selective accumulation of a non-radioactive boron-10 (¹⁰B) isotope in tumor cells.[7][24][27]

  • 2.4.1 Principles of BNCT Patients are infused with a ¹⁰B-containing drug that preferentially accumulates in tumors. The tumor is then irradiated with a beam of low-energy neutrons. The ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[7][24][27] These particles have a very short path length (approximately the diameter of a single cell), ensuring that their destructive energy is deposited primarily within the tumor cells, sparing the surrounding healthy tissue.[7][27]

  • 2.4.2 Development of Boron-Containing Delivery Agents A major focus of BNCT research is the development of new boron delivery agents with high tumor selectivity and accumulation.[7][21][24] Boronic acids are incorporated into various molecules, including amino acids (like boronophenylalanine, BPA), peptides, antibodies, and nanoparticles, to target them to cancer cells.[21][24]

Essential Protocols for Boronic Acid Chemistry

Protocol: Synthesis of an Aryl Boronic Acid via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and a common method for preparing aryl boronic acids.[28][29] This protocol describes a general procedure for the coupling of an aryl halide with a boronic acid pinacol ester (B₂pin₂).[26]

  • Materials:

    • Aryl halide (e.g., bromobenzene) (1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Potassium acetate (KOAc) (3.0 equiv)

    • Anhydrous 1,4-dioxane

    • Nitrogen or Argon atmosphere

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, B₂pin₂, Pd(OAc)₂, PPh₃, and KOAc.

    • Add anhydrous 1,4-dioxane via syringe.

    • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the aryl boronic acid pinacol ester.

    • The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid (e.g., HCl) or by transesterification with a diol that is subsequently removed.

  • Causality and Troubleshooting:

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

    • Anhydrous Conditions: Water can hydrolyze the boronic ester and interfere with the catalytic cycle. Using anhydrous solvents and reagents is recommended.

    • Base Selection: KOAc is a mild base that is effective in promoting the transmetalation step without causing significant side reactions. Stronger bases can lead to decomposition of the boronic acid.

    • Ligand Choice: PPh₃ is a common and effective ligand for many Suzuki couplings. For more challenging substrates, specialized phosphine ligands may be required.[5]

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol: In Vitro Evaluation of a Boronic Acid-Based Serine Protease Inhibitor

This protocol describes a general method for determining the inhibitory potency (IC₅₀ and Kᵢ) of a boronic acid compound against a serine protease using a chromogenic or fluorogenic substrate.[16]

  • Materials:

    • Serine protease (e.g., trypsin, chymotrypsin)

    • Chromogenic or fluorogenic substrate specific for the protease

    • Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)

    • Boronic acid inhibitor stock solution (in DMSO or appropriate solvent)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Enzyme and Substrate Concentration Determination: Determine the optimal concentrations of enzyme and substrate to use in the assay. The substrate concentration should ideally be at or below its Kₘ value to ensure sensitivity to competitive inhibitors.

    • IC₅₀ Determination: a. Prepare serial dilutions of the boronic acid inhibitor in the assay buffer. b. In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme solution. Pre-incubate for 15-30 minutes at the desired temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.[6] c. Initiate the reaction by adding the substrate solution to all wells. d. Monitor the change in absorbance or fluorescence over time using a microplate reader. e. Calculate the initial reaction rates for each inhibitor concentration. f. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Kᵢ Determination: a. The Kᵢ value, the inhibition constant, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

  • Causality and Troubleshooting:

    • Pre-incubation: Pre-incubating the enzyme and inhibitor allows the reversible covalent bond to form, ensuring that the measured inhibition is at equilibrium.

    • Solvent Effects: Ensure that the final concentration of the inhibitor's solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells, as it can affect enzyme activity.

    • Substrate Concentration: Using a substrate concentration well above the Kₘ can underestimate the potency of competitive inhibitors.

Protocol: Characterization of Boronic Acid-Diol Binding Affinity using ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique for directly observing the boron atom and characterizing the formation of boronate esters.[7][20]

  • Materials:

    • Boronic acid

    • Diol (e.g., catechol, glucose)

    • Buffer solutions at various pH values

    • D₂O for locking

    • NMR tubes

    • NMR spectrometer with a boron probe

  • Procedure:

    • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., D₂O or a mixed aqueous/organic solvent).

    • Prepare a series of NMR samples containing a fixed concentration of the boronic acid and varying concentrations of the diol in a buffered D₂O solution at a specific pH.

    • Acquire ¹¹B NMR spectra for each sample. The chemical shift of the boron signal will change upon formation of the boronate ester. Typically, the sp² boron of the free boronic acid resonates around 28-33 ppm, while the sp³ boron of the tetrahedral boronate ester appears upfield, around 5-15 ppm.[7][14]

    • Integrate the signals corresponding to the free boronic acid and the boronate ester.

    • The binding constant (Kₐ) can be determined by fitting the change in chemical shift or the relative integrals of the bound and free species as a function of the diol concentration to a suitable binding isotherm model.

  • Causality and Data Interpretation:

    • Chemical Shift: The upfield shift upon diol binding is a direct consequence of the change in hybridization from sp² to sp³ and the increased electron density around the boron nucleus.[7]

    • pH Dependence: Performing the experiment at different pH values can reveal the optimal pH for binding and provide information about the pKa of the boronic acid and the boronate ester.[7] ¹¹B NMR is an excellent tool for determining the pKa of boronic acids.[7]

Challenges and Future Perspectives

Despite their successes, the development of boronic acid-based drugs is not without challenges. Issues such as off-target reactivity, metabolic stability of the C-B bond, and potential toxicity need to be carefully addressed during drug design.

The future of boronic acids in medicinal chemistry is bright, with several compounds currently in clinical trials for a range of diseases.[1][8][15] Research is focused on developing next-generation inhibitors with improved selectivity, novel boronic acid prodrugs that can be activated by specific disease biomarkers, and advanced boron delivery agents for BNCT. The versatility of the boronic acid moiety ensures that it will remain a valuable tool in the medicinal chemist's arsenal for years to come.

References

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). PMC. [Link]

  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). PMC. [Link]

  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). Journal of the American Chemical Society. [Link]

  • Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. (2022). RSC Publishing. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2022). MDPI. [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (2019). ResearchGate. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023). PubMed. [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2021). MDPI. [Link]

  • Table 4 . Experimental conditions for serine protease inhibition assays. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). PMC. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2024). MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). PMC. [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • 11 B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). PubMed. [Link]

  • Commercially available and late‐stage clinical trials boron‐based drugs. ResearchGate. [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Semantic Scholar. [Link]

  • pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery. (2018). RSC Publishing. [Link]

  • Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses Procedure. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

  • Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. (2016). PMC. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ResearchGate. [Link]

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (2015). PMC. [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). PubMed. [Link]

  • Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. ResearchGate. [Link]

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. (2022). NIH. [Link]

  • About BNCT. TAE Life Sciences. [Link]

  • Boron neutron capture therapeutics. Wikipedia. [Link]

  • Boron delivery agents for boron neutron capture therapy. (2015). Chinese Science Bulletin. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. (2021). Taylor & Francis. [Link]

  • Design and discovery of boronic acid drugs. (2020). PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC. [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2021). PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (2001). SciSpace. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (2010). MedChemComm (RSC Publishing). [Link]

Sources

"protocol for purification of N-(3-Chloropropyl) 4-boronobenzenesulfonamide products"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Protocol for the Purification of N-(3-Chloropropyl)-4-boronobenzenesulfonamide

Abstract

N-(3-Chloropropyl)-4-boronobenzenesulfonamide is a bifunctional molecule of significant interest in medicinal chemistry and drug development, potentially serving as a key building block for targeted therapeutics such as β-lactamase inhibitors[1]. The presence of both a reactive chloropropyl group and a versatile boronic acid moiety necessitates high purity for predictable and efficient downstream applications. This document provides a comprehensive guide to the purification of the title compound, addressing common challenges associated with boronic acid and sulfonamide chemistry. We present three robust purification strategies—recrystallization, optimized silica gel chromatography, and acid-base extraction—complete with detailed, step-by-step protocols and troubleshooting guidance to enable researchers to obtain products of high purity (>95%).

Introduction: The Purification Challenge

The synthesis of N-(3-Chloropropyl)-4-boronobenzenesulfonamide can result in a crude product containing unreacted starting materials, side-products, and characteristic impurities related to the boronic acid functional group. Boronic acids are notoriously prone to dehydration, forming cyclic trimeric anhydrides known as boroxines[2]. This equilibrium between the acid and the boroxine can complicate purification and analysis.

Furthermore, both the sulfonamide and boronic acid groups are polar, which can lead to difficulties during traditional purification methods. Specifically, arylboronic acids often exhibit strong, sometimes irreversible, adsorption onto standard silica gel, leading to significant yield loss and poor separation (streaking) during column chromatography[2][3]. The primary goal of any purification protocol for this compound is to efficiently remove impurities while preserving the integrity of the boronic acid moiety and maximizing recovery.

Strategic Overview of Purification Methods

Selecting the appropriate purification strategy depends on the impurity profile, the scale of the reaction, and the required final purity. This guide details three complementary methods that can be used independently or in sequence for optimal results.

Diagram 1: General Purification Workflow

Crude Crude Product (Post-Synthesis) TLC Initial Purity Assessment (TLC, LC-MS) Crude->TLC Decision Select Purification Strategy TLC->Decision Recryst Method A: Recrystallization Decision->Recryst High initial purity Large scale Column Method B: Column Chromatography Decision->Column Complex mixture Similar polarity impurities AcidBase Method C: Acid-Base Extraction Decision->AcidBase Non-chromatographic Scalable Pure Purified Product Recryst->Pure Column->Pure AcidBase->Pure FinalQC Final Quality Control (NMR, LC-MS, MP) Pure->FinalQC

Caption: A decision-making workflow for purifying the target compound.

Method A: Recrystallization

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid compounds. The success of this method hinges on the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

Causality Behind Solvent Selection

Sulfonamides, like the target compound, often crystallize well from polar protic solvents or aqueous mixtures. Ethanol-water or isopropanol-water mixtures are frequently effective[4][5]. The water acts as an anti-solvent, reducing the compound's solubility as the solution cools, thereby promoting crystal formation[6]. It is critical that the boiling point of the solvent is lower than the melting point of the compound to avoid "oiling out," a phenomenon where the compound separates as a liquid instead of a solid, trapping impurities[4].

Protocol 3.1: Single-Solvent Recrystallization
  • Solvent Screening: In parallel test tubes, test the solubility of small amounts of the crude product (~10-20 mg) in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude N-(3-Chloropropyl)-4-boronobenzenesulfonamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent incrementally until the solid just dissolves completely[6].

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Re-heat the mixture to boiling for 5-10 minutes[4].

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to prevent premature crystallization[4].

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[7]. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes[4].

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization
Problem Probable Cause(s) Solution(s)
"Oiling Out" Compound's melting point is below the solvent's boiling point; high impurity concentration.Re-heat to dissolve the oil, add more hot solvent, and allow to cool more slowly. Consider a pre-purification step like column chromatography[4].
No Crystals Form Too much solvent was used; the solution is not supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If oversaturated, try cooling in an ice bath[4].
Low Yield Too much solvent was used; premature crystallization during filtration.Use the minimum amount of hot solvent. Ensure thorough cooling. Use pre-heated glassware for hot filtration[6].

Method B: Flash Column Chromatography

While challenging for boronic acids, column chromatography is indispensable for separating compounds with similar polarities. The key to success is selecting an appropriate stationary phase and eluent system to achieve separation without causing on-column degradation or irreversible adsorption.

Causality Behind Eluent Selection

The stationary phase (silica gel) is highly polar. Therefore, a mobile phase (eluent) of appropriate polarity is needed to move the compound down the column. Non-polar compounds elute first, while more polar compounds are retained longer[8][9]. For a polar compound like N-(3-Chloropropyl)-4-boronobenzenesulfonamide, a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol) is typically required. Thin-Layer Chromatography (TLC) is an essential prerequisite for determining the optimal solvent ratio[10]. An ideal Rf value for the target compound is between 0.3 and 0.4 to ensure good separation[11]. To counteract the acidity of silica gel which can degrade boronic acids, a small amount of a modifier like acetic acid or the use of boric acid-treated silica gel can be beneficial[3][12].

Protocol 4.1: Silica Gel Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides good separation of the target compound from its impurities. Start with mixtures like Hexane:Ethyl Acetate or Dichloromethane:Methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped[8][13].

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by pre-adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column[13].

  • Elution: Begin elution with the solvent system determined by TLC. If impurities are far apart in polarity, a step gradient (incrementally increasing solvent polarity) can be used to speed up the process[10].

  • Fraction Collection: Collect eluent fractions sequentially and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Method C: Acid-Base Extraction

This non-chromatographic method leverages the acidic nature of the boronic acid functional group. By converting the boronic acid into a water-soluble salt, it can be separated from non-acidic organic impurities.

Causality Behind the Method

Boronic acids are weak Lewis acids. They can be deprotonated by a sufficiently strong base (e.g., NaOH, K2CO3) to form a boronate salt[14]. This salt is typically ionic and thus soluble in an aqueous phase, while neutral organic impurities remain in an immiscible organic solvent. After separating the layers, re-acidification of the aqueous layer protonates the boronate salt, causing the pure boronic acid to precipitate out of the solution[14].

Diagram 2: Acid-Base Purification Principle

cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Acidification & Precipitation organic1 Organic Phase Crude Product + Impurities (in Diethyl Ether) aqueous1 Aqueous Phase NaOH (aq) organic1->aqueous1 Add Base & Shake Product moves to aqueous phase organic2 Organic Phase Neutral Impurities aqueous2 Aqueous Phase Boronate Salt aqueous3 Aqueous Phase Boronate Salt precipitate { Solid Precipitate | Pure Boronic Acid} aqueous3->precipitate Add Acid (HCl) Product precipitates

Caption: Visualization of the acid-base extraction and precipitation process.

Protocol 5.1: Purification via Salt Formation
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3)[14]. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The non-acidic impurities will remain in the organic layer, which can be discarded.

  • Aqueous Wash (Optional): Wash the combined aqueous phase with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify it by adding a 1-2 M solution of hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2-3). The pure N-(3-Chloropropyl)-4-boronobenzenesulfonamide will precipitate as a solid[14].

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

Purity Assessment and Characterization

Post-purification analysis is essential to confirm the identity, structure, and purity of the final product.

Technique Purpose Expected Outcome for Pure Product
¹H and ¹³C NMR Structural confirmation and identification of impurities.Spectra consistent with the proposed structure of N-(3-Chloropropyl)-4-boronobenzenesulfonamide. Absence of signals from starting materials or major side-products.
LC-MS Purity assessment and molecular weight confirmation.A single major peak with the correct mass-to-charge ratio (m/z) for the target compound. Purity should be ≥95%[1].
Melting Point Assess purity and compare with reference data.A sharp, defined melting range. Broad melting ranges often indicate the presence of impurities.
Elemental Analysis Confirms the elemental composition (C, H, N, S, Cl).Experimental percentages should be within ±0.4% of the theoretical values for the molecular formula C9H13BClNO4S[1].

Conclusion

The purification of N-(3-Chloropropyl)-4-boronobenzenesulfonamide can be achieved effectively through several distinct methods. For products with high initial purity or on a large scale, recrystallization offers a simple and economical solution. For complex mixtures containing impurities of similar polarity, optimized flash column chromatography is the method of choice. Finally, acid-base extraction provides a robust and scalable non-chromatographic alternative that exploits the chemical properties of the boronic acid group. The selection of the appropriate method, combined with rigorous post-purification analysis, will ensure the high quality of the final product required for demanding research and development applications.

References

  • Patel, H. et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents (WO2005019229A1).
  • Oka, N. et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369-3373. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. Available at: [Link]

  • Li, Y. et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Journal of Chromatography B, 861(1), 123-132. Available at: [Link]

  • Franco, J. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Oka, N. et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link]

  • Parker Jr, E. & Shive, W. (1957). Sulfonamide purification process. Google Patents (US2777844A).
  • MIT OpenCourseWare. Column Chromatography | MIT Digital Lab Techniques Manual. Available at: [Link]

  • Hitosugi, S. et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • Columbia University, Department of Chemistry. Column chromatography. Available at: [Link]

  • Tanwar, B. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

  • Mark Niemczyk (2021). Crystallization of Sulfanilamide. YouTube. Available at: [Link]

  • Caselli, E. et al. (2016). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Scientific Reports, 6, 36629. Available at: [Link]

Sources

Application Notes and Protocols: N-(3-Chloropropyl) 4-boronobenzenesulfonamide for Advanced Carbohydrate Sensing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the principles and applications of N-(3-Chloropropyl) 4-boronobenzenesulfonamide in the field of carbohydrate sensing. Boronic acids have emerged as a powerful class of synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are structural motifs ubiquitous in saccharides.[1][2][3][4] N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a functionalized boronic acid derivative that offers unique opportunities for the development of robust and versatile carbohydrate sensors. The presence of a reactive chloropropyl group allows for covalent immobilization onto various surfaces, enabling the creation of solid-state sensors, while the boronic acid moiety serves as the recognition element. These application notes will delve into the underlying mechanism of action, provide detailed experimental protocols for sensor fabrication and operation, and discuss data interpretation for quantitative carbohydrate analysis.

Introduction: The Power of Boronic Acids in Carbohydrate Recognition

The detection and quantification of carbohydrates are of paramount importance in various fields, from clinical diagnostics, such as glucose monitoring in diabetes management, to biotechnology and food science.[4][5][6][7] While enzymatic sensors are widely used, they can suffer from limitations such as instability and cost.[8] Boronic acid-based sensors present a compelling non-enzymatic alternative, offering robustness and the potential for continuous monitoring.[8][9]

The core of this technology lies in the reversible covalent interaction between a boronic acid and the diol groups of a carbohydrate to form a cyclic boronate ester.[1][2][10][11] This binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response.[12][13][14] N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a strategically designed molecule that combines the carbohydrate-binding function of the boronic acid with a versatile linker for sensor development.

Mechanism of Carbohydrate Sensing

The sensing mechanism of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is predicated on the Lewis acid character of the boron atom.[1][2] In an aqueous solution, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is more reactive towards diols. Upon interaction with a carbohydrate, the boronic acid moiety of N-(3-Chloropropyl) 4-boronobenzenesulfonamide forms a five- or six-membered cyclic boronate ester with a pair of cis-diols on the sugar molecule.[1][2][11] This binding event alters the electronic properties of the molecule, which can be harnessed for signal generation.

The sulfonamide group in N-(3-Chloropropyl) 4-boronobenzenesulfonamide can influence the pKa of the boronic acid, which is a critical parameter for optimizing the sensor's performance at physiological pH. The chloropropyl group does not directly participate in carbohydrate binding but is crucial for the covalent attachment of the sensor molecule to a substrate, as will be detailed in the protocols.

Figure 1: Reversible binding of N-(3-Chloropropyl) 4-boronobenzenesulfonamide to a carbohydrate.

Application Note I: Development of a Surface-Immobilized Sensor for Flow-Based Systems

The chloropropyl group of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is an alkylating agent that can react with nucleophiles such as amines or thiols. This reactivity can be exploited to covalently immobilize the sensor molecule onto a solid support, such as amine-functionalized glass slides, silicon wafers, or polymer beads. This enables the fabrication of reusable sensors for continuous monitoring in flow-injection systems or for high-throughput analysis in microarray formats.

Protocol 1: Immobilization on an Amine-Functionalized Surface

Materials:

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide (CAS 874219-48-4)[15]

  • Amine-functionalized glass slides or silicon wafers

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Nitrogen gas stream

  • Incubation chamber

Procedure:

  • Preparation of the Immobilization Solution:

    • Dissolve N-(3-Chloropropyl) 4-boronobenzenesulfonamide in anhydrous DMF to a final concentration of 10 mM.

    • Add TEA to the solution to a final concentration of 20 mM. TEA acts as a base to facilitate the reaction.

  • Surface Preparation:

    • Clean the amine-functionalized slides by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

    • Dry the slides under a gentle stream of nitrogen gas.

  • Immobilization Reaction:

    • Place the cleaned and dried slides in an incubation chamber.

    • Pipette the immobilization solution onto the surface of the slides, ensuring complete coverage.

    • Incubate at 60°C for 4-6 hours in a humidified chamber to prevent evaporation.

  • Washing and Blocking:

    • After incubation, rinse the slides thoroughly with DMF, followed by ethanol, and finally PBS to remove any unreacted sensor molecules.

    • To block any remaining reactive amine groups on the surface, incubate the slides in a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

    • Rinse the slides again with PBS and dry under a nitrogen stream.

  • Sensor Storage:

    • Store the functionalized slides in a desiccator at 4°C until use.

Experimental_Workflow cluster_prep Preparation cluster_reaction Immobilization cluster_post Post-Processing Prep_Solution Prepare Immobilization Solution Incubate Incubate Surface with Solution (60°C, 4-6h) Prep_Solution->Incubate Prep_Surface Clean and Dry Amine-Functionalized Surface Prep_Surface->Incubate Wash Wash to Remove Unreacted Sensor Incubate->Wash Block Block with BSA Wash->Block Final_Wash Final Wash and Dry Block->Final_Wash Ready_Sensor Ready for Carbohydrate Sensing Final_Wash->Ready_Sensor

Figure 2: Workflow for the immobilization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Application Note II: Homogeneous Fluorescence Assay for Carbohydrate Quantification

In a homogeneous assay format, the sensor and analyte are in the same phase (typically in solution). A common approach for boronic acid-based sensing is a competitive binding assay using a fluorescent reporter dye, such as Alizarin Red S (ARS).[16][17][18] ARS is a catechol-containing dye that forms a fluorescent complex with boronic acids. When a carbohydrate is introduced, it competes with ARS for binding to the boronic acid, causing a displacement of ARS and a corresponding change in fluorescence intensity.

Protocol 2: Competitive Binding Assay with Alizarin Red S

Materials:

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide

  • Alizarin Red S (ARS)

  • Carbohydrate standards (e.g., glucose, fructose)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 8.5)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of N-(3-Chloropropyl) 4-boronobenzenesulfonamide in the assay buffer.

    • Prepare a 100 µM stock solution of ARS in the assay buffer.

    • Prepare a series of carbohydrate standards of known concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the 1 mM N-(3-Chloropropyl) 4-boronobenzenesulfonamide stock solution to each well.

    • Add 50 µL of the 100 µM ARS stock solution to each well. This will form the fluorescent sensor-dye complex.

    • Add 50 µL of the carbohydrate standards or unknown samples to the respective wells.

    • For a blank, add 50 µL of assay buffer instead of the carbohydrate standard.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader. The optimal excitation and emission wavelengths for the ARS-boronate complex should be determined experimentally, but are typically around 460 nm for excitation and 570 nm for emission.[16]

  • Data Analysis:

    • The fluorescence intensity will decrease as the concentration of the carbohydrate increases, due to the displacement of ARS.

    • Plot the fluorescence intensity as a function of carbohydrate concentration to generate a standard curve.

    • The concentration of unknown samples can be determined by interpolating their fluorescence readings from the standard curve.

Expected Performance and Data Interpretation

The performance of a boronic acid-based sensor is characterized by its binding affinity (Ka) or dissociation constant (Kd) for different carbohydrates, its dynamic range, and its selectivity. Boronic acids generally exhibit a higher affinity for fructose than for glucose.[8] The selectivity for glucose can be improved by designing diboronic acid sensors that can bind to multiple diol groups on the glucose molecule.[8][9]

Table 1: Typical Binding Constants of Phenylboronic Acid Derivatives for Various Saccharides

SaccharideBinding Constant (K, M⁻¹) at pH 7.4
D-Fructose~4300
D-Galactose~200
D-Mannose~150
D-Glucose~110

Note: These are representative values for phenylboronic acid and may vary for N-(3-Chloropropyl) 4-boronobenzenesulfonamide. Actual values should be determined experimentally.

Troubleshooting

Problem Possible Cause Solution
Low signal in immobilized sensor Incomplete immobilizationOptimize reaction time, temperature, and concentration of the sensor molecule.
Steric hindranceConsider using a longer linker if the surface is crowded.
High background in fluorescence assay Non-specific binding of ARSEnsure the assay buffer has the optimal pH and ionic strength.
Poor reproducibility Inconsistent surface functionalizationEnsure thorough cleaning and uniform application of the immobilization solution.
Pipetting errorsUse calibrated pipettes and proper technique.

Conclusion

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a promising building block for the development of advanced carbohydrate sensors. Its boronic acid moiety provides the necessary recognition element, while the chloropropyl group offers a convenient handle for covalent immobilization. The protocols outlined in this document provide a starting point for researchers to explore the potential of this molecule in creating both solid-state and homogeneous sensing platforms. Further optimization of assay conditions and sensor design will be crucial for achieving the desired sensitivity and selectivity for specific applications.

References

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). MDPI.
  • Recent development of boronic acid-based fluorescent sensors. (2018). PMC - PubMed Central.
  • Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. (n.d.). NIH.
  • Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing.
  • Boronic Acid-Based Carbohydr
  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). PubMed.
  • Design and Synthesis of Boronic Acid-Based Sensors for Microarray Analysis and FRET-detection to study Carbohydrates. (n.d.).
  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. (n.d.). Semantic Scholar.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI.
  • Molecular Boronic Acid-Based Saccharide Sensors. (2021).
  • Boronic acids for fluorescence imaging of carbohydrates. (2015).
  • Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. (2002). SPIE Digital Library.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. (2024).
  • Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing.
  • Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. (2006).
  • A detailed examination of boronic acid-diol complexation | Request PDF. (2002).
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. (2014). PMC - NIH.
  • Recent development of boronic acid-based fluorescent sensors. (2018).
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). Luminescence.
  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide, 98% Purity, C9H13BClNO4S, 1 gram. (n.d.). Fisher Scientific.
  • Carbohydrate sensing in the human mouth: effects on exercise performance and brain activity. (2007). PMC - PubMed Central.
  • Oral carbohydrate sensing and exercise performance. (2009). PubMed.

Sources

Application Notes and Protocols: Boronic Acid Derivatives for Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently modify biomolecules is paramount. Bioconjugation, the science of linking molecules to proteins, nucleic acids, or carbohydrates, has enabled advancements from targeted therapeutics to sophisticated diagnostic tools. Among the diverse chemical functionalities employed for these purposes, boronic acids and their derivatives have emerged as uniquely versatile and powerful tools. Their remarkable biocompatibility, coupled with a unique and reversible reactivity towards cis-1,2- and -1,3-diols, provides a powerful handle for the specific targeting of glycosylated biomolecules and other key biological targets.

Boronic acids offer a distinct advantage in their ability to form stable yet reversible covalent bonds under physiological conditions, a feature not commonly found in other bioconjugation chemistries. This dynamic nature is particularly useful for applications requiring stimuli-responsive behavior, such as drug delivery systems that release their payload in specific microenvironments or for the design of reversible inhibitors. Furthermore, the expanding repertoire of boronic acid chemistry has led to the development of stable bioconjugation strategies, including boronic acid-mediated "click" chemistry and metal-catalyzed cross-coupling reactions, broadening their applicability.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It will delve into the fundamental principles of boronic acid chemistry, explore the various derivatives available, and provide detailed, field-proven protocols for their application in a range of bioconjugation techniques. From the labeling of glycoproteins to the construction of advanced biosensors and drug delivery systems, this document aims to equip you with the knowledge and practical guidance to successfully integrate boronic acid derivatives into your research and development workflows.

I. Fundamental Principles of Boronic Acid Bioconjugation

The utility of boronic acids in a biological context is primarily rooted in their ability to form cyclic esters with cis-diols, which are abundant in biological molecules like saccharides.

The Boronate Esterification Reaction

A boronic acid (R-B(OH)₂) possesses a trigonal planar geometry with an sp²-hybridized boron atom. This electron-deficient boron acts as a Lewis acid, making it susceptible to nucleophilic attack. In the presence of a diol, the boronic acid undergoes a reversible condensation reaction to form a five- or six-membered cyclic boronate ester, with the release of two water molecules.

The reaction proceeds through a two-step mechanism. First, the boronic acid reacts with a hydroxide ion to form a more nucleophilic tetrahedral boronate anion. This is followed by the reaction with the diol to form the cyclic ester. The equilibrium of this reaction is highly dependent on the pH of the medium.

Boronate_Ester_Formation BoronicAcid R-B(OH)₂ (Trigonal Planar) Intermediate Tetrahedral Intermediate BoronicAcid->Intermediate + OH⁻ Diol R'-(OH)₂ (cis-Diol) Plus1 + BoronateEster Cyclic Boronate Ester (Tetrahedral) Intermediate->BoronateEster - OH⁻ Water + 2H₂O

Caption: General mechanism of boronate ester formation between a boronic acid and a cis-diol.

The Critical Role of pH

The pH of the reaction environment is a critical parameter influencing both the rate of formation and the stability of the boronate ester. The formation of the boronate ester is generally favored at a pH slightly above the pKa of the boronic acid, as this increases the concentration of the more reactive tetrahedral boronate anion. However, at very high pH values, competition from hydroxide ions can lead to hydrolysis of the boronate ester. Therefore, the optimal pH for a given bioconjugation reaction is a balance between the pKa of the boronic acid and the desired stability of the resulting conjugate. For many phenylboronic acid derivatives, this optimal pH range is typically between 7.4 and 8.5, which is compatible with many biological applications.

Factors Influencing Boronate Ester Stability

The stability of the boronate ester is crucial for the successful application of boronic acid-based bioconjugation. Several factors influence this stability:

  • Structure of the Diol: The geometry and steric hindrance of the diol play a significant role. cis-Diols on a five-membered ring (e.g., furanose sugars) generally form more stable esters than those on a six-membered ring (e.g., pyranose sugars).

  • Electronic Properties of the Boronic Acid: Electron-withdrawing groups on the aryl ring of a phenylboronic acid lower its pKa, making it more acidic and facilitating ester formation at a lower pH.

  • Solvent: The reaction is typically performed in aqueous buffers. The presence of organic co-solvents can influence the equilibrium of the reaction.

II. Types of Boronic Acid Derivatives for Bioconjugation

A wide array of boronic acid derivatives have been synthesized to cater to diverse bioconjugation needs. These can be broadly categorized based on their intended application.

Derivative TypeDescriptionKey FeaturesCommon Applications
Simple Phenylboronic Acids (PBAs) The most basic form, often functionalized with an amine or carboxylic acid for further conjugation.Readily available, well-understood reactivity.Protein immobilization, affinity chromatography.
Fluorescent Boronic Acid Probes Boronic acids conjugated to a fluorophore.Enable detection and quantification of saccharides through changes in fluorescence upon binding.Biosensing, live-cell imaging of glycans.
Boronic Acids for "Click" Chemistry Derivatives containing functionalities for click reactions, such as azides or alkynes.Allows for rapid and efficient ligation to biomolecules modified with a complementary handle.Site-specific protein labeling, synthesis of complex bioconjugates.
Boronic Acids for Metal-Catalyzed Cross-Coupling Aryl or alkenyl boronic acids designed for reactions like the Suzuki-Miyaura coupling.Enables the formation of stable carbon-carbon bonds under biocompatible conditions.Protein-protein conjugation, peptide stapling.
Polymeric Boronic Acids Polymers functionalized with multiple boronic acid moieties.Can form hydrogels through crosslinking with polyols.pH-responsive drug delivery, tissue engineering scaffolds.

III. Applications and Protocols

A. Labeling of Glycoproteins and Glycans

The selective targeting of glycoproteins and glycans is a significant application of boronic acid chemistry. This enables the study of glycosylation patterns, the development of glycan-targeted therapeutics, and the creation of glycoprotein-based diagnostics.

Protocol: Fluorescent Labeling of a Glycoprotein

This protocol describes the labeling of a glycoprotein with a commercially available fluorescent boronic acid probe.

Materials:

  • Glycoprotein of interest (e.g., Horseradish Peroxidase, HRP)

  • Fluorescent boronic acid probe (e.g., a BODIPY- or fluorescein-conjugated phenylboronic acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Borate buffer, 100 mM, pH 8.5

  • Size-exclusion chromatography column (e.g., PD-10)

  • Spectrophotometer and fluorometer

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in PBS to a final concentration of 1-5 mg/mL.

  • Probe Preparation: Dissolve the fluorescent boronic acid probe in a minimal amount of DMSO and then dilute with borate buffer (pH 8.5) to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the glycoprotein solution with the fluorescent boronic acid probe solution. A molar excess of the probe (e.g., 10-50 fold) is typically used.

    • The final concentration of the glycoprotein should be around 1 mg/mL.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

  • Purification:

    • Equilibrate a size-exclusion chromatography column with PBS (pH 7.4).

    • Apply the reaction mixture to the column to separate the labeled glycoprotein from the unreacted probe.

    • Collect the fractions containing the labeled protein (typically the first colored/fluorescent band to elute).

  • Characterization:

    • Measure the absorbance of the purified conjugate at the absorbance maximum of the protein (e.g., 280 nm) and the fluorophore to determine the degree of labeling.

    • Confirm the retention of biological activity of the glycoprotein using an appropriate assay.

    • Analyze the labeled protein by SDS-PAGE and visualize the fluorescent bands under UV illumination.

Troubleshooting:

  • Low Labeling Efficiency: Increase the molar excess of the probe, increase the reaction time, or optimize the pH of the conjugation buffer.

  • Protein Precipitation: Reduce the concentration of the probe or add a small amount of a biocompatible surfactant.

  • Loss of Protein Activity: Reduce the molar excess of the probe or shorten the reaction time.

Glycoprotein_Labeling_Workflow Start Start PrepareProtein Prepare Glycoprotein (1-5 mg/mL in PBS) Start->PrepareProtein PrepareProbe Prepare Fluorescent Boronic Acid Probe (10 mM stock in Borate Buffer) Start->PrepareProbe Mix Combine Protein and Probe (10-50 fold molar excess of probe) PrepareProtein->Mix PrepareProbe->Mix Incubate Incubate (1-2 hours, RT) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Characterize Characterize Labeled Protein (Spectroscopy, SDS-PAGE, Activity Assay) Purify->Characterize End End Characterize->End

Caption: Workflow for the fluorescent labeling of a glycoprotein using a boronic acid probe.

B. Protein Immobilization

Boronic acid chemistry provides a robust method for the immobilization of proteins onto solid supports, which is essential for applications such as affinity chromatography, enzyme reactors, and biosensors.

Protocol: Immobilization of a Boronic Acid-Tagged Protein on a Diol-Functionalized Support

This protocol details the immobilization of a protein that has been chemically modified to contain a phenylboronic acid (PBA) moiety onto a support functionalized with diol groups.

Materials:

  • PBA-tagged protein

  • Diol-functionalized agarose or magnetic beads

  • Binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)

  • Washing buffer (e.g., Binding buffer with 0.05% Tween-20)

  • Elution buffer (e.g., 100 mM Glycine-HCl, pH 3.0 or a buffer containing a high concentration of a competing diol like sorbitol)

Procedure:

  • Support Preparation:

    • Wash the diol-functionalized beads three times with the binding buffer to equilibrate them.

  • Protein Binding:

    • Incubate the PBA-tagged protein with the equilibrated beads in the binding buffer for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant.

    • Wash the beads three times with the washing buffer to remove non-specifically bound proteins.

  • Elution (Optional):

    • To elute the protein, resuspend the beads in the elution buffer and incubate for 10-15 minutes.

    • Pellet the beads and collect the supernatant containing the eluted protein. Neutralize the eluate immediately if an acidic elution buffer was used.

  • Analysis:

    • Analyze the supernatant from the binding and wash steps, as well as the eluate, by SDS-PAGE to assess the efficiency of immobilization and elution.

Protein_Immobilization_Workflow Start Start EquilibrateBeads Equilibrate Diol-Functionalized Beads with Binding Buffer Start->EquilibrateBeads BindProtein Incubate PBA-Tagged Protein with Beads (1-2 hours, 4°C) EquilibrateBeads->BindProtein WashBeads Wash Beads to Remove Non-specifically Bound Protein BindProtein->WashBeads EluteProtein Elute Protein with Low pH or Competing Diol (Optional) WashBeads->EluteProtein Analyze Analyze Supernatants and Eluate by SDS-PAGE WashBeads->Analyze Immobilized Protein on Beads EluteProtein->Analyze End End Analyze->End

Caption: Workflow for the immobilization of a boronic acid-tagged protein.

C. pH-Responsive Drug Delivery

The pH-dependent nature of the boronate ester bond can be exploited to create drug delivery systems that release their cargo in the acidic microenvironment of tumors or intracellular compartments. Boronic acid-functionalized nanoparticles can encapsulate diol-containing drugs, which are then released upon a decrease in pH.

Conceptual Workflow for a Boronic Acid-Based Drug Delivery System
  • Formulation: A diol-containing drug is encapsulated within boronic acid-functionalized nanoparticles at physiological pH (7.4), where the boronate ester bond is stable.

  • Systemic Circulation: The nanoparticles circulate in the bloodstream, protecting the drug from premature degradation.

  • Tumor Targeting: The nanoparticles accumulate at the tumor site through passive (Enhanced Permeability and Retention effect) or active targeting.

  • Drug Release: In the acidic tumor microenvironment (pH ~6.5), the boronate ester bond is hydrolyzed, leading to the release of the drug.

Drug_Delivery_System Formulation Formulation (pH 7.4) Drug Encapsulation via Stable Boronate Ester Circulation Systemic Circulation Nanoparticle Protects Drug Formulation->Circulation Targeting Tumor Accumulation EPR Effect / Active Targeting Circulation->Targeting Release Release Targeting->Release

Caption: Conceptual workflow of a pH-responsive boronic acid-based drug delivery system.

IV. Conclusion

Boronic acid derivatives represent a dynamic and expanding frontier in bioconjugation chemistry. Their unique reactivity with diols, coupled with the tunability of their chemical properties, has paved the way for a wide range of applications in biomedical research and development. The protocols and principles outlined in this guide provide a solid foundation for harnessing the power of boronic acids in your own work. As the field continues to evolve, we can anticipate the emergence of even more sophisticated boronic acid-based tools for the precise and controlled manipulation of biological systems.

V. References

  • 1Chemical Science (RSC Publishing).

  • 2MDPI.

  • 3Organic Letters.

  • 4MDPI.

  • 5ACS Omega.

  • 6Bioconjugate Chemistry.

  • 7PMC.

  • 8Chemical Society Reviews.

  • 9RSC Advances.

  • 10Biomacromolecules.

  • 11MDPI.

  • 12PMC.

  • 13PubMed.

  • 14MDPI.

  • 15ACS Medicinal Chemistry Letters.

  • 16Analytical Chemistry.

  • 17Chemical Society Reviews (RSC Publishing).

  • 18RSC Publishing.

  • 19NIH.

  • 20PMC.

  • [Boron enabled bioconjugation chemistries.](

Sources

Application Notes & Protocols: N-(3-Chloropropyl) 4-boronobenzenesulfonamide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Covalent Enzyme Inhibition

In the landscape of modern drug discovery, the strategic design of enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the various classes of inhibitors, those capable of forming covalent bonds with their target enzymes offer distinct advantages, including enhanced potency and prolonged duration of action.[1][2][3] Within this domain, boronic acids have emerged as a particularly versatile class of "warheads," capable of forming reversible covalent adducts with nucleophilic residues in enzyme active sites.[2][4][5] This unique reactivity allows them to act as potent transition-state analog inhibitors, particularly for serine and threonine proteases.[5][6][7][8]

This document provides a detailed guide to the application of N-(3-Chloropropyl) 4-boronobenzenesulfonamide , a novel compound that marries the well-established inhibitory potential of the boronic acid moiety with the broad-spectrum biological activity of the sulfonamide scaffold.[9][10][11] Sulfonamides have a long and successful history in medicine, exhibiting a wide range of therapeutic properties.[9][10] The strategic combination of these two pharmacophores in N-(3-Chloropropyl) 4-boronobenzenesulfonamide presents an exciting opportunity for the development of a new generation of targeted enzyme inhibitors.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical protocols to investigate the potential of this and similar sulfonamide boronic acid compounds as enzyme inhibitors. We will delve into the mechanistic underpinnings of its action and provide step-by-step guidance on its experimental evaluation.

Chemical Profile of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

PropertyValue
IUPAC Name 4-(N-(3-chloropropyl)sulfamoyl)phenylboronic acid
CAS Number 874219-48-4
Molecular Formula C9H13BClNO4S
Molecular Weight 277.53 g/mol

Part 1: The Scientific Rationale - Mechanism of Action

The inhibitory potential of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is rooted in the electrophilic nature of its boron atom. Boronic acids act as Lewis acids and can readily form a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of serine or threonine, commonly found in the catalytic center of enzymes like proteases.[4][5][12] This interaction forms a stable tetrahedral boronate adduct, which mimics the transition state of substrate hydrolysis, thereby potently inhibiting the enzyme.[6][7][13]

The sulfonamide portion of the molecule is hypothesized to contribute to the compound's specificity and binding affinity through non-covalent interactions with the enzyme's active site or surrounding pockets.[14][15] The geometry and polarity of the sulfonamide group can influence how the inhibitor orients itself within the active site, potentially leading to a distinct structure-activity relationship compared to other boronic acid inhibitors.[14][15] The N-(3-chloropropyl) group offers a potential site for further chemical modification to optimize pharmacokinetic properties or to introduce additional interactions with the target enzyme.

Below is a diagram illustrating the proposed mechanism of reversible covalent inhibition of a serine protease by N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Adduct Formation E_I Enzyme-Inhibitor Complex (E·I) E Free Enzyme (E) + Serine Nucleophile E_I->E EI_covalent Tetrahedral Boronate Adduct (E-I) (Inhibited Enzyme) E_I->EI_covalent kinact (Covalent Bond Formation) E->E_I I Inhibitor (I) N-(3-Chloropropyl) 4-boronobenzenesulfonamide EI_covalent->E_I krev (Reversible)

Caption: Proposed two-step mechanism of reversible covalent inhibition.

Part 2: Experimental Protocols for Inhibitor Characterization

This section provides detailed, step-by-step protocols for the biochemical characterization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. As a hypothetical target, we will use a generic serine protease, such as chymotrypsin or trypsin, which are well-established models for studying protease inhibitors.[8][16]

Protocol 1: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a fundamental parameter to quantify the potency of an inhibitor. This protocol outlines a fluorometric assay using a commercially available serine protease assay kit.[17][18][19]

Materials:

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide

  • Serine Protease (e.g., Chymotrypsin)

  • Fluorogenic Substrate (e.g., a FAM-labeled peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)

  • DMSO (for inhibitor stock solution)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve N-(3-Chloropropyl) 4-boronobenzenesulfonamide in DMSO to a final concentration of 10 mM.

  • Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO in assay buffer).

  • Enzyme Preparation: Dilute the serine protease in assay buffer to a working concentration (the optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time).

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted inhibitor or vehicle control.

    • Add 25 µL of the diluted enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

G start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor prep_enzyme Prepare Enzyme Working Solution start->prep_enzyme plate_setup Add Inhibitor and Enzyme to Plate prep_inhibitor->plate_setup prep_enzyme->plate_setup incubation Incubate for 15 minutes plate_setup->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate read_plate Kinetic Read on Fluorescence Plate Reader add_substrate->read_plate analyze_data Calculate Initial Velocities and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination.

Protocol 2: Mechanism of Action - Reversibility and Time-Dependence

This protocol aims to elucidate the kinetic mechanism of inhibition, specifically to determine if the inhibition is reversible and time-dependent, which is characteristic of covalent inhibitors.[1][3][20]

Materials:

  • Same as Protocol 1.

  • Dialysis membrane or size-exclusion chromatography column.

Procedure:

Part A: Time-Dependent Inhibition

  • Follow steps 1-3 from Protocol 1.

  • In the assay setup, vary the pre-incubation time of the enzyme with the inhibitor (e.g., 0, 15, 30, 60 minutes) before adding the substrate.

  • Initiate the reaction and measure the enzyme activity as described in Protocol 1.

  • Data Analysis: Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. A time-dependent decrease in enzyme activity suggests a covalent mechanism.

Part B: Reversibility of Inhibition

  • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a prolonged period (e.g., 60 minutes).

  • Remove the unbound inhibitor by either extensive dialysis against the assay buffer or by passing the mixture through a size-exclusion chromatography column.

  • Measure the activity of the enzyme after removal of the unbound inhibitor.

  • Data Analysis: If the enzyme activity is restored after removing the free inhibitor, the inhibition is reversible. If the activity is not restored, the inhibition is irreversible.

Protocol 3: Determination of Kinetic Parameters (k_inact and K_I)

For covalent inhibitors, the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate) provide a more detailed characterization of inhibitory potency than the IC50 value.[3][21]

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a range of inhibitor concentrations as in Protocol 1.

  • For each inhibitor concentration, mix the enzyme and inhibitor and monitor the residual enzyme activity at different time points by taking aliquots and adding them to a solution containing the substrate.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus time. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for covalent inhibitors: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration. This will yield the values for k_inact and K_I. The overall second-order rate constant for inhibition is given by k_inact/K_I.[3]

Part 3: Data Interpretation and Troubleshooting

Expected Results:

  • IC50 Determination: A sigmoidal dose-response curve is expected, from which a precise IC50 value can be calculated.

  • Mechanism of Action: Time-dependent inhibition is anticipated, with enzyme activity decreasing with longer pre-incubation times. The inhibition is expected to be reversible upon removal of the free inhibitor.

  • Kinetic Parameters: The plot of k_obs versus inhibitor concentration should yield a hyperbolic curve, allowing for the determination of k_inact and K_I.

Troubleshooting:

  • Poor Solubility: If the compound precipitates in the assay buffer, consider using a co-solvent or adjusting the buffer composition.

  • No Inhibition Observed: Ensure the enzyme is active and the inhibitor is at an appropriate concentration range. Consider a different class of enzymes if no activity is observed against the initial target.

  • High Background Fluorescence: Check the intrinsic fluorescence of the inhibitor and subtract it from the assay readings.

Conclusion and Future Directions

N-(3-Chloropropyl) 4-boronobenzenesulfonamide represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in this guide provide a robust framework for its initial characterization. Further studies could involve:

  • Selectivity Profiling: Testing the inhibitor against a panel of related and unrelated enzymes to determine its selectivity.

  • Structural Biology: Co-crystallization of the inhibitor with its target enzyme to elucidate the binding mode at the atomic level.

  • Cell-Based Assays: Evaluating the inhibitor's efficacy in a cellular context to assess its cell permeability and on-target effects in a more biologically relevant system.[17][19]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

By systematically applying these methodologies, researchers can unlock the full therapeutic potential of N-(3-Chloropropyl) 4-boronobenzenesulfonamide and contribute to the advancement of targeted covalent inhibitors.

References

  • Serine Proteases. (n.d.). Antibodies Incorporated.
  • Papp-Wallace, K. M., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(9), 5576–5585. Retrieved from [Link]

  • Petrov, D., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Chemical Biology.
  • Sabbah, S., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 26(8), 4182. Retrieved from [Link]

  • Paul, T., & Hamelberg, D. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation.
  • Geurink, P. P., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Retrieved from [Link]

  • Protease Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Singh, J., et al. (2021). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery, 16(11), 1289-1300. Retrieved from [Link]

  • Ghosh, A. K., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Medicinal Chemistry, 66(10), 6537–6570. Retrieved from [Link]

  • Leonard, D. A., et al. (2013). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science, 22(5), 578–588. Retrieved from [Link]

  • Santos, M. A., & Marques, S. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

  • Krišt'anová, O., et al. (2016). An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentrations. Analytical Biochemistry, 502, 44–52. Retrieved from [Link]

  • Li, L., & Yi, L. (2014). Targeting Biomolecules with Reversible Covalent Chemistry. Bioconjugate Chemistry, 25(8), 1403–1414. Retrieved from [Link]

  • FLISP™ FAM-Phe-CMK Serine Protease Assay Kit. (n.d.). Bio-Rad. Retrieved from [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS Discovery, 22(1), 3–20. Retrieved from [Link]

  • Wilson, D. L., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. Retrieved from [Link]

  • W. M. B. Edreira, M., et al. (2009). Enzyme assays with boronic acid appended bipyridinium salts. Chemical Communications, (42), 6493–6495. Retrieved from [Link]

  • Boronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Minkkilä, A., et al. (n.d.). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. Retrieved from [Link]

  • Eidam, O., et al. (2012). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7842–7851. Retrieved from [Link]

  • Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface, 9(72), 1385–1402. Retrieved from [Link]

  • Eidam, O., et al. (2012). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 55(17), 7842–7851. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Boronic Acid-based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(3), 5677–5693. Retrieved from [Link]

  • Jeschek, M., et al. (2024). Boron Designer Enzyme with a Hybrid Catalytic Dyad. ACS Catalysis. Retrieved from [Link]

  • Rawn, J. D., & Lienhard, G. E. (1974). Binding of boronic acids to chymotrypsin. Biochemistry, 13(15), 3124–3130. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Sami Publishing Company. Retrieved from [Link]

  • 4-amino-N-(3-chloropropyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Aslam, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Retrieved from [Link]

  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(7), 133-141. Retrieved from [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025). ResearchGate. Retrieved from [Link]

  • N-(3-chloropropyl)-N-methylnitrous amide. (n.d.). Veeprho. Retrieved from [Link]

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. (n.d.). PubChem. Retrieved from [Link]

Sources

"synthesis of biphenyl derivatives using N-(3-Chloropropyl) 4-boronobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Functionalized Biphenyl Derivatives Using N-(3-Chloropropyl) 4-boronobenzenesulfonamide for Advanced Drug Discovery

Abstract: Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous approved drugs and advanced materials.[1][2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for their synthesis due to its robustness, mild conditions, and exceptional functional group tolerance.[3][4][5] This guide provides an in-depth exploration of a specialized building block, N-(3-Chloropropyl) 4-boronobenzenesulfonamide , for the strategic synthesis of biphenyl derivatives. We will dissect the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the unique advantages this bifunctional reagent offers for creating complex molecular architectures, such as those required for targeted protein degraders (e.g., PROTACs) and bespoke molecular probes.

The Foundational Chemistry: Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like our boronic acid) and an organohalide.[6] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting. The process consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10]

  • Oxidative Addition: The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step and results in a Pd(II) complex.[6][10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻), facilitating the exchange of the halide on the palladium for the aryl group from the boron.[6][8]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(X) Oxidative Adduct Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') Transmetalation Product OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Biphenyl Product (Ar-Ar') TM_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Boronic Boronic Acid (Ar'-B(OH)₂) Boronate Boronate (Ar'-B(OH)₃⁻) Boronic->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->TM_Complex

Caption: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

The Strategic Reagent: N-(3-Chloropropyl) 4-boronobenzenesulfonamide

This reagent is a powerful bifunctional building block. One end, the 4-boronobenzene group, is designed to participate directly in the Suzuki-Miyaura coupling. The other end, the N-(3-chloropropyl)sulfonamide moiety, serves as a versatile synthetic handle for subsequent functionalization, making it ideal for multi-step syntheses.

Reagent Profile
PropertyValueSource
CAS Number 874219-48-4[11][12]
Molecular Formula C₉H₁₃BClNO₄S[11][12]
Molecular Weight 277.53 g/mol [11][12]
Appearance Typically an off-white to white solidN/A

Expert Insight: The Causality of Design The true value of this reagent lies in its dual reactivity.

  • The Boronic Acid: This group is the workhorse for the C-C bond formation. Its stability and predictable reactivity in Suzuki couplings are well-established.[13][14]

  • The Chloropropyl Sulfonamide: This is the "smart" part of the molecule. The terminal chloride on the propyl chain is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the covalent attachment of the newly formed biphenyl derivative to other molecules, such as peptides, proteins, or E3 ligase binders, a common strategy in the synthesis of PROTACs. The sulfonamide linkage provides chemical stability and can influence the pharmacokinetic properties of the final compound.[15]

Experimental Protocol: Synthesis of a Model Biphenyl Derivative

This section provides a detailed, step-by-step protocol for the synthesis of 4'-methoxy-N-(3-chloropropyl)-[1,1'-biphenyl]-4-sulfonamide via a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Weigh Reagents: - Aryl Bromide - Boronic Acid - Base (K₃PO₄) - Catalyst/Ligand B Add Reagents to Reaction Flask A->B C Add Solvents (e.g., Dioxane/H₂O) B->C D Degas Mixture (e.g., N₂ Purge) C->D E Add Pd Catalyst (e.g., Pd(OAc)₂) D->E F Heat to Reaction Temperature (e.g., 80-100 °C) with Stirring E->F G Monitor Progress (TLC or LC-MS) F->G H Cool to RT G->H I Quench Reaction & Dilute with Water H->I J Extract with Organic Solvent (e.g., EtOAc) I->J K Dry Organic Layer (e.g., Na₂SO₄) & Filter J->K L Concentrate in vacuo K->L M Purify via Flash Column Chromatography L->M N Characterize Product (NMR, MS, HPLC) M->N

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials and Equipment
Reagents & ChemicalsEquipment
N-(3-Chloropropyl) 4-boronobenzenesulfonamideSchlenk flask or round-bottom flask
1-Bromo-4-methoxybenzene (4-Bromoanisole)Magnetic stirrer with heating mantle
Palladium(II) Acetate (Pd(OAc)₂)Condenser and inert gas line (N₂ or Ar)
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)Syringes and needles
Potassium Phosphate, tribasic (K₃PO₄)TLC plates and chamber
1,4-Dioxane (anhydrous)Rotary evaporator
Deionized WaterGlassware for extraction
Ethyl Acetate (EtOAc)Flash chromatography system
HexanesNMR spectrometer, Mass spectrometer
Sodium Sulfate (Na₂SO₄, anhydrous)
Step-by-Step Procedure

Rationale for Component Selection:

  • Catalyst System: Pd(OAc)₂ is a common palladium precursor. It is reduced in situ to the active Pd(0) species. XPhos is a bulky, electron-rich phosphine ligand that stabilizes the Pd(0) center, promotes the oxidative addition step, and accelerates the overall catalytic cycle, allowing for lower catalyst loading and milder conditions.[16]

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing hydrolysis of sensitive functional groups.[16]

  • Solvent System: A mixture of an organic solvent (Dioxane) and water is used. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base (K₃PO₄).

Procedure:

  • Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add N-(3-Chloropropyl) 4-boronobenzenesulfonamide (278 mg, 1.0 mmol, 1.0 equiv), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol, 1.1 equiv), and potassium phosphate (637 mg, 3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degassing: Seal the flask and purge the system with nitrogen or argon gas for 15-20 minutes while stirring to remove dissolved oxygen, which can deactivate the palladium catalyst.[17]

  • Catalyst Addition: Under a positive pressure of nitrogen, quickly add Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19 mg, 0.04 mmol, 4 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol Validation and Troubleshooting

Expected Results
ParameterExpected Outcome
Product 4'-methoxy-N-(3-chloropropyl)-[1,1'-biphenyl]-4-sulfonamide
Appearance White to off-white solid
Yield 75-90%
¹H NMR Expect characteristic aromatic signals for the biphenyl system and aliphatic signals for the chloropropyl chain.
HRMS (ESI) Expect [M+H]⁺ or [M+Na]⁺ corresponding to C₁₆H₁₈ClNO₃S.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or soluble base.3. Low reaction temperature.1. Ensure thorough degassing; use fresh catalyst.2. Try a different base (e.g., Cs₂CO₃) or solvent system.3. Increase temperature in 10 °C increments.
Protodeboronation Presence of excess water or acidic impurities leading to the replacement of the boronic acid group with hydrogen.Use anhydrous solvents; ensure the base is added before the catalyst. Consider using a boronic ester (e.g., pinacol ester) for more stability.[18]
Homocoupling of Aryl Halide Catalyst system is promoting side reactions.Lower the reaction temperature; screen different phosphine ligands.

Application: Post-Coupling Functionalization

The synthesized product, 4'-methoxy-N-(3-chloropropyl)-[1,1'-biphenyl]-4-sulfonamide , is not an endpoint. The chloropropyl group is now available for further modification, most commonly via an Sₙ2 reaction with a nucleophile like an amine. This two-step sequence (coupling followed by substitution) is a powerful strategy for building complex molecules.

Functionalization start_mol Synthesized Biphenyl Derivative (contains -CH₂CH₂CH₂Cl) final_product Functionalized Product (e.g., PROTAC Precursor) start_mol->final_product Sₙ2 Reaction + Base (e.g., DIPEA) nucleophile Nucleophile (e.g., R-NH₂) nucleophile->final_product

Caption: Post-synthesis functionalization of the chloropropyl handle.

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally reliable platform for the synthesis of biphenyl derivatives. By employing strategically designed reagents like N-(3-Chloropropyl) 4-boronobenzenesulfonamide , researchers can streamline the construction of complex molecular architectures. This bifunctional building block enables a modular approach: first establishing the core biphenyl structure and then utilizing the reactive handle for covalent linkage to other moieties. This methodology is highly relevant for professionals in drug discovery and chemical biology, offering an efficient pathway to novel therapeutics and chemical probes.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Chen, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules. [Link]

  • Bandyopadhyay, A., et al. (2023). Designing Functional and Responsive Molecules with Boronic Acids. ResearchGate. [Link]

  • Wang, L., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry. [Link]

  • Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]

  • Singh, P., et al. (2008). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]

  • Procter, D. J., et al. (2017). Copper(I)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science. [Link]

  • Al-dujaili, A. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reaction between Various Arylboronic Acids and Sulfinate...[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of biphenyl and trans-stilbene derivatives with BNPs@SiO2(CH2)3NH-CC-AMP-Pd (0). [Link]

  • ChemScence. (n.d.). N-(3-Chloropropyl) 4-boronobenzenesulfonamide, 98% Purity. [Link]

  • Ghaffari, B., et al. (2014). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Angewandte Chemie. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Patel, D. G., et al. (2021). 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine. IUCrData. [Link]

  • Lenero-Serrano, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]

Sources

The Pivotal Role of N-(3-Chloropropyl) 4-boronobenzenesulfonamide in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of N-(3-Chloropropyl) 4-boronobenzenesulfonamide in materials science. This unique trifunctional molecule, possessing a boronic acid group, a reactive chloropropyl chain, and a sulfonamide linker, offers a versatile platform for the design and synthesis of intelligent and responsive materials. This document will delve into the causality behind experimental choices and provide detailed, self-validating protocols for its application in glucose-responsive hydrogels, self-healing polymers, and surface functionalization for selective analyte capture.

Introduction: A Molecule of Triple Functionality

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a compound of significant interest in materials science due to its distinct chemical moieties that can be independently or concertedly exploited. The boronic acid group is renowned for its ability to form reversible covalent bonds with cis-diols, a property that is central to the development of glucose sensors and self-healing materials.[1][2] The chloropropyl group serves as a reactive handle for covalent immobilization onto surfaces or incorporation into polymer backbones through "grafting to" or "grafting from" polymerization techniques.[3][4][5] Finally, the sulfonamide linkage can impart pH-responsive characteristics to the resulting materials.[6] This guide will explore the practical applications of these functionalities.

Core Properties and Handling

Before delving into specific applications, it is crucial to understand the fundamental properties of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

PropertyValueReference
Synonym 4-(N-(3-CHLOROPROPYL)SULFAMOYL)PHENYLBORONIC ACID[7]
CAS Number 874219-48-4[7]
Molecular Formula C9H13BClNO4S[7]
Molecular Weight 277.53 g/mol [7]

Safety and Handling: As with related organohalogen and boronic acid compounds, appropriate safety precautions should be taken.[8][9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8][9]

Application I: pH-Responsive and Glucose-Sensing Hydrogels for Controlled Drug Delivery

The boronic acid moiety of N-(3-Chloropropyl) 4-boronobenzenesulfonamide can form dynamic covalent bonds with diol-containing polymers like polyvinyl alcohol (PVA) to create hydrogels.[10][11] These hydrogels can be designed to release an encapsulated therapeutic in response to changes in pH or the presence of glucose.[12][13][14][15]

Underlying Principle

The formation of a boronate ester between the boronic acid and a diol is a reversible equilibrium that is highly dependent on pH.[1][2][16] In an acidic environment, the equilibrium favors the free boronic acid and diol, leading to dissociation of the hydrogel network.[12] Conversely, in a neutral to alkaline environment, the boronate ester is more stable, maintaining the hydrogel's integrity.[1] Furthermore, glucose, a cis-diol, can competitively bind with the boronic acid, displacing the crosslinks with the polymer backbone and causing the hydrogel to swell or dissolve, thereby releasing an entrapped drug.[17][18][19]

G cluster_0 Low pH / High Glucose cluster_1 Physiological pH / Low Glucose Drug_Release Drug Release Hydrogel_Dissociation Hydrogel Dissociation Hydrogel_Dissociation->Drug_Release Hydrogel_Formation Stable Hydrogel (Drug Entrapped) Hydrogel_Formation->Hydrogel_Dissociation  pH Decrease or  Glucose Addition PVA Poly(vinyl alcohol) (Diol Source) Boronate_Ester Boronate Ester Crosslink PVA->Boronate_Ester NCPB N-(3-Chloropropyl) 4-boronobenzenesulfonamide NCPB->Boronate_Ester Boronate_Ester->Hydrogel_Formation

Caption: Workflow for pH and glucose-responsive drug release from a hydrogel.

Protocol: Synthesis of a Glucose-Responsive Hydrogel

This protocol outlines the synthesis of a hydrogel where N-(3-Chloropropyl) 4-boronobenzenesulfonamide acts as a crosslinker for a poly(vinyl alcohol) (PVA) backbone.

Materials:

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Model drug (e.g., Rhodamine B)

  • Glucose

  • HCl solution (0.1 M)

Procedure:

  • Prepare PVA Solution: Dissolve 10% (w/v) PVA in deionized water by heating at 90°C with stirring until the solution is clear. Allow to cool to room temperature.

  • Prepare Crosslinker Solution: Dissolve N-(3-Chloropropyl) 4-boronobenzenesulfonamide in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with PBS (pH 7.4) to the desired concentration (e.g., 50 mM).

  • Drug Encapsulation: Add the model drug to the PVA solution and mix thoroughly.

  • Hydrogel Formation: Mix the PVA solution with the crosslinker solution at a defined molar ratio of diol to boronic acid (e.g., 2:1). Stir vigorously for 5 minutes. The mixture should form a gel.

  • Characterization:

    • Gelation Time: Record the time taken for the solution to become a stable gel that does not flow when the vial is inverted.

    • Swelling Behavior: Place a known weight of the hydrogel in PBS (pH 7.4) and measure its weight at regular intervals until equilibrium is reached.

  • Responsive Release Study:

    • Glucose Response: Place the drug-loaded hydrogel in PBS (pH 7.4) containing a physiological concentration of glucose (e.g., 5 mM) and a hyperglycemic concentration (e.g., 20 mM). At set time points, take aliquots of the supernatant and measure the drug concentration using UV-Vis spectroscopy.

    • pH Response: Perform a similar release study in acidic buffer (e.g., pH 5.5) to simulate the tumor microenvironment.

Application II: Self-Healing Polymers

The dynamic nature of the boronate ester bond can be harnessed to create self-healing polymers.[1][20][21] When a material containing these bonds is damaged, the reversible nature of the crosslinks allows for their reformation across the damaged interface, restoring the material's integrity.[1][11]

Protocol: Preparation of a Self-Healing Boronic Acid-Functionalized Polymer

This protocol describes the synthesis of a polymer with pendant N-(3-Chloropropyl) 4-boronobenzenesulfonamide groups, which can then be crosslinked with a diol-containing polymer to form a self-healing material.

Materials:

  • A polymer with reactive amine or hydroxyl groups (e.g., poly(allylamine) or a copolymer containing hydroxyethyl methacrylate)

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide

  • A suitable base (e.g., triethylamine)

  • A diol-containing polymer (e.g., PVA)

  • A suitable solvent (e.g., DMF or DMSO)

Procedure:

  • Functionalization of Polymer Backbone:

    • Dissolve the amine- or hydroxyl-containing polymer in the chosen solvent.

    • Add N-(3-Chloropropyl) 4-boronobenzenesulfonamide and the base. The chloropropyl group will react with the amine or hydroxyl groups on the polymer backbone.[4]

    • Stir the reaction at an elevated temperature (e.g., 60-80°C) for 24-48 hours.

    • Precipitate the functionalized polymer in a non-solvent (e.g., diethyl ether), wash, and dry under vacuum.

  • Characterization of the Functionalized Polymer:

    • Confirm the incorporation of the boronic acid moiety using FT-IR and NMR spectroscopy.[22][23]

    • Determine the degree of functionalization using techniques like elemental analysis or titration.

  • Formation of the Self-Healing Material:

    • Prepare solutions of the boronic acid-functionalized polymer and the diol-containing polymer (e.g., PVA) in a suitable buffer (e.g., pH 8.5).

    • Mix the two solutions. A crosslinked, self-healing material will form.

  • Evaluation of Self-Healing Properties:

    • Cut the material in half with a scalpel.

    • Bring the two halves into contact and allow them to heal at room temperature.

    • After a set time, assess the healing efficiency by measuring the tensile strength of the healed material compared to the original.

G Start Damaged Polymer Reversible_Breakage Boronate Ester Bonds Break at Fracture Surface Start->Reversible_Breakage Polymer_Mobility Polymer Chain Interdiffusion Reversible_Breakage->Polymer_Mobility Reformation New Boronate Ester Bonds Form Across Interface Polymer_Mobility->Reformation End Healed Polymer Reformation->End

Caption: Mechanism of self-healing in boronic acid-based polymers.

Application III: Surface Functionalization for Selective Analyte Capture

The chloropropyl group of N-(3-Chloropropyl) 4-boronobenzenesulfonamide provides an effective means to anchor the molecule to various surfaces, such as silica or gold nanoparticles.[5][24] This creates a surface decorated with boronic acid moieties that can be used for the selective capture of diol-containing molecules, such as glycoproteins or specific sugars.[25]

Protocol: Surface Modification of Silica Nanoparticles

This protocol details the functionalization of silica nanoparticles with N-(3-Chloropropyl) 4-boronobenzenesulfonamide for the purpose of creating a stationary phase for affinity chromatography or for use in sensing applications.

Materials:

  • Silica nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide

  • Anhydrous toluene

  • Triethylamine

  • Ethanol

Procedure:

  • Amination of Silica Surface:

    • Activate the silica nanoparticles by treating them with an acid (e.g., HCl) and then drying them thoroughly.

    • Disperse the activated silica nanoparticles in anhydrous toluene.

    • Add APTES and reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Collect the amine-functionalized silica nanoparticles by centrifugation, wash with toluene and ethanol, and dry.

  • Grafting of N-(3-Chloropropyl) 4-boronobenzenesulfonamide:

    • Disperse the amine-functionalized silica nanoparticles in a suitable solvent like DMF.

    • Add N-(3-Chloropropyl) 4-boronobenzenesulfonamide and triethylamine.

    • Heat the reaction mixture at 80°C for 48 hours with stirring.

    • Collect the functionalized nanoparticles by centrifugation, wash thoroughly with DMF and ethanol to remove unreacted reagents, and dry.

  • Characterization of Surface Modification:

    • FT-IR Spectroscopy: Confirm the presence of the aromatic and sulfonamide groups on the silica surface.[22]

    • Thermogravimetric Analysis (TGA): Determine the grafting density of the organic molecule on the silica surface.[22]

    • X-ray Photoelectron Spectroscopy (XPS): Verify the presence of boron, nitrogen, sulfur, and chlorine on the surface.[22]

  • Analyte Capture Assay:

    • Disperse the functionalized silica nanoparticles in a buffer solution (pH 8.5).

    • Add a solution containing a diol-containing analyte (e.g., adenosine or a glycoprotein).

    • After incubation, separate the nanoparticles and analyze the supernatant to determine the amount of analyte captured.

Conclusion

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a highly versatile building block in materials science. Its unique combination of a diol-responsive boronic acid, a reactive chloropropyl anchoring group, and a pH-sensitive sulfonamide linker enables the rational design of a wide array of functional materials. The protocols provided in this guide serve as a starting point for researchers to explore the potential of this molecule in developing novel sensors, drug delivery systems, and self-healing materials. The inherent causality in the molecular design, where each functional group serves a distinct and predictable purpose, allows for a high degree of control over the final material properties.

References

  • Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. (2022-01-19). RSC Publishing. Available at: [Link]

  • Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. PubMed Central. Available at: [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023-05-31). MDPI. Available at: [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Semantic Scholar. Available at: [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023-05-31). PubMed. Available at: [Link]

  • Biocompatible Self-Healing Hydrogels Based On Boronic Acid-Functionalized Polymer And Laponite Nanocomposite Applied For Water Pollutant Removal. ResearchGate. Available at: [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. ResearchGate. Available at: [Link]

  • Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. (2023-02-09). MDPI. Available at: [Link]

  • Synthesis and Biomedical Applications of Self-healing Hydrogels. Frontiers. Available at: [Link]

  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PubMed Central. Available at: [Link]

  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. (2021-05-18). Journal of Materials Chemistry A (RSC Publishing). DOI:10.1039/D1TA02308J. Available at: [Link]

  • Internal and External Catalysis in Boronic Ester Networks. ACS Publications. Available at: [Link]

  • Biocompatible self-healing hydrogels based on boronic acid-functionalized polymer and laponite nanocomposite for water pollutant removal. ProQuest. Available at: [Link]

  • Self-healing boronic acid-based hydrogels for 3D co-cultures. PubMed Central. Available at: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels. ResearchGate. Available at: [Link]

  • Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. (2022-02-02). University of Bath. Available at: [Link]

  • Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. Available at: [Link]

  • Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam. (2024-09-24). Tech Briefs. Available at: [Link]

  • Internal and external catalysis in boronic ester networks. Semantic Scholar. Available at: [Link]

  • Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. (2021-02-19). ACS Publications. Available at: [Link]

  • Chemistry Of Boronic Esters. (2019-10-31). A&A Blocks. Available at: [Link]

  • Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. MDPI. Available at: [Link]

  • Synthesis of Sulphanilamide. (2021-05-24). YouTube. Available at: [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. American Chemical Society. Available at: [Link]

  • Synthese and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. (2012-10-11). PubMed. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET SECTION 1. MP Biomedicals. Available at: [Link]

  • Preparation of a boronic acid functionalized magnetic adsorbent for sensitive analysis of fluoroquinolones in environmental water samples. Analytical Methods (RSC Publishing). Available at: [Link]

  • Synthese and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. ResearchGate. Available at: [Link]

  • 4-amino-N-(3-chloropropyl)benzenesulfonamide | C9H13ClN2O2S. PubChem. Available at: [Link]

  • What Are Different Grafting Techniques?. (2025-06-07). YouTube. Available at: [Link]

  • Polymer Grafting and its chemical reactions. PubMed Central. Available at: [Link]

  • Synthesis, Crystal Structures and Electrochemical Properties of O -Chloropropyl and O -Cyanopropyl Resorcinarenes. ResearchGate. Available at: [Link]

  • Grafting of polymers to solid surfaces by using immobilized methacrylates. ResearchGate. Available at: [Link]

  • Focus on: Polymer-Grafted Surfaces. (2016-09-27). RSC Blogs. Available at: [Link]

  • Click Chemistry for Well-Defined Graft Copolymers. (2024-11-25). MDPI. Available at: [Link]

  • Recent advances in organic molecule reactions on metal surfaces. RSC Publishing. Available at: [Link]

  • N-(3-chloropropyl)-N-methylnitrous amide. Veeprho. Available at: [Link]

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2. PubChem. Available at: [Link]

  • Local surface structure effect on reactivity of molecules confined between metallic surfaces. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Reactions of chlorinated ethenes with surface-sulfidated iron materials: reactivity enhancement and inhibition effects. RSC Publishing. Available at: [Link]

  • Trends in the chemical reactivity of surfaces studied by ab initio quantum-dynamics calculations. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This electron-deficient boronic acid presents unique challenges, and this guide offers field-proven insights to help you navigate them successfully.

Introduction: The Challenge of Electron-Deficient Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] However, the reactivity of the boronic acid partner is paramount. N-(3-Chloropropyl) 4-boronobenzenesulfonamide, with its electron-withdrawing sulfonamide group, is considered an electron-deficient boronic acid. This characteristic can lead to several common issues, including slower reaction rates and a higher propensity for side reactions like protodeboronation and homocoupling.[5][6][7][8] This guide will provide a structured approach to diagnosing and resolving these challenges.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your experiments with N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Issue 1: Low to No Product Formation

A low or non-existent yield is the most common problem. A systematic approach to troubleshooting is crucial.

Initial Checks & Root Causes:
  • Reagent Quality and Stability:

    • Boronic Acid Integrity: Electron-deficient boronic acids are particularly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7] This is exacerbated by the presence of water and strong bases.[9]

    • Aryl Halide Reactivity: The reactivity of your coupling partner follows the general trend: I > Br > OTf >> Cl.[6] Aryl chlorides are more challenging and often necessitate more specialized and highly active catalyst systems.[6][10]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[6] Ensure they are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[6][11] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and appropriately chosen for the reaction.

Troubleshooting Workflow:

G start Low/No Yield Observed reagent_check Verify Reagent Quality (Boronic Acid, Aryl Halide, Catalyst, Ligand) start->reagent_check atmosphere_check Ensure Rigorous Inert Atmosphere reagent_check->atmosphere_check Reagents OK conditions_check Review Reaction Conditions (Solvent, Base, Temperature) atmosphere_check->conditions_check Atmosphere OK optimization Proceed to Optimization Strategies conditions_check->optimization Conditions Appear Correct success Successful Coupling optimization->success G start Side Products Observed identify Identify Side Product (Homocoupling vs. Protodeboronation) start->identify homocoupling Homocoupling Detected identify->homocoupling Symmetrical Biaryl protodeboronation Protodeboronation Detected identify->protodeboronation Arene from Boronic Acid degas Improve Degassing & Maintain Inert Atmosphere homocoupling->degas anhydrous Use Anhydrous Conditions & Optimize Base protodeboronation->anhydrous success Minimized Side Products degas->success boronic_ester Consider Boronic Ester (e.g., Pinacol, MIDA) anhydrous->boronic_ester If problem persists boronic_ester->success

Caption: Decision tree for addressing side product formation.

Optimization Strategies

Once initial troubleshooting has been performed, the following parameters can be systematically varied to optimize the reaction.

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the ligand is critical for coupling electron-deficient boronic acids.

  • Ligands: Bulky, electron-rich phosphine ligands are often essential. They accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. [10][12] * Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for challenging couplings. [9][12]For instance, SPhos has been shown to give good yields of cross-coupling products with electron-deficient arylboronic acids where other ligands promoted homocoupling. [5] * N-heterocyclic carbenes (NHCs) are another class of highly active ligands. [12]

    Ligand Type Key Features Recommended for
    Buchwald Ligands Bulky, electron-rich biarylphosphines Electron-deficient boronic acids, sterically hindered substrates. [12]
    NHC Ligands Strong σ-donors, thermally stable Challenging couplings, including those with aryl chlorides. [12]

    | Triphenylphosphine (PPh₃) | Standard, less active | Simple, unchallenging couplings. |

Base Selection

The base plays a crucial role in the transmetalation step, activating the boronic acid. [9]

  • Strength and Solubility: The base must be sufficiently strong and soluble to facilitate the reaction. [6][9]* Common Choices:

    • Carbonates: K₂CO₃, Cs₂CO₃. Cesium carbonate is more soluble and basic, often providing better results but at a higher cost. [9] * Phosphates: K₃PO₄ is a strong, non-nucleophilic base that is often effective when other bases fail, particularly with sensitive substrates. [9] * Fluorides: KF can be a mild and effective base, especially when ester functionalities are present that could be cleaved by stronger bases. [13]

Solvent System

The solvent must solubilize all reagents and stabilize the catalytic species. [6]

  • Common Systems: Mixtures of aprotic polar solvents with water are common.

    • 1,4-Dioxane/Water

    • Toluene/Water

    • THF/Water [3][4]* Anhydrous Conditions: If protodeboronation is a major issue, consider running the reaction under anhydrous conditions with a base like K₃PO₄. [9]

Temperature

The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to the degradation of the catalyst, boronic acid, or product. [9]A temperature screen (e.g., 80-110 °C) is recommended. [9][12]

Experimental Protocols

General Protocol for Suzuki Coupling with N-(3-Chloropropyl) 4-boronobenzenesulfonamide

This protocol provides a starting point for your optimization.

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

    • Seal the vial with a septum cap.

  • Inerting the Atmosphere:

    • Evacuate and backfill the vial with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [6]3. Reagent Addition:

    • Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent. [12]4. Reaction Execution:

    • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. [6][9][12] * Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. [6][9][12]

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What are the very first things to check?

A1: Start with the fundamentals. [12]* Catalyst Activity: Is your palladium source active? Has your phosphine ligand been exposed to air? Try a fresh batch of catalyst and ligand. [12]* Inert Atmosphere: Was your degassing procedure thorough? Are there any leaks in your system?

  • Reagent Purity: Confirm the purity and integrity of your boronic acid and aryl halide.

Q2: I am using an aryl chloride and the reaction is very sluggish.

A2: Aryl chlorides are less reactive than bromides and iodides. [6][10]You will likely need more forcing conditions:

  • Use a highly active catalyst system: Buchwald ligands (like XPhos or SPhos) or NHC ligands are often necessary. [9][12]* Increase the temperature: You may need to run the reaction at a higher temperature.

  • Consider a stronger base: A stronger base like Cs₂CO₃ might be required.

Q3: Can I use N-(3-Chloropropyl) 4-boronobenzenesulfonamide directly, or should I convert it to an ester?

A3: While you can use the boronic acid directly, if you are consistently facing issues with protodeboronation or low yields, converting it to a more stable boronic ester (e.g., pinacol ester) is a highly recommended strategy. [9]This adds a synthetic step but can significantly improve the robustness and reproducibility of your coupling reaction.

Q4: The sulfonamide group seems to be causing issues. Are there any specific considerations for this functional group?

A4: The strongly electron-withdrawing nature of the sulfonyl group is the primary reason for the challenges with this substrate. [14]This makes the boronic acid less nucleophilic and more prone to decomposition. The strategies outlined in this guide—using highly active ligands, carefully selecting the base, and considering the use of boronic esters—are all designed to overcome the challenges posed by this electron-deficient nature.

References

  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(42), 16738-16741. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 519-526. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]

  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Wu, J., et al. (2019). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 17(3), 509-513. [Link]

  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Bahrami, K., & Kamrani, S. N. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Various Authors. (2021). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]

  • Guram, A. S., & Bei, X. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Guram, A. S., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Bock, M. J., & Denmark, S. E. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(13), 8036-8047. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3838-3840. [Link]

  • Semproni, N. B., & Sanford, M. S. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]

  • Dreher, S. D., et al. (2014). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 16(1), 82-85. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(4), 743. [Link]

  • Corpet, M., & Gosmini, C. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in N-(3-Chloropropyl) 4-boronobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of N-(3-Chloropropyl) 4-boronobenzenesulfonamide consistently low?

Low yields can be attributed to several factors, primarily related to the stability of the starting materials and the reaction conditions. The two key reactants, 4-boronobenzenesulfonyl chloride and 3-chloropropylamine, are susceptible to degradation and side reactions. Key areas to investigate include the hydrolysis of the sulfonyl chloride, the stability of the boronic acid moiety, and the choice of base and solvent.[1][2]

Q2: How can I tell if my 4-boronobenzenesulfonyl chloride has degraded?

4-boronobenzenesulfonyl chloride is highly sensitive to moisture.[1] Over time, it can hydrolyze to the corresponding 4-boronobenzenesulfonic acid, which is unreactive under the typical reaction conditions. It is best to use a fresh or properly stored sulfonyl chloride. If you suspect degradation, you can perform a simple purity analysis, such as NMR or melting point determination, and compare it to the reference values.

Q3: What are the common side reactions to be aware of in this synthesis?

The most common side reactions include:

  • Hydrolysis of 4-boronobenzenesulfonyl chloride: This leads to the formation of the unreactive sulfonic acid.[1]

  • Protodeboronation of the boronic acid: This is a reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[3]

  • Formation of boroxines: Boronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. While often reversible, this can complicate stoichiometry.[3]

  • Bis-sulfonation of the amine: If the reaction conditions are not carefully controlled, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide.

Q4: Can I use an aqueous base like sodium hydroxide for this reaction?

While Schotten-Baumann conditions using an aqueous base are possible for some sulfonamide syntheses, it is generally not recommended here. The use of an aqueous base significantly increases the risk of hydrolyzing the sensitive 4-boronobenzenesulfonyl chloride.[1] An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred choice.

Q5: How do I best purify the final product?

Recrystallization is a common and effective method for purifying solid sulfonamides.[1] The choice of solvent is crucial and should be determined through small-scale solubility tests. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1] Column chromatography can also be used, but care must be taken as the acidic nature of silica gel can potentially lead to the degradation of the boronic acid moiety.[4]

Detailed Troubleshooting Guides

Problem: Very Low to No Product Formation

This is a common issue that often points to problems with the starting materials or reaction setup.

Possible Causes:

  • Degraded 4-boronobenzenesulfonyl chloride: As mentioned, this starting material is highly moisture-sensitive.

  • Instability of the Boronic Acid: Boronic acids can be unstable and prone to protodeboronation, especially in the presence of water or heat.[5][6]

  • Inadequate Anhydrous Conditions: The presence of water can hydrolyze the sulfonyl chloride.[1]

  • Incorrect Base or Solvent: The choice of base and solvent is critical for the reaction's success.[7]

Diagnostic Steps & Solutions:

  • Verify Starting Material Quality:

    • Use freshly opened or properly stored 4-boronobenzenesulfonyl chloride.

    • Consider protecting the boronic acid as a more stable derivative, such as a pinacol ester or a MIDA boronate, which can be deprotected in a subsequent step or used directly in certain coupling reactions.[4][5]

  • Ensure Rigorous Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. Solvents can be dried using molecular sieves or other appropriate methods.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Optimize Base and Solvent:

    • A non-nucleophilic organic base like pyridine or triethylamine is recommended to neutralize the HCl byproduct without competing with the 3-chloropropylamine.[1]

    • Dichloromethane (DCM) or tetrahydrofuran (THF) are common inert solvents for this type of reaction.[1]

Data Presentation: Effect of Base and Solvent on Sulfonamide Synthesis

The following table, adapted from literature on general sulfonamide synthesis, illustrates the impact of different bases and solvents on the yield. While the specific substrate is different, the general principles apply.

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTime (h)Yield (%)
1Benzylaminep-Toluenesulfonyl chloridePyridine (2)DCM1295
2Benzylaminep-Toluenesulfonyl chlorideTriethylamine (2)DCM1292
3Benzylaminep-Toluenesulfonyl chlorideDIPEA (2)DCM2485
4Benzylaminep-Toluenesulfonyl chloridePyridine (2)Acetonitrile1288
(Adapted from BenchChem Technical Support on Sulfonamide Synthesis)[7]
Problem: Presence of Significant Impurities in the Crude Product

The presence of multiple spots on a TLC plate or several peaks in an LC-MS analysis indicates the formation of side products.

Possible Causes:

  • Protodeboronation of the Boronic Acid: This results in the formation of N-(3-Chloropropyl)benzenesulfonamide.[3]

  • Hydrolysis of the Sulfonyl Chloride: This leads to the presence of 4-boronobenzenesulfonic acid in the crude product.[7]

  • Homocoupling of the Boronic Acid: This can occur in the presence of oxygen and certain catalysts, though it is more common in cross-coupling reactions.[8]

  • Excess Base: Bases like pyridine and triethylamine can be difficult to remove during workup.[7]

Diagnostic Steps & Solutions:

  • Minimize Water Content: To reduce protodeboronation and sulfonyl chloride hydrolysis, adhere strictly to anhydrous conditions.

  • Aqueous Workup Optimization:

    • To remove the unreacted 4-boronobenzenesulfonic acid, perform a basic wash with a saturated sodium bicarbonate solution during the aqueous workup.[7]

    • To remove excess organic bases like pyridine or triethylamine, wash the organic layer with a dilute acidic solution (e.g., 1M HCl).[7]

  • Purification Strategy:

    • If recrystallization fails to remove all impurities, consider column chromatography. To prevent degradation on silica gel, you can neutralize the silica with a base like triethylamine (by preparing a slurry with silica gel in a solvent containing 1-2% triethylamine) before packing the column.[4]

Experimental Protocols

General Protocol for the Synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide
  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

    • Under an inert atmosphere (nitrogen or argon), add 4-boronobenzenesulfonyl chloride (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Reaction Setup:

    • Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve 3-chloropropylamine hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.

  • Reaction Execution:

    • Cool the sulfonyl chloride solution to 0 °C in an ice bath.

    • Slowly add the amine/base solution to the sulfonyl chloride solution dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 4-boronobenzenesulfonyl_chloride 4-boronobenzenesulfonyl chloride plus1 + 4-boronobenzenesulfonyl_chloride->plus1 3-chloropropylamine 3-chloropropylamine arrow Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) N-(3-Chloropropyl)_4-boronobenzenesulfonamide N-(3-Chloropropyl) 4-boronobenzenesulfonamide plus1->3-chloropropylamine arrow->N-(3-Chloropropyl)_4-boronobenzenesulfonamide Degradation_Pathways SC 4-boronobenzenesulfonyl chloride SA 4-boronobenzenesulfonic acid (Unreactive) SC->SA + H2O (Hydrolysis) BA 4-boronobenzenesulfonyl moiety PB Protodeboronation Product BA->PB + H+ source (e.g., H2O) BO Boroxine (Trimer) BA->BO - H2O (Dehydration)

Caption: Common degradation pathways for starting materials.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Issue Check_SM Check Starting Material Quality Start->Check_SM Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Optimize_Cond Optimize Base/ Solvent/Temp Start->Optimize_Cond Purification Review Purification Strategy Start->Purification Sol_SM Use fresh reagents/ Protect boronic acid Check_SM->Sol_SM Sol_Anhydrous Dry glassware & use anhydrous solvents Anhydrous->Sol_Anhydrous Sol_Optimize Screen bases & solvents (see table) Optimize_Cond->Sol_Optimize Sol_Purification Neutralize silica/ Optimize recrystallization Purification->Sol_Purification

Caption: A decision tree for troubleshooting low yield.

References

  • Chem-Space. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses. Retrieved from [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]

  • Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine.... Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]

  • Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(3-chloropropyl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N–S Bond Activation of Sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Retrieved from [Link]

  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

  • Veeprho. (n.d.). N-(3-chloropropyl)-N-methylnitrous amide. Retrieved from [Link]

  • Arctom. (n.d.). N-(3-Chloropropyl) 4-bromobenzenesulfonamide. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

Technical Support Center: N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific literature to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with N-(3-Chloropropyl) 4-boronobenzenesulfonamide, providing step-by-step diagnostics and solutions.

Issue 1: Low Yield or Failure of Suzuki-Miyaura Coupling Reactions

Symptoms: Your Suzuki-Miyaura cross-coupling reaction results in a low yield of the desired product, or the starting material remains unconsumed.

Possible Causes and Solutions:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly under basic aqueous conditions.

    • Diagnosis: Use LC-MS to identify the presence of N-(3-Chloropropyl)benzenesulfonamide (the deborylated product) in your crude reaction mixture.

    • Solutions:

      • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.

      • Anhydrous Conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.

      • Use of Boronic Esters: While N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a boronic acid, converting it to a boronate ester (e.g., a pinacol ester) can sometimes improve stability, though this is not always the case and is substrate-dependent.

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[1][2][3][4] This process is reversible but can reduce the concentration of the active monomeric boronic acid required for the catalytic cycle.

    • Diagnosis: ¹¹B NMR spectroscopy can be used to identify the presence of boroxines in your starting material or reaction mixture.

    • Solutions:

      • Azeotropic Removal of Water: Before the coupling reaction, dissolving the boronic acid in a solvent like toluene and removing the water azeotropically can favor the monomeric form.

      • Reaction Conditions: The equilibrium between the boronic acid and boroxine is dependent on concentration and temperature.[3][4] Optimization of these parameters may be necessary.

  • Homocoupling: The coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[5]

    • Diagnosis: Look for a biphenyl-like dimer of your starting material in the crude reaction mixture by LC-MS or NMR.

    • Solutions:

      • Thorough Degassing: Ensure your solvents are properly degassed, and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen levels.[6]

      • Catalyst Choice: Use a high-quality, air-stable precatalyst or ensure your Pd(II) source is effectively reduced in situ.[6]

  • Intramolecular Cyclization: The N-(3-chloropropyl) side chain can undergo intramolecular cyclization under basic conditions to form a sultam, consuming the starting material.

    • Diagnosis: The cyclized product, a five-membered sultam, will have a distinct mass and NMR spectrum. Check for a product with the loss of HCl from the starting material.

    • Solutions:

      • Temperature Control: This side reaction is likely accelerated at higher temperatures. Running the reaction at the lowest effective temperature can minimize cyclization.

      • Base Selection: The choice of base is critical. A weaker, non-nucleophilic base may be less likely to promote this intramolecular reaction.

Issue 2: Presence of an Unexpected Impurity with a Mass Corresponding to a Dimer

Symptom: You observe a significant peak in your LC-MS or a set of signals in your NMR corresponding to a dimer of your desired product or starting material.

Possible Cause and Solution:

  • Homocoupling: As mentioned above, this is a likely cause. Please refer to the solutions for homocoupling in Issue 1 .

Issue 3: Formation of a Cyclic Byproduct

Symptom: You isolate a byproduct that NMR and MS data suggest is a cyclic structure derived from your starting material.

Possible Cause and Solution:

  • Intramolecular Cyclization: The N-(3-chloropropyl)sulfonamide moiety can cyclize, especially in the presence of a base, to form a stable five-membered ring sultam. This is a known reactivity pattern for similar structures.[6][7][8][9]

    • Troubleshooting Workflow:

      start Cyclic Byproduct Detected check_base Analyze Base Strength and Nucleophilicity start->check_base check_temp Review Reaction Temperature start->check_temp weaker_base Switch to a Weaker, Non-nucleophilic Base (e.g., K2CO3, Cs2CO3) check_base->weaker_base lower_temp Lower Reaction Temperature check_temp->lower_temp optimize Re-optimize Reaction Conditions lower_temp->optimize weaker_base->optimize success Minimized Cyclization optimize->success

      Caption: Troubleshooting workflow for intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: How should I store N-(3-Chloropropyl) 4-boronobenzenesulfonamide to maintain its integrity?

A1: N-(3-Chloropropyl) 4-boronobenzenesulfonamide, being a boronic acid, is susceptible to dehydration to form boroxines. It is best stored in a cool, dry place under an inert atmosphere if possible. Avoid prolonged exposure to moisture and air. For long-term storage, refrigeration is recommended.

Q2: Can the sulfonamide N-H proton interfere with my reaction?

A2: The sulfonamide proton is acidic (pKa is generally in the range of 9-11 for arylsulfonamides) and can be deprotonated by the bases typically used in Suzuki couplings.[10] While the resulting anion is generally a poor nucleophile, its formation can potentially influence the reaction by interacting with the catalyst or other species in the reaction mixture. In most standard Suzuki reactions, this is not a major issue, but it is a factor to consider if you observe unusual reactivity. Theoretical studies suggest that the nitrogen atom in sulfonamides is a potential site for protonation and hydrogen bonding.[2]

Q3: What are the potential impurities in my commercially sourced N-(3-Chloropropyl) 4-boronobenzenesulfonamide?

A3: The synthesis of this compound likely involves the reaction of 4-bromobenzenesulfonyl chloride with 3-chloropropylamine, followed by a borylation step.[3] Potential impurities could include:

  • 4-Bromobenzenesulfonamide: From incomplete reaction with 3-chloropropylamine.

  • Starting materials: Residual 4-bromobenzenesulfonyl chloride or 3-chloropropylamine.

  • Hydrolysis products: 4-Boronobenzenesulfonic acid from hydrolysis of an intermediate.

  • Boroxine: The trimeric anhydride of the final product.

It is always good practice to verify the purity of your starting material by NMR or LC-MS before use.

Q4: Can the chloropropyl group react with other nucleophiles in the reaction mixture?

A4: Yes, the 3-chloropropyl group is an electrophilic site and can react with nucleophiles, especially under basic conditions and at elevated temperatures. This could lead to intermolecular side reactions if other strong nucleophiles are present. The most likely competing reaction, however, is the intramolecular cyclization.

Experimental Protocol: Minimizing Side Reactions in a Suzuki-Miyaura Coupling

This protocol provides a general method for a Suzuki-Miyaura coupling using N-(3-Chloropropyl) 4-boronobenzenesulfonamide with an emphasis on minimizing common side reactions.

Reaction: Coupling of N-(3-Chloropropyl) 4-boronobenzenesulfonamide with an Aryl Bromide.

Materials:

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv, finely powdered and dried)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, degassed)

Procedure:

  • Preparation of Reagents:

    • Ensure the aryl bromide is pure and dry.

    • Finely powder and dry the K₂CO₃ in an oven before use.

    • Prepare the degassed solvent mixture by bubbling argon or nitrogen through it for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, N-(3-Chloropropyl) 4-boronobenzenesulfonamide, and K₂CO₃.

    • Add the Pd catalyst to the flask.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Key Side Reactions:

cluster_boronic_acid Boronic Acid Side Reactions cluster_side_chain Side Chain Side Reaction boronic_acid N-(3-Chloropropyl) 4-boronobenzenesulfonamide protodeboronation Protodeboronation Product boronic_acid->protodeboronation + H2O - B(OH)3 boroxine Boroxine (Trimer) boronic_acid->boroxine - H2O (x3) homocoupling Homocoupling Product (Dimer) boronic_acid->homocoupling Pd(II), O2 boroxine->boronic_acid + H2O (x3) starting_material N-(3-Chloropropyl) 4-boronobenzenesulfonamide cyclization Intramolecular Cyclization (Sultam) starting_material->cyclization Base, Heat - HCl

Caption: Key side reactions of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Data Summary Table

Side ReactionKey Contributing FactorsRecommended Mitigation Strategies
Protodeboronation Presence of water, strong basesUse anhydrous conditions, milder bases (K₂CO₃, KF)
Boroxine Formation Presence of water (in starting material)Store properly, azeotropic removal of water before reaction
Homocoupling Presence of oxygen, inefficient Pd(0) formationThoroughly degas solvents, use air-stable precatalysts
Intramolecular Cyclization Strong bases, high temperaturesUse weaker, non-nucleophilic bases, lower reaction temperature

References

  • Stirling, C. J. M. Intramolecular reactions. Part VII. Cyclisation of aryl 3-chloropropyl sulphones. Journal of the Chemical Society B: Physical Organic, 1967, 1161-1164.
  • Tarasov, A. V., et al. The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Journal of Physical Organic Chemistry, 2012, 25(10), 863-872.
  • Swain, M. T., et al. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 2019, 10(23), 5965-5975.
  • Wirth, T. “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Synlett, 2007, 2007(18), 2923-2924.
  • Katritzky, A. R., et al. Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings.
  • Scott, F. L., et al. Intramolecular reactions. Part X. Transition states in the cyclisation of N-ω-halogeno-alkylamines and sulphonamides. Journal of the Chemical Society, Perkin Transactions 2, 1972, (15), 2224-2230.
  • A1Success. N-(3-Chloropropyl) 4-boronobenzenesulfonamide, 98% Purity, C9H13BClNO4S, 1 gram. [Link]

  • Wang, L., et al. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 2017, 15(31), 6549-6553.
  • Wang, Z., et al. AlCl3-Catalyzed Intramolecular Cyclization of N-Arylpropynamides With N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[3][4]trienones. The Journal of Organic Chemistry, 2017, 82(24), 13459-13467.

  • Miller, J. A. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 2014, 53(42), 11342-11345.

Sources

Technical Support Center: Improving the Stability of N-(3-Chloropropyl) 4-boronobenzenesulfonamide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for maintaining the stability of this compound in experimental settings. Unaddressed stability issues can lead to inconsistent results, loss of compound activity, and inaccurate stoichiometric calculations. This resource provides detailed troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Instabilities

This section addresses the fundamental chemical properties of N-(3-Chloropropyl) 4-boronobenzenesulfonamide that contribute to its instability in solution.

Q1: What are the primary degradation pathways for N-(3-Chloropropyl) 4-boronobenzenesulfonamide in solution?

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a bifunctional molecule, and its instability arises from reactions involving both the boronic acid and the sulfonamide moieties. There are three primary degradation pathways you must consider:

  • Boronic Acid Dehydration (Trimerization): Boronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This equilibrium is driven by the absence of water and can be problematic in anhydrous organic solvents, leading to changes in molar concentration and potential solubility issues.[3][4] The reaction is reversible, and the addition of water will shift the equilibrium back to the monomeric boronic acid.[5]

  • Oxidative Deboronation: The carbon-boron bond is susceptible to irreversible oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[1] This reaction converts the boronic acid group into a hydroxyl group (a phenol), yielding 4-(N-(3-chloropropyl)sulfamoyl)phenol and boric acid. This pathway is a significant concern at physiological pH.[6][7]

  • Hydrolysis of the Sulfonamide Bond: The sulfur-nitrogen (S-N) bond of the sulfonamide can undergo hydrolytic cleavage. This process is generally slow under neutral conditions but is accelerated by strongly acidic or basic conditions.[8][9] This degradation yields 4-boronobenzenesulfonic acid and 3-chloropropylamine as the primary products.

Below is a diagram illustrating these principal degradation routes.

cluster_main N-(3-Chloropropyl) 4-boronobenzenesulfonamide cluster_boroxine Dehydration cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent Main Compound Boroxine Boroxine Trimer Parent->Boroxine  - 3 H₂O (Anhydrous Conditions) Phenol Phenol Derivative Parent->Phenol  + [O] (e.g., Air, H₂O₂) SulfonicAcid Sulfonic Acid + 3-Chloropropylamine Parent->SulfonicAcid  + H₂O (Acid/Base Catalyzed)

Caption: Primary degradation pathways for the target compound.

Q2: How does pH critically influence the stability of the solution?

The pH of the solution is arguably the most critical factor governing the stability of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. It influences both the boronic acid and sulfonamide functionalities.

  • Boronic Acid Moiety: Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in the presence of water.[10] This equilibrium is pH-dependent. At pH values above the pKa of the boronic acid, the more stable anionic tetrahedral form predominates.[11] While this can protect against dehydration to boroxine, the reactivity towards oxidation can change depending on the specific boronic acid derivative.[6]

  • Sulfonamide Moiety: Acyclic sulfonamides are generally stable in neutral aqueous solutions (pH ~7-9).[9] However, their hydrolysis is significantly catalyzed at pH extremes. Under strongly acidic conditions (pH < 4), the S-N bond becomes more susceptible to cleavage.[12][13] Similarly, strongly basic conditions (pH > 10) can also promote hydrolysis, although the mechanism may differ.[8]

The following table summarizes the impact of pH on the primary degradation pathways:

pH RangePredominant Degradation PathwayStability Recommendation
< 4 (Strongly Acidic) Sulfonamide HydrolysisAvoid. High risk of irreversible S-N bond cleavage.
4 - 6 (Mildly Acidic) Protodeboronation (if catalysts present)Use with caution. Buffer choice is critical.
6 - 8 (Near Neutral) Oxidative DeboronationOptimal for many applications, but requires protection from oxygen. Use deoxygenated buffers.
> 9 (Basic) Sulfonamide HydrolysisAvoid for long-term storage. Increased rate of S-N bond cleavage.
Q3: What are the recommended solvents for preparing and storing solutions?

The choice of solvent is critical for minimizing degradation during storage and use. The primary goal is to limit the availability of reactants that participate in degradation, namely water and oxygen.

  • For Long-Term Storage (Stock Solutions): Anhydrous, aprotic polar solvents are highly recommended.

    • Dimethyl sulfoxide (DMSO): Excellent choice for creating high-concentration stock solutions. Its aprotic nature minimizes hydrolysis.

    • Dimethylformamide (DMF): Another suitable aprotic solvent.

    • Acetonitrile (ACN): A good choice, especially if the sample will be used for HPLC analysis, as it is a common mobile phase component and minimizes pre-injection degradation.[14][15]

  • For Immediate Use in Aqueous Assays: Prepare a concentrated stock in a recommended organic solvent (e.g., DMSO). The final working solution should be prepared by diluting the stock into your aqueous buffer immediately before the experiment. Avoid storing the compound in aqueous buffers for extended periods.

SolventTypeSuitability for Stock SolutionKey Considerations
DMSO Aprotic PolarExcellent Hygroscopic; use anhydrous grade and store properly.
DMF Aprotic PolarGood Can decompose over time; use high-purity, fresh solvent.
Acetonitrile Aprotic PolarGood Excellent for analytical applications.[16]
Ethanol/Methanol ProticPoor Can react with the boronic acid to form boronate esters.
Water/Aqueous Buffers ProticNot Recommended for Storage Promotes hydrolysis and oxidative degradation.
Q4: How should I properly store stock solutions to maximize their shelf-life?

Proper storage is essential to ensure the compound's integrity over time.

  • Store as a Solid: If possible, store the compound as a dry powder in a desiccator at the recommended temperature (-20°C or lower).

  • Use Anhydrous Solvents: For stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF.

  • Low Temperature: Store solutions at -20°C or, preferably, -80°C. Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: Oxygen is a key driver of degradation.[1] After dissolving the compound, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Protect from Light: While photolytic degradation is not the primary concern, it is good practice to store solutions in amber vials or in the dark to prevent any potential light-induced degradation.

Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

Unexpected peaks are often a sign of degradation. The most common culprits are:

  • Boroxine Trimer: This species will have a much higher molecular weight (approximately 3x the parent minus 3x H₂O) and different retention time.

  • Phenol Derivative: The product of oxidative deboronation.

  • Protodeboronated Compound: The parent molecule with the boronic acid group replaced by a hydrogen atom.

  • On-Column Degradation: A significant challenge with boronic acids is their tendency to degrade during analysis.[14] The acidic silanol groups on standard silica-based HPLC columns can catalyze hydrolysis.[15] This may appear as peak tailing or the emergence of a new peak corresponding to the boronic acid hydrolysis product. Using end-capped columns, specialized column technologies (e.g., MaxPeak Premier), or aprotic sample diluents can mitigate this issue.[14][17]

Section 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common experimental issues.

Guide 1: Issue - Precipitate Formation in Aqueous Buffers

You've diluted your organic stock solution into an aqueous buffer for your experiment, and a precipitate has formed either immediately or over time.

Start Precipitate Observed in Aqueous Buffer Check_Conc Is the final concentration exceeding aqueous solubility? Start->Check_Conc Check_Solvent Is the percentage of organic solvent (e.g., DMSO) too high? Check_Conc->Check_Solvent No Sol_ReduceConc Action: Reduce final concentration or perform solubility test. Check_Conc->Sol_ReduceConc Yes Sol_ReduceSolvent Action: Lower the percentage of organic co-solvent in the final mix. Check_Solvent->Sol_ReduceSolvent Yes Sol_CheckBoroxine Potential Cause: Boroxine formation in anhydrous stock. Action: Add a small amount of water to stock to hydrolyze boroxine before final dilution. Check_Solvent->Sol_CheckBoroxine No

Caption: Troubleshooting workflow for precipitate formation.

  • Verify Concentration vs. Solubility: The aqueous solubility of the compound may be limited. Try preparing the working solution at a lower final concentration.

  • Check Organic Co-Solvent Percentage: If the final working solution contains a high percentage of the organic solvent from the stock (e.g., >5% DMSO), it can cause some compounds to "oil out" or precipitate. Reduce the co-solvent concentration.

  • Consider Boroxine Formation: If your stock solution was prepared in a strictly anhydrous solvent, boroxine formation may have occurred. Boroxines can have different solubility profiles. Before diluting into the final aqueous buffer, try adding a very small, sub-stoichiometric amount of sterile water to your stock vial and vortexing to help break up the trimer back into the more soluble monomeric acid.

Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)

This protocol minimizes initial degradation and is suitable for long-term storage.

  • Preparation: Perform all steps in a chemical fume hood or on a bench with an inert gas supply (argon or nitrogen). Use oven-dried glassware.

  • Weighing: Weigh 2.78 mg of N-(3-Chloropropyl) 4-boronobenzenesulfonamide (MW: 277.53 g/mol ) into a sterile 2 mL amber glass vial with a PTFE-lined screw cap.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Inerting: Uncap the vial and gently flush the headspace with argon or nitrogen for 30 seconds. Immediately recap the vial tightly.

  • Storage: Parafilm the cap and store the vial upright in a freezer at -80°C.

Protocol 2: A Stability-Indicating HPLC Method for Monitoring Degradation

This method is designed to separate the parent compound from its potential degradation products. It emphasizes conditions that minimize on-column hydrolysis.[14][15]

  • HPLC System: Standard HPLC or UHPLC with UV/PDA detector.

  • Column: A modern, end-capped C18 column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile. Prepare samples by diluting the stock solution in pure acetonitrile to minimize hydrolysis prior to injection.[15][16]

References
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Trans. 2, (4), 584-590. [URL: https://pubs.rsc.org/en/content/articlelanding/2001/p2/b010167k]
  • Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(49), 12978-12984. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3003713/]
  • King, J. F., & Lam, J. Y. L. (1994). Reactivity and Mechanism in the Hydrolysis of β-Sultams. The Journal of Organic Chemistry, 59(13), 3593-3599. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00092a023]
  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Support. [URL: https://www.benchchem.
  • Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (10), 578. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/c2/c29720000578]
  • Białk-Bielińska, A., Stolte, S., Arning, J., & Matzke, M. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-270. [URL: https://pubmed.ncbi.nlm.nih.gov/22633802/]
  • Kubo, Y., Ishida, T., & Ikeda, M. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry–An Asian Journal, 13(17), 2384-2387. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/asia.201800767]
  • Adhikari, P., & Tratnyek, P. G. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(16), 8757-8765. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4140410/]
  • BenchChem. (2025). Addressing stability issues of heteroaryl boronic acids in solution. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support/addressing-stability-issues-of-heteroaryl-boronic-acids-in-solution]
  • Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [URL: https://www.pnas.org/doi/10.1073/pnas.2013691118]
  • Wimmer, E., & Wimmer, F. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4812-4819. [URL: https://pubs.acs.org/doi/10.1021/jo4003952]
  • Raines, R. T., & Wang, B. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). [URL: https://pubmed.ncbi.nlm.nih.gov/33685994/]
  • Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989-1017. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/24456/87/5]
  • Korich, A. L., & Iovine, P. M. (2010). Boroxine chemistry and applications: A perspective. Dalton Transactions, 39(6), 1423-1431. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/dt/b916533j]
  • Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(8), 1784-1787. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2854228/]
  • Wimmer, F., & Wimmer, E. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [URL: https://www.researchgate.net/publication/236937108_Substituent_Effects_and_pH_Profiles_for_Stability_Constants_of_Arylboronic_Acid_Diol_Esters]
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions. BenchChem Technical Support. [URL: https://www.benchchem.com/product/b1309513/technical-support/common-issues-in-sulfonamide-synthesis-and-solutions]
  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [URL: https://www.researchgate.
  • Wimmer, F., & Wimmer, E. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo4003952]
  • BenchChem. (2025). Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives. BenchChem Technical Support. [URL: https://www.benchchem.
  • Silva, A. M., & et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(5), 817. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152286/]
  • Białk-Bielińska, A., & et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [URL: https://www.researchgate.net/publication/229080064_Hydrolysis_of_sulphonamides_in_aqueous_solutions]
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [URL: https://pubs.acs.org/doi/10.1021/ja9019229]
  • Wikipedia. (n.d.). Boronic acid. [URL: https://en.wikipedia.org/wiki/Boronic_acid]
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of N-Silylated Sulfonamides. BenchChem Technical Support. [URL: https://www.benchchem.
  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2023/developing-a-separation-for-eleven-boronic-acids-using-maxpeak-premier-column-technology-on-an-arc-hplc-system.html]
  • Ye, M. M., & et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 226-231. [URL: https://pubmed.ncbi.nlm.nih.gov/22244976/]
  • Reddy, G. S., & et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(19), 5328-5334. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40989k]
  • Lims, S., & et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(8), 1109-1122. [URL: https://www.ingentaconnect.com/content/tandf/ljlc/2014/00000037/00000008/art00003]
  • Plamondon, L., & et al. (2002). Formulation of boronic acid compounds. Google Patents. [URL: https://patents.google.
  • Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527620852.ch1]
  • Berionni, G., & et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(21), 5153. [URL: https://www.mdpi.com/1420-3049/25/21/5153]
  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Perlovich, G. L., & et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Molecular Pharmaceutics, 16(11), 4644-4655. [URL: https://www.researchgate.net/publication/336334645_Impact_of_Sulfonamide_Structure_on_Solubility_and_Transfer_Processes_in_Biologically_Relevant_Solvents]

Sources

"N-(3-Chloropropyl) 4-boronobenzenesulfonamide purification challenges and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-(3-Chloropropyl)-4-boronobenzenesulfonamide. This molecule is a valuable bifunctional reagent, merging the synthetic versatility of an arylboronic acid with the structural motifs of sulfonamides, which are prominent in medicinal chemistry.[1][2] Its purification, however, presents a unique set of challenges stemming from the interplay between the Lewis acidic boronic acid moiety and the polar sulfonamide group.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing purification challenges. By understanding the "why," you can make informed, effective decisions to isolate high-purity material, ensuring the reliability and reproducibility of your downstream applications.

Section 1: Initial Analysis & Purity Assessment

A self-validating protocol begins with accurate characterization of the crude material. Before attempting purification, it is critical to understand the composition of your sample, as this will dictate the most effective strategy.

Q: How can I accurately assess the purity of my crude N-(3-Chloropropyl)-4-boronobenzenesulfonamide and identify the major impurities?

A: A multi-technique approach is essential for a complete picture. The most common species in your crude material are often the target boronic acid, its cyclic trimeric anhydride (the boroxine), and the product of C-B bond cleavage (protodeboronation).

  • ¹¹B NMR Spectroscopy: This is the most direct method to differentiate between the desired boronic acid and its primary impurity, the boroxine. The sp²-hybridized boron of the boronic acid gives a broad signal distinct from the sp²-hybridized boron in the more symmetrical boroxine ring.

  • ¹H NMR Spectroscopy: While proton NMR is crucial for structural confirmation, the equilibrium between the boronic acid and the boroxine can lead to broadened peaks, particularly for the aromatic protons adjacent to the boron moiety. The presence of the protodeboronated impurity, N-(3-chloropropyl)benzenesulfonamide, is easily identified by the loss of aromatic proton splitting patterns characteristic of a 1,4-disubstituted ring and the appearance of a more complex multiplet.

  • LC-MS Analysis: Liquid chromatography coupled with mass spectrometry is invaluable for detecting trace impurities and confirming the masses of the key species present.

Compound / Impurity ¹¹B NMR (δ, ppm) Key ¹H NMR Features Expected Mass [M+H]⁺
Boronic Acid (Monomer) ~28-31 (broad)Sharp signals for chloropropyl chain; distinct aromatic doublets.278.0
Boroxine (Trimer) ~32-34 (sharper)Broader aromatic signals due to equilibrium.780.1 (for trimer)
Protodeboronation Product N/AMore complex aromatic signals (monosubstituted pattern).200.0
Boric Acid ~19 (sharp)Not visible in ¹H NMR.N/A

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial purification hurdles.

  • Q1: My ¹H NMR spectrum looks messy and the aromatic signals are very broad. Is my reaction a failure?

    • A: Not necessarily. You are likely observing a dynamic equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine. This is very common and can be addressed by driving the equilibrium to one form (see Section 3, Challenge 1).[3]

  • Q2: I tried to purify my compound on a standard silica gel column, but I got very low recovery. Where did my product go?

    • A: The Lewis acidic boron atom in your compound strongly interacts with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel, causing irreversible adsorption or significant tailing.[4] This is a well-documented issue with boronic acids.

  • Q3: During my aqueous workup, I seem to be losing the boronic acid group. How can I prevent this?

    • A: You are likely observing protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] This is often promoted by harsh pH conditions (either strongly acidic or basic) or elevated temperatures.[6][7] Careful pH control is critical.

  • Q4: My product is a sticky oil that refuses to crystallize. What are my options?

    • A: Oiling out is common when residual impurities disrupt crystal lattice formation. If standard recrystallization fails, consider alternative methods such as chromatography on modified stationary phases, or purification via a crystalline derivative, such as a diethanolamine adduct.[8][9]

Section 3: In-Depth Troubleshooting Guide

Challenge 1: The Boronic Acid ⇌ Boroxine Equilibrium

The single most common issue complicating the handling and characterization of arylboronic acids is the facile, reversible dehydration to form a six-membered boroxine ring.[10] This is not a degradation pathway but an equilibrium that can make the material appear impure or inconsistent.

Causality: The equilibrium is governed by the presence of water. Removing water (e.g., by azeotropic distillation or drying under high vacuum) pushes the equilibrium toward the boroxine, while the presence of water favors the monomeric boronic acid.[11][12] The boroxine is often more crystalline and less polar than the boronic acid.

Caption: Reversible equilibrium between boronic acid and boroxine.

Solutions:

  • Protocol 1: Conversion to Boronic Acid for Consistent Analysis

    • Dissolve the crude material (1.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (20 mL).

    • Wash the organic solution with a small amount of water (5 mL) or a pH 4-5 buffer in a separatory funnel.

    • Separate the organic layer. The aqueous wash helps hydrolyze the boroxine back to the monomer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at low temperature (<40°C).

    • Immediately analyze the material, as the equilibrium will slowly shift back upon standing, especially if rigorously dried.

  • Protocol 2: Conversion to Boroxine for Improved Crystallinity

    • Dissolve the crude product (1.0 g) in toluene (25 mL).

    • Fit the flask with a Dean-Stark apparatus and reflux for 2-4 hours to azeotropically remove water.

    • Cool the solution and remove the solvent under reduced pressure.

    • The resulting solid is predominantly the boroxine and may be more amenable to recrystallization from an anhydrous, non-polar solvent system.

Challenge 2: Purification by Column Chromatography

Direct purification on standard silica gel is the most common point of failure for boronic acids.

Causality: The vacant p-orbital on the sp²-hybridized boron atom makes it a Lewis acid. The silica gel surface is rich in Lewis basic silanol groups (Si-OH), leading to strong adsorption or even covalent interaction, preventing elution.[4][8]

Chromatography_Workflow start Crude Product is_small_scale Small Scale (<100 mg) & High Purity Needed? start->is_small_scale is_large_scale Large Scale (>1 g) & Moderate Purity OK? is_small_scale->is_large_scale No rphplc Reversed-Phase HPLC (Protocol 4) is_small_scale->rphplc Yes modified_silica Modified Silica Gel (Protocol 3) is_large_scale->modified_silica Yes other_methods Consider Non-Chromatographic Methods (e.g., Recrystallization) is_large_scale->other_methods No end_pure Pure Product rphplc->end_pure modified_silica->end_pure other_methods->end_pure

Caption: Decision workflow for selecting a chromatography method.

Solutions:

  • Protocol 3: Deactivated Silica Gel Chromatography

    • Slurry Preparation: Prepare a slurry of silica gel in the desired eluent (e.g., 98:2 dichloromethane/methanol).

    • Deactivation: To the slurry, add triethylamine (NEt₃) to a final concentration of 0.5-1.0% (v/v). Stir for 15 minutes. The triethylamine caps the acidic silanol sites.

    • Column Packing: Pack the column with the deactivated silica slurry as usual.

    • Elution: Load the crude product and elute with the triethylamine-containing solvent system. Monitor fractions by TLC.

    • Expert Tip: This method is effective but may require removal of residual triethylamine from the final product, typically by co-evaporation with a solvent like toluene.

  • Protocol 4: Reversed-Phase Preparative HPLC (RP-HPLC)

    • Stationary Phase: C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid or Acetic Acid (the mild acid helps suppress ionization of the boronic acid and improve peak shape).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a shallow gradient (e.g., 10-50% B over 30 minutes) to screen for optimal separation.

    • Post-Purification: The collected fractions will be acidic. Lyophilization (freeze-drying) is the preferred method to remove the aqueous mobile phase without heating the product.[8]

Challenge 3: Chemical Instability & Protodeboronation

The carbon-boron bond is robust but not indestructible. Its cleavage is a known side reaction in many processes utilizing boronic acids, including purification.[5][13]

Causality: Protodeboronation involves the replacement of the -B(OH)₂ group with a hydrogen atom. This reaction can be catalyzed by strong acids, strong bases, and certain metal contaminants.[6] The mechanism is complex and highly dependent on the pH and the specific heteroatoms present on the aryl ring.[7]

Caption: The protodeboronation side reaction pathway.

Solutions:

  • Protocol 5: pH-Controlled Aqueous Workup

    • During an extraction, avoid using strong acids (e.g., >1M HCl) or strong bases (e.g., >1M NaOH).

    • Use buffered aqueous solutions for washes. A weakly acidic buffer (e.g., pH 4-5 citrate or acetate buffer) is often ideal. This maintains the boronic acid in its neutral form while neutralizing basic impurities.

    • Alternatively, use saturated ammonium chloride (NH₄Cl) solution as a neutral wash.

    • Always perform extractions at room temperature or below to minimize thermal decomposition.

  • Protocol 6: Purification via Diethanolamine Adduct Formation This method is particularly useful if the boronic acid is difficult to crystallize or purify by other means.[8][9]

    • Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a hot solvent mixture like toluene/heptane. Add one equivalent of diethanolamine. The diethanolamine-boronate complex is often a stable, highly crystalline solid that will precipitate upon cooling.

    • Isolation: Collect the crystalline adduct by filtration and wash with a non-polar solvent (e.g., hexane or ether) to remove non-acidic impurities.

    • Release of Boronic Acid: To regenerate the free boronic acid, suspend the adduct in ethyl acetate and wash with an acidic aqueous solution (e.g., 1M HCl or a boric acid solution). The diethanolamine will be protonated and move into the aqueous layer, releasing the pure boronic acid into the organic layer.

    • Final Steps: Separate the organic layer, dry over MgSO₄, filter, and concentrate carefully to yield the purified product.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(7), 741-743. Retrieved from [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. Retrieved from [Link]

  • Nishihara, Y., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2637-2649. Retrieved from [Link]

  • Yuan, Z., et al. (2023). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]

  • TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from [Link]

  • Deakyne, C. A., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(1), 144-152. Retrieved from [Link]

  • Tokunaga, Y., et al. (2008). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 75(1), 119-124. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Isomer-sensitive deboronation in reductive aminations of aryl boronic acids. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1296. Retrieved from [Link]

  • Tokunaga, Y., et al. (2005). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]

  • Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Journal of Synthetic Organic Chemistry, Japan, 71(4), 345-353. Retrieved from [Link]

  • Shinkai, S., et al. (2001). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 123(33), 8230-8231. Retrieved from [Link]

  • Caselli, E., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 18(22), 7845-7856. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 98768-71-9 | N-(3-Chloropropyl) 4-bromobenzenesulfonamide. Retrieved from [Link]

  • Caselli, E., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 18(22), 7845-7856. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Boronic acid. Wikipedia. Retrieved from [Link]

  • Veeprho. (n.d.). n-(3-chloropropyl)-n-methylnitrous amide. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Retrieved from [Link]

  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids. Wiley-VCH. Retrieved from [Link]

  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Retrieved from [Link]

  • OUCI. (n.d.). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • Student Theses Faculty of Science and Engineering. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • ResearchGate. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Overview of the Synthesis

The synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a critical step in the development of various pharmacologically active molecules. The most common and direct synthetic route involves the nucleophilic substitution reaction between 4-boronobenzenesulfonyl chloride and 3-chloropropylamine. This reaction, while straightforward in principle, is susceptible to several side reactions that can lead to impurities and reduced yields. Understanding and controlling these factors are key to obtaining a high-purity product.

Synthetic Pathway Diagram

Synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide 4-boronobenzenesulfonyl chloride 4-boronobenzenesulfonyl chloride Product N-(3-Chloropropyl) 4-boronobenzenesulfonamide 4-boronobenzenesulfonyl chloride->Product Reaction with amine 3-chloropropylamine 3-chloropropylamine 3-chloropropylamine->Product

Caption: Synthetic route to N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the stability of the starting materials and the reaction conditions.

  • Hydrolysis of 4-boronobenzenesulfonyl chloride: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with any ambient moisture to form the corresponding 4-boronobenzenesulfonic acid.[1] This sulfonic acid is unreactive towards the amine, thus reducing the amount of starting material available for the desired reaction.

    • Solution:

      • Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Fresh Reagents: Use a freshly opened or properly stored bottle of 4-boronobenzenesulfonyl chloride.

  • Degradation of the Boronic Acid Moiety: Arylboronic acids can be unstable under certain conditions, particularly in the presence of strong bases or oxidizing agents, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).

    • Solution:

      • Choice of Base: Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine instead of strong inorganic bases. These organic bases are generally milder and minimize the degradation of the boronic acid.

      • Temperature Control: Run the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the limiting reagent.

      • Stoichiometry: A slight excess of the more volatile and easily removable 3-chloropropylamine can be used to drive the reaction to completion.

Question 2: I am observing a significant amount of a polar, water-soluble impurity in my crude product. What is it and how can I remove it?

Answer:

This is a classic sign of sulfonyl chloride hydrolysis. The polar, water-soluble impurity is likely 4-boronobenzenesulfonic acid.

  • Identification: This impurity can be identified by its high polarity on a TLC plate (often remaining at the baseline) and its solubility in aqueous media.

  • Removal:

    • Aqueous Work-up: During the work-up procedure, wash the organic layer containing your product with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the acidic sulfonic acid, forming a salt that is highly soluble in the aqueous layer and will be effectively removed. Follow this with a brine wash to remove any remaining water from the organic layer.

Question 3: My purified product shows a second, less polar spot on the TLC, and the mass spectrum indicates a higher molecular weight species. What could this be?

Answer:

This impurity is likely the di-sulfonylated byproduct, N,N-bis(4-boronophenylsulfonyl)-3-chloropropylamine. This occurs when a second molecule of 4-boronobenzenesulfonyl chloride reacts with the nitrogen atom of the initially formed sulfonamide.

  • Formation: This side reaction is more prevalent if there is a localized excess of the sulfonyl chloride or if the reaction temperature is too high. Primary amines are particularly susceptible to di-sulfonylation.

  • Minimization and Removal:

    • Controlled Addition: Add the 4-boronobenzenesulfonyl chloride solution dropwise to the solution of 3-chloropropylamine at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride and favors the formation of the mono-sulfonated product.

    • Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride.

    • Purification: This byproduct is typically less polar than the desired product. It can be separated by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Question 4: I am concerned about potential intramolecular cyclization of the product. Is this a likely side reaction?

Answer:

Yes, intramolecular cyclization is a potential side reaction for N-(3-chloropropyl) sulfonamides, which can lead to the formation of a cyclic sulfonamide (a sultam). This is a 5-endo-trig cyclization, which, while generally disfavored by Baldwin's rules, can occur under certain conditions.

  • Mechanism: The sulfonamide nitrogen can act as a nucleophile and displace the chloride on the propyl chain. This is often promoted by a base.

    Intramolecular Cyclization Diagram

    Intramolecular Cyclization Product N-(3-Chloropropyl) 4-boronobenzenesulfonamide Sultam Cyclic Sulfonamide (Sultam) Product->Sultam Base, Heat

    Caption: Potential intramolecular cyclization of the product.

  • Prevention and Mitigation:

    • Mild Base: Use a non-nucleophilic organic base during the synthesis and work-up.

    • Temperature Control: Avoid excessive heating during the reaction and purification steps.

    • Prompt Isolation: Isolate the product as soon as the reaction is complete to minimize its exposure to basic conditions.

    • Purification: If formed, the cyclic sultam will have a different polarity and can be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(3-Chloropropyl) 4-boronobenzenesulfonamide?

A1: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (argon or nitrogen) to protect the boronic acid moiety from gradual oxidation and hydrolysis.

Q2: What analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the product and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of any impurities.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and assess the purity of column fractions.

Q3: Can I use an inorganic base like sodium hydroxide or potassium carbonate for this reaction?

A3: While inorganic bases are sometimes used in sulfonamide synthesis, they are generally not recommended for this specific reaction. The presence of the boronic acid group makes the molecule sensitive to strong bases, which can promote protodeboronation. Additionally, strong bases can increase the likelihood of the intramolecular cyclization side reaction. Milder organic bases like triethylamine or diisopropylethylamine are a safer choice.

Q4: What is a typical purification protocol for N-(3-Chloropropyl) 4-boronobenzenesulfonamide?

A4: A standard purification protocol would involve:

  • Aqueous Work-up: After the reaction is complete, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove any hydrolyzed sulfonyl chloride, and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can be performed to achieve higher purity.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • 4-boronobenzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-chloropropylamine: This reagent is corrosive and flammable. Handle with care in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: Use flammable organic solvents in a fume hood away from ignition sources.

  • Base: Organic bases like triethylamine have a strong odor and should be handled in a fume hood.

By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot and optimize the synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, leading to a higher yield and purity of this valuable synthetic intermediate.

References

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Benzenesulfonyl chloride. Retrieved from [Link]

  • Sigma-Aldrich. N-(3-Chloropropyl) 4-boronobenzenesulfonamide. Retrieved from a general product search on the Sigma-Aldrich website. (A direct link to a specific product page is not available, but the information is standard for chemical suppliers).
  • Royal Society of Chemistry. (2017). Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings. Chemical Communications, 53(45), 6131-6134. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565727, N-(3-Chloropropyl)-4-boronobenzenesulfonamide. Retrieved from [Link]

Sources

"effect of base on N-(3-Chloropropyl) 4-boronobenzenesulfonamide reactivity"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this versatile compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental challenges and explain the causality behind protocol choices.

Part 1: Foundational Concepts & Initial Analysis

FAQ 1: What are the key reactive sites on N-(3-Chloropropyl) 4-boronobenzenesulfonamide and how do they influence its behavior?

Answer:

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a multi-functional molecule with three primary reactive sites. Understanding the interplay between these sites is critical for controlling reaction outcomes.

  • Aryl Boronic Acid (-B(OH)₂): This is an electrophilic Lewis acidic site.[1][2] Its primary role is as a coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. For this reaction to proceed, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., -B(OH)₃⁻), which facilitates the crucial transmetalation step.[3][4][5]

  • Sulfonamide Proton (N-H): The proton on the sulfonamide nitrogen is acidic (typical pKa ≈ 9-11). It can be removed by a suitable base to form a nucleophilic sulfonamide anion.

  • Alkyl Chloride (-CH₂Cl): The terminal carbon on the propyl chain is an electrophilic center, susceptible to nucleophilic attack, which results in the displacement of the chloride leaving group (Sₙ2 reaction).

The molecule's behavior is dictated by a competition between these sites, primarily controlled by the choice of base and reaction conditions.

cluster_molecule N-(3-Chloropropyl) 4-boronobenzenesulfonamide cluster_reactivity Potential Reactivity mol Structure N_H Sulfonamide N-H (Acidic Proton) cyclization Intramolecular Cyclization N_H->cyclization Base Deprotonation B_OH2 Aryl Boronic Acid (Lewis Acidic Site) suzuki Suzuki-Miyaura Coupling B_OH2->suzuki Base Activation C_Cl Alkyl Chloride (Electrophilic Carbon) C_Cl->cyclization Nucleophilic Attack

Caption: Key reactive sites on the target molecule.

FAQ 2: What are the two primary, base-mediated competing reactions for this molecule?

Answer:

The choice of base will direct the molecule down one of two dominant reaction pathways:

  • Suzuki-Miyaura Cross-Coupling: In the presence of a palladium catalyst and a suitable base, the boronic acid moiety will couple with an aryl or vinyl halide/triflate. The base's role here is to activate the boronic acid for transmetalation.[6]

  • Intramolecular Cyclization: When a base deprotonates the sulfonamide nitrogen, the resulting anion can act as an intramolecular nucleophile, attacking the terminal carbon of the chloropropyl chain to form a six-membered cyclic sulfonamide, known as a benzosultam.[7][8][9]

The central challenge in using this reagent is to select conditions that favor one pathway while suppressing the other.

cluster_conditions Reaction Conditions cluster_products Primary Products start N-(3-Chloropropyl) 4-boronobenzenesulfonamide cond1 Pd Catalyst + Mild/Moderate Base (e.g., K₂CO₃, K₃PO₄) start->cond1 cond2 Strong, Non-nucleophilic Base (e.g., NaH, t-BuOK) No Pd Catalyst start->cond2 prod1 Suzuki Cross-Coupling Product cond1->prod1 Favored Pathway prod2 Cyclized Benzosultam cond1->prod2 Potential Side Reaction cond2->prod2 Favored Pathway

Caption: Competing reaction pathways based on conditions.

Part 2: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling

This section focuses on issues encountered when using the boronic acid functionality.

Problem 1: My Suzuki coupling is inefficient or fails completely. I primarily recover my starting material.

Answer:

This issue almost always points to insufficient activation of the boronic acid, a critical step for the transmetalation phase of the catalytic cycle.

Causality & Solution:

The base is not just a scavenger; its primary role is to react with the boronic acid to form a more electron-rich, and therefore more nucleophilic, boronate species (RB(OH)₃⁻).[3][4] This boronate is the active species that transfers the aryl group to the palladium center. If the base is too weak or poorly soluble, this activation step fails.

  • Check Your Base: Ensure the base is strong enough and present in sufficient stoichiometry (typically 2-3 equivalents).

  • Solvent System: The choice of solvent is crucial. Many Suzuki reactions benefit from a biphasic system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane, DMF) that can help dissolve both the organic substrates and the inorganic base.[10] For bases like K₃PO₄, a small amount of water can be beneficial even in anhydrous couplings.[11]

  • Temperature: Ensure the reaction is heated sufficiently. Most Suzuki couplings require temperatures between 80-110 °C to proceed at a reasonable rate.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex R¹-Pd(II)-X L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1r2 R¹-Pd(II)-R² L₂ transmetalation->pd_r1r2 boronate R²-B(OH)₃⁻ (Activated by Base) boronate->transmetalation boronic_acid R²-B(OH)₂ boronic_acid->boronate + OH⁻ base_oh Base (OH⁻) reductive_elim Reductive Elimination pd_r1r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elim->product

Caption: The pivotal role of base in the Suzuki-Miyaura cycle.

Problem 2: My reaction yields the desired Suzuki product, but I see a significant amount of the cyclized benzosultam byproduct.

Answer:

This indicates that the base you've chosen is strong enough to deprotonate the sulfonamide N-H, initiating the competing intramolecular cyclization pathway. The key is to select a base that is effective for boronic acid activation but not overly aggressive towards the sulfonamide.

Causality & Solution:

The pKa of the aryl boronic acid (~9) and the sulfonamide N-H (~9-11) are relatively close.[1] A very strong base or high temperatures can provide enough energy to overcome the activation barrier for both processes. To favor the Suzuki coupling, you must moderate the basicity of the reaction.

BaseTypical ConditionsSuitability for Suppressing CyclizationRationale
K₂CO₃ Toluene/H₂O or Dioxane/H₂O, 90-100 °CGood A moderately strong base, effective for Suzuki coupling but less likely to cause significant sulfonamide deprotonation at these temperatures.
K₃PO₄ Dioxane or Toluene, 100-110 °CModerate A stronger base that can be very effective for difficult couplings, but may increase the risk of cyclization.
Cs₂CO₃ Dioxane or DMF, 90-110 °CModerate to Poor Highly effective due to its high solubility, but its strength increases the risk of the side reaction. Use with caution.
KF Anhydrous THF or Dioxane, 80 °CExcellent A mild base ideal for substrates with base-sensitive groups.[5][10] It activates the boronic acid without significantly affecting the N-H.
NaOH / KOH Toluene/H₂O, 80-100 °CPoor Strong hydroxides significantly increase the rate of both desired and undesired reactions. Generally not recommended for this substrate.

Recommendation: Start with potassium carbonate (K₂CO₃) or potassium fluoride (KF) to maximize selectivity for the Suzuki-Miyaura coupling.

Problem 3: My mass spectrometry data shows a product corresponding to benzene sulfonamide, indicating loss of the boronic acid group (protodeboronation).

Answer:

Protodeboronation is a common side reaction in Suzuki couplings, especially with electron-rich or sterically hindered boronic acids, and it is often exacerbated by strong bases, high temperatures, and extended reaction times.[12]

Causality & Solution:

The C-B bond can be cleaved by a proton source under basic conditions. The base can facilitate this process, particularly in aqueous media.

  • Use a Milder Base: Switch to KF or K₂CO₃.

  • Limit Water: While often beneficial, excess water can provide a proton source. Try running the reaction under anhydrous conditions if possible, or with a minimal amount of water.

  • Lower Temperature: If the coupling is proceeding, albeit with the side reaction, try reducing the temperature by 10-20 °C.

  • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.

Protocol: Recommended Starting Point for Suzuki-Miyaura Coupling
  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.0 eq.), the aryl halide coupling partner (1.1 eq.), Pd(PPh₃)₄ (0.03 eq.), and finely ground K₂CO₃ (2.5 eq.).

  • Add a degassed solvent mixture of Toluene and Water (4:1 v/v, 0.1 M concentration relative to the limiting reagent).

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Troubleshooting Guide for Intramolecular Cyclization (Benzosultam Synthesis)

This section addresses challenges when the desired product is the six-membered cyclic sulfonamide.

Problem 1: The cyclization reaction is slow, and I have a high percentage of unreacted starting material after 24 hours.

Answer:

This is a clear indication that the base is not strong enough to efficiently deprotonate the sulfonamide N-H, which is the rate-limiting step for the cyclization.

Causality & Solution:

The nucleophilicity of the sulfonamide nitrogen is negligible until it is deprotonated. To drive the intramolecular Sₙ2 reaction, you need to generate a sufficient concentration of the sulfonamide anion.

  • Select a Stronger Base: Mild bases like K₂CO₃ are often insufficient. Use a strong, non-nucleophilic base to avoid competing intermolecular reactions.

    • Sodium Hydride (NaH): An excellent choice. It irreversibly deprotonates the sulfonamide, and the only byproduct is hydrogen gas.

    • Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base suitable for this transformation.

  • Solvent Choice: Use a polar aprotic solvent like anhydrous DMF or THF, which will solvate the cation of the base and leave a highly reactive "naked" anion.

  • Temperature: Gentle heating (40-60 °C) can often increase the reaction rate without promoting decomposition.

Cyclization_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular SN2 Attack start Substrate + Base (B:) anion Sulfonamide Anion start->anion Fast attack Anion attacks C-Cl anion->attack Nucleophilic Attack product Cyclized Benzosultam + Cl⁻ attack->product Rate-Determining Step

Caption: Base-mediated intramolecular cyclization mechanism.

Protocol: Recommended Starting Point for Benzosultam Synthesis
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (0.1 M).

  • Cool the solvent to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise with stirring.

  • In a separate flask, dissolve N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.0 eq.) in a minimum amount of anhydrous DMF.

  • Add the substrate solution dropwise to the NaH suspension at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

References

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
  • ResearchGate. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Chen, L., et al. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Zhang, H., et al. (2021). Direct intramolecular C(sp3)–H bond sulfonamidation to synthesize benzosultam derivatives under metal-free conditions. Organic Chemistry Frontiers.
  • Dupud, R., et al. (2025). Synthesis of benzosultams via Ag(i)-catalyzed alkylative cyclization of vinyl sulfonamides. Organic & Biomolecular Chemistry.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate.
  • MDPI. (2020).
  • Wikipedia. Boronic acid.
  • ResearchGate. (2020).
  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?.
  • Journal of the American Chemical Society. (2026).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (2023). Boronic acid with high oxidative stability and utility in biological contexts.
  • PubMed Central. S(vi)
  • ACS Omega. (2018).
  • NCERT. THE p -BLOCK ELEMENTS.
  • Royal Society of Chemistry. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science.

Sources

Technical Support Center: Solvent Effects on N-(3-Chloropropyl) 4-boronobenzenesulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for researchers utilizing N-(3-Chloropropyl) 4-boronobenzenesulfonamide in coupling reactions. This versatile bifunctional reagent is increasingly employed in the synthesis of complex molecules and drug conjugates. However, its dual reactivity—a boronic acid for palladium-catalyzed cross-coupling and an alkyl chloride for nucleophilic substitution—presents unique challenges. The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates yield, selectivity, and the side product profile. This guide is designed to provide you with a deep, mechanistic understanding of solvent effects and to offer practical, field-proven solutions to common experimental issues.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the coupling of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Q1: My Suzuki-Miyaura coupling reaction with N-(3-Chloropropyl) 4-boronobenzenesulfonamide is giving very low yields. What is the most likely solvent-related cause?

Low yield is often traced back to three primary solvent-dependent factors: poor solubility of reagents, catalyst deactivation, or an inappropriate solvent/base combination. The reaction medium must effectively dissolve the boronic acid, the coupling partner (typically an aryl halide), the palladium catalyst, and the base.[1] Dipolar aprotic solvents like DMF or dioxane are classic choices for their ability to dissolve a wide range of organic and inorganic compounds.[1] However, if your substrate is particularly nonpolar, a less polar solvent like toluene might be necessary. Crucially, a small amount of water is often required to facilitate the transmetalation step and help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[2]

Q2: I am observing significant homocoupling of my aryl halide partner and/or the boronic acid itself. How does solvent choice influence this?

Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[3][4] If the reaction mixture is not properly degassed, Pd(II) species can form, which promote the homocoupling of two boronic acid molecules.[3] While meticulous degassing is the primary solution, solvent choice plays a role. Solvents with higher oxygen solubility can make degassing more challenging. Furthermore, some solvent systems, particularly under strongly basic conditions, can accelerate the decomposition of the boronic acid, leading to side products.

Q3: My primary side product is benzene sulfonamide, indicating the boronic acid group is being cleaved (protodeboronation). Which solvents are known to accelerate this issue?

Protodeboronation is the hydrolytic cleavage of the C–B bond and is a major pathway for boronic acid degradation.[5] This is particularly problematic with electron-rich or sterically hindered boronic acids. The reaction is often accelerated in highly protic solvents or under strongly aqueous basic conditions.[6] While some water is often beneficial for Suzuki couplings, an excessive amount, especially when paired with a protic solvent like methanol or ethanol at elevated temperatures, can significantly increase the rate of protodeboronation. If you suspect this is an issue, consider using a less aqueous system or switching to an aprotic solvent like THF or dioxane with a base like K₃PO₄, which is effective but less hydrolytic than hydroxides.[2]

Q4: What is a good starting point for solvent selection when developing a new coupling reaction with this reagent?

A robust starting point is a mixture of a primary organic solvent and water. A classic and often effective combination is Dioxane/H₂O or Toluene/H₂O (typically in a ratio between 4:1 to 10:1).[2] Toluene is less polar and suitable for nonpolar substrates, while dioxane is more versatile. For the base, K₂CO₃ or K₃PO₄ are excellent starting choices.[2] This combination provides a good balance of solubility for both organic substrates and the inorganic base, while the water aids in the crucial transmetalation step.

Q5: Is it possible for the N-(3-chloropropyl) group to react under standard Suzuki-Miyaura conditions?

While the primary reaction is the C-C bond formation at the boronic acid site, intramolecular or intermolecular reactions involving the chloropropyl group are possible, especially at high temperatures or during prolonged reaction times. The sulfonamide nitrogen, once deprotonated by a strong base, could potentially cyclize via intramolecular nucleophilic substitution to form a sultam. This is less common under the moderately basic conditions of a typical Suzuki reaction (using carbonates or phosphates) but becomes a greater risk with stronger bases like hydroxides or alkoxides. The choice of a less coordinating, non-polar solvent may reduce the reactivity of the base, potentially mitigating this side reaction.

In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield & Reaction Stalling

Low conversion is a frustrating issue that often points to a suboptimal reaction environment. The solvent system is the foundation of this environment.

Causality Chain:

  • Poor Solubility: If any component (boronic acid, aryl halide, base) is not adequately dissolved, the reaction becomes diffusion-limited, leading to a stall.

  • Catalyst Agglomeration/Deactivation: The active Pd(0) catalyst can precipitate as "palladium black" if not properly stabilized by ligands and the solvent.[5] This removes the catalyst from the reaction cycle. Coordinating solvents like DMF or acetonitrile can sometimes stabilize the catalyst but may also inhibit reactivity by competing for coordination sites on the palladium center.[1][7]

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is often the rate-limiting step. This step is highly dependent on the base and the presence of water or other protic sources.[2] An entirely anhydrous, aprotic system may show very slow transmetalation.

G Start Low Yield (<50%) Solubility Check Solubility Are all reagents dissolved at reaction temp? Start->Solubility Degassing Review Degassing Was O2 properly excluded? Solubility->Degassing Yes Solvent_Screen Perform Solvent Screen (See Protocol Below) Solubility->Solvent_Screen No Degassing->Start No, Re-run with proper degassing Base_Screen Optimize Base (e.g., K2CO3, K3PO4, Cs2CO3) Degassing->Base_Screen Yes Solvent_Screen->Base_Screen Temp Adjust Temperature Increase in 10°C increments Base_Screen->Temp Success Yield Improved Temp->Success

Caption: Troubleshooting workflow for low reaction yield.

This protocol outlines a systematic approach to identify the optimal solvent system.

  • Setup: In parallel reaction vials, add N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.0 eq), your aryl halide coupling partner (1.1 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[2]

  • Solvent Addition: To each vial, add a different solvent or solvent mixture (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 4:1, DMF, THF/H₂O 4:1). Ensure the total concentration is consistent across all vials.

  • Degassing: Seal the vials and thoroughly degas each one by bubbling argon or nitrogen through the mixture for 15-20 minutes.

  • Reaction: Place the vials in a preheated aluminum block on a stirrer plate at a set temperature (e.g., 90 °C).

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the relative conversion.

  • Analysis: Compare the results to identify the solvent system that provides the highest conversion and cleanest reaction profile.

Guide 2: Mitigating Side Product Formation

The choice of solvent can dramatically influence the chemoselectivity of a reaction by altering the nature of the active catalytic species.[8][9][10]

Mechanistic Insights:

  • Protodeboronation: As discussed, this is favored by protic solvents (water, alcohols) which can provide a proton source to cleave the C-B bond.[6] Using aprotic solvents like THF, Dioxane, or Toluene minimizes this pathway.

  • Homocoupling: Primarily an issue of oxygen contamination, but the solvent can play a role. In some cases, highly coordinating polar aprotic solvents like DMF or MeCN have been shown to favor different catalytic species, which under certain conditions might have different propensities for side reactions.[7][8]

  • Role of Solvent Coordination: The solvent is not always an inert bystander. Coordinating solvents (e.g., MeCN, DMF) can bind to the palladium center.[7] This can alter the catalyst's reactivity and selectivity. In contrast, non-coordinating solvents (e.g., Toluene, Hexane) leave the coordination sites on the palladium open for the reactants and ligands. This difference is critical when coupling substrates with multiple reactive sites.[7] While the chloropropyl group on our target molecule is not an electrophilic site for Pd-catalyzed coupling, this principle is crucial if the coupling partner has multiple halide or triflate groups.

G cluster_0 Non-Coordinating Solvent (e.g., Toluene) cluster_1 Coordinating Solvent (e.g., DMF) Pd_A Pd(0)L2 OA_A Oxidative Addition Pd_A->OA_A Ar-X OA_A->Pd_A Fast, Favors Less Polar TS Pd_B Pd(0)L2(Solv)n OA_B Oxidative Addition Pd_B->OA_B Ar-X OA_B->Pd_B Slower, Stabilizes Polar TS Suzuki_Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product arx Ar-X (Aryl Halide) arx->pd0 boronic Ar'-B(OH)2 boronic->pd2_aryl base Base (e.g., K2CO3) base->pd2_aryl

Sources

"N-(3-Chloropropyl) 4-boronobenzenesulfonamide catalyst deactivation and prevention"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile chemical compound. Our focus is on preventing and diagnosing issues related to its stability and activity, particularly when utilized as a component of a catalytic system or functionalized support.

Introduction: Understanding the Molecule

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a bifunctional molecule. The boronic acid group serves as a Lewis acid catalyst or a reversible covalent binding site for diols. The sulfonamide group, being electron-withdrawing, lowers the pKa of the boronic acid, enhancing its binding affinity at or near physiological pH.[1] The N-(3-chloropropyl) group provides a reactive handle for covalent immobilization onto solid supports, such as silica or polymers, to create heterogeneous catalysts or affinity chromatography media.[1][2]

Deactivation or failure in experiments using this molecule typically stems from the degradation of one of its key functional groups. This guide will walk you through the potential issues and their solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low, or my affinity column shows poor binding. What are the common causes of "catalyst" deactivation?

When performance declines, the root cause is often the chemical degradation of the N-(3-Chloropropyl) 4-boronobenzenesulfonamide moiety. The primary suspects are the boronic acid group and the linker.

Answer: Deactivation can be broadly categorized into three main pathways:

  • Boronic Acid Degradation: The C-B bond is susceptible to cleavage.

    • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. This is often promoted by acidic or basic conditions and the presence of moisture.

    • Oxidative Cleavage: The boronic acid group can be oxidized to a hydroxyl group, especially in the presence of oxidizing agents or even dissolved oxygen under certain conditions.[3]

  • Sulfonamide Linker Instability: While generally robust, the sulfonamide bond can be cleaved under harsh hydrolytic conditions (strong acid or base).

  • Immobilization Linkage Failure: If the molecule is tethered to a support, the linkage (e.g., ether or amine bond formed from the chloropropyl group) can degrade, leading to leaching of the active component from the support.

Troubleshooting Workflow for Suspected Deactivation

This workflow will help you diagnose the potential cause of your experimental failure.

G cluster_0 Initial Observation cluster_1 Diagnostic Checks cluster_2 Potential Causes & Solutions A Low Yield / Poor Binding B Check Reaction Conditions: pH, Temp, O2 exposure A->B Step 1 C Analyze Supernatant/Flow-through for Leached Boronic Acid B->C Step 2 G Sulfonamide Degradation B->G If conditions are harsh (pH extremes) D Characterize Solid Support (e.g., Elemental Analysis, XPS) C->D Step 3 E Protodeboronation/ Oxidation D->E If support shows loss of Boron F Linker Cleavage/ Leaching D->F If supernatant has high Boron content Sol_E Solution: - Use anhydrous, degassed solvents. - Protect boronic acid as boronate ester. - Optimize pH. E->Sol_E Sol_F Solution: - Use more stable linkage chemistry. - Ensure complete initial immobilization. - milder reaction/elution conditions. F->Sol_F Sol_G Solution: - Avoid harsh pH conditions. - Check for microbial contamination. G->Sol_G

Caption: Troubleshooting workflow for diagnosing deactivation.

FAQ 2: How can I prevent the degradation of the boronic acid group during my experiment?

Answer: Protecting the boronic acid is key to ensuring its longevity and consistent performance. Consider the following preventative measures:

  • Inert Atmosphere: Oxygen can contribute to the oxidative degradation of boronic acids.[3] Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) and using degassed solvents can significantly reduce this pathway.

  • Anhydrous Conditions: Water can facilitate protodeboronation. Using anhydrous solvents and reagents is crucial, especially when strong acids or bases are present.

  • Formation of Boronate Esters: Boronic acids can be protected by converting them to boronate esters (e.g., with pinacol or N-methyliminodiacetic acid - MIDA). These esters are generally more stable to protodeboronation and can release the active boronic acid under specific reaction conditions.

  • pH Control: The stability of the boronic acid is pH-dependent. Extreme pH values should be avoided. The sulfonamide group on your molecule makes the boronic acid more acidic, so it will be in the boronate form at a lower pH than unsubstituted phenylboronic acid. This can affect its stability and reactivity.

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidative degradation of the boronic acid.
Solvents Anhydrous and degassedPrevents protodeboronation and side reactions with oxygen.
pH Range Near-neutral (if possible)Avoids acid or base-catalyzed degradation pathways.
Additives Consider boronic acid protecting groupsEnhances stability against protodeboronation.

Table 1: Recommended Conditions to Minimize Boronic Acid Degradation.

FAQ 3: I am trying to immobilize N-(3-Chloropropyl) 4-boronobenzenesulfonamide onto a silica support. The final material has low activity. What could have gone wrong?

Answer: A low activity of the final supported material can result from issues during the immobilization process itself or subsequent handling.

  • Incomplete Immobilization: The reaction between the chloropropyl group and the support (e.g., silanols on silica) may not have gone to completion. This results in a low loading of the active molecule.

  • Side Reactions of the Chloropropyl Group: The chloropropyl group can undergo side reactions, such as hydrolysis to the corresponding alcohol, which would prevent its attachment to the support.

  • Degradation During Immobilization: The conditions used for immobilization (e.g., high temperature, strong base) might have degraded the boronic acid or sulfonamide moieties.

  • Pore Blocking: On porous supports like silica gel, improper reaction conditions can lead to polymerization or aggregation of the molecule, blocking the pores and making the active sites inaccessible.

Part 2: Protocols and Methodologies

Protocol 1: Immobilization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide onto Silica Gel

This protocol provides a general method for creating a functionalized solid support.

G A 1. Activate Silica: - Wash with acid (e.g., HCl). - Wash with DI water until neutral pH. - Dry under vacuum at 120°C. B 2. Silylation Reaction: - Suspend dried silica in anhydrous toluene. - Add N-(3-Chloropropyl)  4-boronobenzenesulfonamide. - Add a non-nucleophilic base  (e.g., diisopropylethylamine). - Reflux under inert atmosphere. A->B C 3. Capping (Optional): - Add a capping agent  (e.g., hexamethyldisilazane)  to react with remaining silanols. B->C D 4. Washing & Drying: - Filter the functionalized silica. - Wash sequentially with toluene, methanol,  and dichloromethane. - Dry under vacuum. C->D E 5. Characterization: - Elemental analysis (for N, S, Cl). - Thermogravimetric analysis (TGA)  to determine loading. D->E

Caption: Workflow for immobilization onto a silica support.

Step-by-Step Procedure:

  • Silica Activation:

    • Wash silica gel (e.g., 10 g) with 1 M HCl (50 mL) for 4 hours to remove metal impurities.

    • Filter and wash with deionized water until the filtrate is neutral.

    • Dry the silica gel in a vacuum oven at 120°C overnight.

  • Immobilization Reaction:

    • In a round-bottom flask under an inert atmosphere (Argon), suspend the dried silica (10 g) in anhydrous toluene (100 mL).

    • Add N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.0 g, 3.6 mmol).

    • Add a non-nucleophilic base such as diisopropylethylamine (0.75 mL, 4.3 mmol).

    • Heat the mixture to reflux and stir for 24 hours.

  • Washing:

    • Cool the mixture to room temperature and filter the functionalized silica.

    • Wash the silica sequentially with toluene (3 x 50 mL), methanol (3 x 50 mL), and dichloromethane (3 x 50 mL) to remove unreacted reagents.

  • Drying and Storage:

    • Dry the material under high vacuum at 60°C for 12 hours.

    • Store the final material in a desiccator to prevent moisture uptake.

Protocol 2: Quality Control - Testing for Boronic Acid Leaching

This protocol helps determine if the active molecule is leaching from the solid support.

  • Incubation: Suspend a known amount of the functionalized support (e.g., 100 mg) in a relevant solvent system (e.g., 10 mL of buffered aqueous solution or organic solvent) that will be used in your application.

  • Agitation: Stir the suspension at the intended experimental temperature for a set period (e.g., 24 hours).

  • Separation: Filter the solid support and collect the supernatant.

  • Analysis: Analyze the supernatant for the presence of boron. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive method for this. A significant amount of boron in the supernatant indicates leaching.

Part 3: Catalyst Regeneration

Can a deactivated or poisoned catalyst be regenerated?

Regeneration of a deactivated system based on N-(3-Chloropropyl) 4-boronobenzenesulfonamide is challenging and often impractical on a laboratory scale.

  • For Leaching: If the active molecule has leached from the support, regeneration is not possible. The material must be re-synthesized.

  • For Boronic Acid Degradation: If the boronic acid has been cleaved (protodeboronation or oxidation), the covalent bond is broken, and the activity cannot be restored.

  • For Fouling: In some cases, the active sites may be blocked by non-covalently bound impurities ("fouling"). A thorough washing with appropriate solvents may restore some activity. A suggested washing sequence could be:

    • The reaction solvent.

    • A more polar solvent (e.g., methanol or water).

    • A less polar solvent (e.g., hexanes).

    • Finally, drying under high vacuum.

References

  • Ishihara, K., & Yamamoto, H. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(10), 2757-2772. [Link]

  • Ivanov, A. S., & Zhdankin, V. V. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758–765. [Link]

  • Li, Y., & Anslyn, E. V. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Journal of separation science, 31(1), 121–129. [Link]

  • Tan, M., & Hartwig, J. F. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Angewandte Chemie International Edition, 51(42), 10625-10629. [Link]

  • Chen, Y., & Shoichet, B. K. (2011). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Bioorganic & medicinal chemistry letters, 21(16), 4734–4738. [Link]

  • Wang, X., & Wang, B. (2019). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules (Basel, Switzerland), 24(16), 2899. [Link]

  • Munnik, P., de Jongh, P. E., & de Jong, K. P. (2015). Recent developments in the synthesis of supported catalysts. Chemical reviews, 115(14), 6687–6718. [Link]

  • Fu, G. C. (2008). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 130(45), 14942–14943. [Link]

  • Wei, Y., et al. (2018). Synthesis of Gold Catalysts Supported on Mesoporous Silica Materials: Recent Developments. Catalysts, 8(11), 544. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 54(3), 298-310. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Recent developments in the Suzuki-Miyaura reaction using nitroarenes as electrophilic coupling reagents. Tetrahedron, 67(31), 5557-5567. [Link]

  • PubChem. (n.d.). 4-amino-N-(3-chloropropyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Arctom Scientific. (n.d.). N-(3-Chloropropyl) 4-bromobenzenesulfonamide. Retrieved from [Link]

Sources

Technical Support Center: Alternative Catalysts for N-(3-Chloropropyl) 4-boronobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts in reactions with N-(3-Chloropropyl) 4-boronobenzenesulfonamide. As a bifunctional molecule containing both a boronic acid and an unactivated alkyl chloride, it presents unique challenges in traditional cross-coupling reactions. This resource, authored from the perspective of a Senior Application Scientist, is designed to help you navigate these challenges, optimize your reaction conditions, and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about catalyst selection and reaction setup for challenging Suzuki-Miyaura cross-coupling reactions involving substrates like N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Q1: My standard palladium-catalyzed Suzuki-Miyaura reaction is failing with N-(3-Chloropropyl) 4-boronobenzenesulfonamide. What are the likely causes?

A1: The primary challenge lies in the electrophilic partner, the unactivated alkyl chloride (the 3-chloropropyl group). Standard palladium catalysts excel at coupling aryl and vinyl halides, but they often struggle with unactivated alkyl halides for two main reasons:

  • Slow Oxidative Addition: The C(sp³)–Cl bond is less reactive and its oxidative addition to a Pd(0) center is often slow and inefficient compared to C(sp²)–X bonds.[1][2]

  • Competing Side Reactions: Once the alkyl group is on the palladium center, it can undergo β-hydride elimination, a process where a hydrogen atom from the carbon adjacent to the palladium is eliminated.[3] This leads to undesired byproducts and a significant reduction in the yield of the cross-coupled product.

While specialized ligands and conditions can sometimes overcome these issues for palladium, exploring alternative, more robust catalyst systems is often a more effective strategy.

Q2: What are the primary alternatives to palladium for coupling unactivated alkyl chlorides?

A2: For coupling unactivated alkyl halides, nickel, iron, and to some extent, copper-based catalysts have emerged as powerful and cost-effective alternatives.[4][5][6]

  • Nickel catalysts are highly attractive due to their lower cost and distinct reactivity profile, often promoting the desired cross-coupling with substrates that are unreactive with palladium.[4][7] They are particularly effective for coupling unactivated primary and secondary alkyl halides.[8]

  • Iron catalysts , being earth-abundant and inexpensive, represent a sustainable choice.[9] Recent research has demonstrated their effectiveness in coupling alkyl halides with arylboronic esters, avoiding the need for pyrophoric reagents.[5]

  • Copper catalysts are well-established for C-N and C-O bond formation with boronic acids but are also explored for C-C coupling.[10][11][12] However, a common side reaction is the homocoupling of the boronic acid, which must be carefully managed.[10]

Q3: How do I choose between Nickel, Iron, and Copper catalysts for my reaction?

A3: The choice depends on several factors including substrate scope, functional group tolerance, cost, and the specific bond you are trying to form. The following diagram and table provide a general decision-making framework.

CatalystSelection start Starting Point: Coupling N-(3-Chloropropyl) 4-boronobenzenesulfonamide q1 Primary Goal: C(sp³)-C(sp²) Coupling? start->q1 nickel Consider Nickel Catalyst High reactivity for alkyl chlorides. Broad functional group tolerance. q1->nickel Yes copper Consider Copper Catalyst Primarily for C-N/C-O coupling. Risk of homocoupling in C-C. q1->copper No, C-N/C-O iron Consider Iron Catalyst Cost-effective & sustainable. Effective for alkyl halides. nickel->iron If cost/sustainability is the top priority

Caption: Catalyst selection workflow for N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

CatalystPrimary AdvantagesKey Considerations & Potential Issues
Palladium Well-established, vast literature, high functional group tolerance for standard couplings.Inefficient for unactivated alkyl chlorides; prone to β-hydride elimination.[3]
Nickel Lower cost, high reactivity for alkyl chlorides, broad substrate scope.[4][8]Can be sensitive to air and moisture; requires careful ligand selection.[13]
Iron Very low cost, earth-abundant, environmentally benign.[5][9]Often requires specific ligands and additives; homocoupling can be an issue.[14]
Copper Excellent for C-N and C-O couplings; mild reaction conditions.[11][12]Prone to significant boronic acid homocoupling; less established for C(sp³)-C(sp²) coupling.[10]
Q4: My boronic acid seems to be degrading during the reaction. How can I prevent this?

A4: Boronic acid degradation, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen), is a common issue, especially with electron-deficient boronic acids.[15] To mitigate this:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can facilitate protodeboronation.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or MIDA boronate. These reagents release the active boronic acid species slowly, minimizing its concentration and the rate of decomposition.[15]

  • Optimize Base and Temperature: Use a non-nucleophilic base and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.[15]

Troubleshooting Guides for Alternative Catalysts

This section provides specific, question-and-answer formatted guides to troubleshoot issues encountered when using nickel, iron, or copper catalysts.

Guide 1: Nickel-Catalyzed Reactions

Nickel catalysts are a leading choice for coupling unactivated alkyl halides.[6][8] However, achieving high yields requires careful attention to detail.

Q: My nickel-catalyzed reaction with the alkyl chloride is giving a very low yield. What should I check first?

A: Low yields in nickel catalysis often trace back to catalyst activity, ligand choice, or reaction setup.

  • Catalyst and Ligand Integrity: Nickel(0) species are the active catalysts but are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[15] Use fresh, high-purity nickel precatalysts (e.g., NiCl₂(PCy₃)₂, NiBr₂·diglyme) and ensure your phosphine or N-heterocyclic carbene (NHC) ligands have not been oxidized.[4][16]

  • Ligand Choice: The ligand is critical. For unactivated alkyl chlorides, ligands like amino alcohols (e.g., prolinol) or bipyridines (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) have proven effective.[8][16] The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination.[13]

  • Solvent and Base: Use anhydrous, degassed solvents. The choice of base is also crucial; common bases include K₃PO₄, NaOH, or lithium amides, depending on the specific catalytic system.[5][6]

Q: I'm observing significant amounts of homocoupled boronic acid byproduct. How can I suppress this?

A: Homocoupling arises from the reaction of two boronic acid molecules. In nickel catalysis, this can be influenced by the reaction kinetics.

  • Controlled Addition: Slowly adding the boronic acid or its ester derivative to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[15]

  • Check for Oxidants: Traces of oxygen or other oxidants can promote the formation of Ni(II) species that may facilitate homocoupling. Ensure thorough deoxygenation of your reaction mixture.[1]

Q: The reaction starts but then stalls, leaving unreacted starting material. How can I drive it to completion?

A: Reaction stalling suggests catalyst deactivation or insufficient reactivity.

  • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome deactivation pathways.[17]

  • Change the Ligand: A more electron-donating or sterically bulky ligand can accelerate the key catalytic steps. For instance, bulky phosphines or NHC ligands promote reductive elimination, the final product-forming step.[1]

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Perform a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance.

NickelCycle cluster_0 Catalytic Cycle A Ni(0)L₂ B Oxidative Addition A->B + R¹-X C R¹-Ni(II)(X)L₂ B->C D Transmetalation C->D + R²-B(OR)₂ E R¹-Ni(II)(R²)L₂ D->E F Reductive Elimination E->F F->A G R¹-R² F->G Product

Caption: Simplified catalytic cycle for a Nickel-catalyzed Suzuki-Miyaura reaction.

Guide 2: Iron-Catalyzed Reactions

Iron catalysts offer a highly sustainable approach but may require more specific conditions.[18]

Q: I'm attempting an iron-catalyzed coupling, but I see no product formation. What are the critical parameters?

A: Iron catalysis is highly sensitive to the ligand, base, and additives.

  • Ligand and Base System: Many successful iron-catalyzed Suzuki-Miyaura reactions use specific ligand-base combinations, such as β-diketiminate or cyanobis(oxazoline) ligands coupled with strong amide bases (e.g., LiN(SiMe₃)₂).[5][9] These systems are crucial for facilitating the transmetalation step from boron to iron.[5]

  • Avoiding Aggregates: Mechanistic studies suggest that mononuclear iron species are the active catalysts. Conditions that lead to the formation of iron aggregates can shut down the reaction. The choice of ligand and solvent is critical to maintaining the catalyst in its active, monomeric form.[5]

  • Activation of Boronic Ester: Some protocols require the in situ activation of the boronic ester with an organolithium reagent or the use of magnesium additives to promote transmetalation.[14] However, newer systems have been developed to avoid this.[5]

Q: My iron-catalyzed reaction is producing a complex mixture of byproducts. What could be the cause?

A: Iron's ability to access multiple oxidation states can lead to radical-based side reactions if not properly controlled.

  • Radical Intermediates: Some iron-catalyzed couplings proceed via carbon-centered radical intermediates.[9] While this can be productive, it can also lead to undesired pathways like hydrogen atom abstraction or dimerization. Ensure your reaction is free of radical initiators or quenchers unless they are part of the intended mechanism.

  • Homocoupling: As with other metals, iron can catalyze the homocoupling of the boronic ester, especially if the cross-coupling is slow.[14] Optimizing the reaction conditions to favor the cross-coupling pathway is key.

Guide 3: Copper-Catalyzed Reactions

While more common for C-N/C-O couplings, copper can be used for C-C bond formation, though challenges exist.

Q: I'm exploring a copper-catalyzed C-C coupling and the dominant product is the homocoupled dimer of my boronic acid. How can I favor the cross-coupling product?

A: The homocoupling of boronic acids is a well-known and often facile reaction in the presence of copper catalysts.[10] Suppressing it is the primary challenge.

  • Understand the Mechanism: Copper-catalyzed homocoupling often proceeds through the formation of a bis-organocopper(III) complex followed by reductive elimination.[10] The conditions for this pathway must be disfavored.

  • Ligand and Additive Choice: The use of specific ligands can modulate the reactivity of the copper center. Chelating ligands may stabilize intermediates and favor the cross-coupling pathway over the homocoupling one.

  • Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the base can help. The presence of coordinating bases like hydroxides can enable the initial transmetalation from boron to copper, so their concentration is a key parameter to tune.[10]

  • Boronic Acid Degradation: Be aware that copper(I) can also mediate the degradation of boronic acids through insertion into the carbon-boron bond, which is a separate issue from homocoupling.[19]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Unactivated Alkyl Chloride

This protocol is a general guideline for coupling an arylboronic acid with an unactivated primary or secondary alkyl chloride using a nickel/amino alcohol catalyst system, adapted from established methods.[8]

Materials:

  • Nickel(II) iodide (NiI₂) or similar Ni(II) precatalyst

  • (S)-(-)-2-Amino-3-methyl-1-butanol (or prolinol) as the ligand[8]

  • Alkyl chloride (e.g., N-(3-Chloropropyl) moiety) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-methyl-THF or tert-amyl alcohol)[4]

  • Schlenk flask or glovebox for inert atmosphere operations

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon/nitrogen, add the NiI₂ precatalyst (5 mol%), the amino alcohol ligand (10 mol%), and the finely ground K₃PO₄ (2.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the arylboronic acid (1.5 equiv) and the alkyl chloride (1.0 equiv) to the flask.

  • Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the alkyl chloride).

  • Inert Atmosphere: Seal the flask, remove it from the glovebox (if applicable), and connect it to a Schlenk line. It is good practice to perform three cycles of evacuating and backfilling with inert gas to ensure an oxygen-free environment.[15]

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots under a positive pressure of inert gas.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

References

  • Rational Design of an Iron‐Based Catalyst for Suzuki‐Miyaura Cross‐Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles. ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. Available at: [Link]

  • Nickel-catalyzed cross-couplings of unactivated secondary and tertiary alkyl halides and photoinduced copper-mediated asymmetric C-N cross-couplings. DSpace@MIT. Available at: [Link]

  • Iron-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters. ACS Publications. Available at: [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Available at: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC - NIH. Available at: [Link]

  • Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. ResearchGate. Available at: [Link]

  • Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Esters and Methanol: Insights into an Organometallic Oxidase Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Iron-catalyzed cross-coupling of arylboronic acids with unactivated N-heterocycles and quinones under microwave heating. Canadian Science Publishing. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. Journal of the American Chemical Society. Available at: [Link]

  • Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. The Journal of Organic Chemistry. Available at: [Link]

  • Iron-Catalyzed Intermolecular CN Cross-Coupling Reactions via Radical Activation Mechanism. UvA-DARE (Digital Academic Repository). Available at: [Link]

  • Iron-Catalyzed Suzuki Cross-Coupling of (Hetero)Aryl Chlorides with Activated Aryl Boronic Esters. Synfacts. Available at: [Link]

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. University of Rochester. Available at: [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Scaling Up N-(3-Chloropropyl) 4-boronobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer scalable protocols grounded in established chemical principles.

Introduction

N-(3-Chloropropyl) 4-boronobenzenesulfonamide (CAS 874219-48-4) is a valuable bifunctional building block, incorporating both a reactive chloropropyl group and a versatile boronic acid moiety.[1] Its utility in drug discovery, particularly in the construction of complex molecules via Suzuki-Miyaura coupling, makes robust and scalable synthesis a critical objective.[2][3][4]

However, scaling this synthesis presents unique challenges rooted in the dual reactivity of its precursors and the inherent instability of boronic acids.[2][5][6] This guide provides a framework for anticipating and resolving these issues, ensuring a safe, efficient, and reproducible scale-up process.

Overall Synthetic Pathway

The synthesis is typically approached as a two-step process starting from 4-phenylboronic acid. The first step involves an electrophilic aromatic substitution (chlorosulfonation) to generate the key intermediate, 4-boronobenzenesulfonyl chloride. This is followed by a nucleophilic substitution reaction with 3-chloropropylamine to form the final sulfonamide product.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation A 4-Phenylboronic Acid B 4-Boronobenzenesulfonyl Chloride (Intermediate) A->B Chlorosulfonic Acid C N-(3-Chloropropyl) 4-boronobenzenesulfonamide (Product) B_clone 4-Boronobenzenesulfonyl Chloride (Intermediate) B_clone->C 3-Chloropropylamine, Base

Caption: General two-step synthetic route.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up process.

Q1: What are the most critical parameters to control when scaling up this synthesis?

A: There are three primary areas of concern during scale-up:

  • Temperature Control: The reaction of the sulfonyl chloride with the amine is significantly exothermic. In a large reactor, heat dissipation is much slower than in lab glassware. Uncontrolled exotherms can lead to side reactions, product degradation, and dangerous pressure buildup. A jacketed reactor with precise temperature control is mandatory.

  • Reagent Addition Rate: To manage the exotherm, the amine must be added slowly and sub-surface to the sulfonyl chloride solution. A controlled-rate addition pump is highly recommended over a gravity-fed dropping funnel for scalability and safety.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" and areas of high reagent concentration, promoting the formation of impurities like bis-sulfonated byproducts. An overhead mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine) is essential to ensure homogeneity in a large vessel.

Q2: My 4-boronobenzenesulfonyl chloride intermediate seems unstable. How should I handle it?

A: This is a common issue. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive sulfonic acid.[7] The boronic acid moiety adds another layer of instability. Best practices are:

  • Use Freshly Prepared: Ideally, the sulfonyl chloride intermediate should be generated and used immediately in the next step without prolonged storage.

  • Anhydrous Conditions: Handle the material under an inert atmosphere (Nitrogen or Argon) at all times. Use dry solvents and ensure all reactor vessels are thoroughly dried before use.[7]

  • Telescope the Reaction: If possible, perform the subsequent amination reaction in the same pot after the chlorosulfonation is complete to avoid isolating the sensitive intermediate.

Q3: I'm observing a loss of the boronic acid group during workup. Why is this happening and how can I prevent it?

A: This phenomenon is known as protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. It can be accelerated by strong acids, high temperatures, or the presence of certain metals.[5][6]

  • Control pH: During aqueous workup, avoid excessively low pH. While an acidic wash is necessary to remove the base (e.g., triethylamine), use a milder acid or a buffered solution and minimize contact time.

  • Avoid High Temperatures: Perform extractions and washes at or below room temperature. If distillation is required to remove solvents, keep the pot temperature as low as possible using high vacuum.

  • Chelate Metals: If you suspect metal-catalyzed decomposition, consider adding a small amount of a chelating agent like EDTA during workup.

Q4: My product is difficult to purify by silica gel chromatography at scale. What are the alternatives?

A: Column chromatography is generally not economically viable for large-scale purification. The polar nature of the boronic acid and sulfonamide can lead to streaking and poor separation on silica.[8] Focus on non-chromatographic methods:

  • Recrystallization: This is the preferred method for scale-up. A systematic solvent screen is crucial. Common solvent systems for sulfonamides include ethanol/water, isopropanol, or ethyl acetate/heptane mixtures.[7]

  • Acid/Base Derivatization: Boronic acids are weakly acidic.[2] You can exploit this by extracting the crude product into a basic aqueous solution (e.g., dilute NaOH) to form the boronate salt, washing the aqueous layer with an organic solvent (like MTBE or Toluene) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product.[8][9] This is a very powerful and scalable technique.

Q5: What is the best way to store the final product, N-(3-Chloropropyl) 4-boronobenzenesulfonamide?

A: Like many boronic acids, the final product is prone to dehydration to form a cyclic trimer anhydride, known as a boroxine.[2][4] This process is reversible but can complicate characterization and weighing. To ensure stability:

  • Store Cold and Dry: Keep the material in a tightly sealed container, preferably under an inert atmosphere, at low temperatures (e.g., <4 °C).

  • Use a Desiccator: Store the container within a desiccator to protect it from atmospheric moisture.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your scale-up campaign.

Problem: Low or Inconsistent Yield

A drop in yield is one of the most common issues when moving from bench to plant. The following workflow can help diagnose the root cause.

G start Low Yield Observed check_sm Check Reaction IPC (TLC/LCMS for Starting Material) start->check_sm sm_present Starting Material Remains check_sm->sm_present action_inc_time Possible Cause: - Incomplete Conversion - Insufficient Equivalents Solution: - Increase reaction time/temp - Verify reagent stoichiometry sm_present->action_inc_time Yes check_workup Analyze Aqueous & Organic Layers During Workup sm_present->check_workup No action_hydrolysis Possible Cause: - Sulfonyl Chloride Hydrolysis Solution: - Ensure rigorous anhydrous conditions - Use fresh/in-situ generated intermediate action_inc_time->action_hydrolysis end Yield Issue Resolved action_hydrolysis->end product_loss Product Found in Unexpected Layer/Emulsion check_workup->product_loss action_workup Possible Cause: - Incorrect pH for extraction - Emulsion formation Solution: - Adjust pH carefully - Use brine wash / filter aid product_loss->action_workup Yes check_purity Analyze Crude Product for Byproducts (NMR/LCMS) product_loss->check_purity No action_workup->end byproducts Significant Byproducts Detected check_purity->byproducts action_byproducts Possible Cause: - Bis-sulfonation - Protodeboronation Solution: - Slow amine addition rate - Maintain lower temp - Control workup pH byproducts->action_byproducts Yes byproducts->end No action_byproducts->end

Caption: Troubleshooting workflow for low yield.

Problem: Product Fails Purity Specifications

Impurities that were minor at the lab scale can become major issues in a large batch.

Observed Impurity Potential Cause Identification (Expected Mass Spec / NMR) Scalable Solution
4-Boronobenzenesulfonic acid Hydrolysis of the sulfonyl chloride intermediate before or during the reaction.[7][M-H]⁻: 201.00Implement rigorous anhydrous conditions. Use the sulfonyl chloride intermediate immediately after its formation. Purify final product via acid/base wash where this impurity remains in the aqueous layer.
N,N-bis(4-boronophenylsulfonyl)-3-chloropropylamine Over-reaction with the primary amine. More common with poor mixing or fast addition at higher temperatures.[M+H]⁺: 481.99Slow the addition rate of the 3-chloropropylamine. Maintain a lower reaction temperature (-10 to 0 °C). Ensure efficient overhead stirring.
Benzene (from Protodeboronation) Cleavage of the C-B bond due to harsh acidic conditions or high temperatures during workup or purification.[6]NMR: Aromatic signals without boronic acid.Maintain careful pH control during aqueous washes (pH 3-5). Avoid excessive heat. Use milder acids for neutralization.
4-Boronobenzenesulfonamide If 3-chloropropylamine hydrochloride salt is used without sufficient base, ammonia can be liberated and react.[M+H]⁺: 202.03Ensure at least 2.0-2.2 equivalents of base (e.g., triethylamine) are used if starting with the amine hydrochloride salt.

Part 3: Scalable Experimental Protocol

This section provides a representative protocol for a 100g scale synthesis. Warning: This reaction should only be performed by trained personnel in a facility equipped with appropriate engineering controls (e.g., fume hood, jacketed reactor, emergency quench system).

Workflow for Scalable Purification

G crude Crude Product in Organic Solvent wash_hcl Wash with dilute HCl (to remove excess base) crude->wash_hcl wash_bicarb Wash with NaHCO3 soln (to remove sulfonic acid) wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine concentrate Concentrate Solvent Under Vacuum wash_brine->concentrate crude_solid Crude Solid Isolated concentrate->crude_solid recrystallize Recrystallize from Optimal Solvent System (e.g., IPA/Water) crude_solid->recrystallize filter_dry Filter and Dry Under Vacuum recrystallize->filter_dry final_product Pure Product (>98% Purity) filter_dry->final_product

Caption: Scalable workup and purification workflow.

Step-by-Step Protocol (100 g Scale)

Reagents:

ReagentMWAmountMolesEquivalents
4-Boronobenzenesulfonyl Chloride220.46100.0 g0.4541.0
3-Chloropropylamine HCl130.0165.0 g0.5001.1
Triethylamine (TEA)101.19102.0 g (140 mL)1.0082.22
Dichloromethane (DCM)-1.0 L--

Procedure:

  • Reactor Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is completely dry.

  • Charge Reagents: Charge the reactor with 4-boronobenzenesulfonyl chloride (100.0 g, 0.454 mol) and anhydrous dichloromethane (500 mL). Begin stirring and cool the reactor jacket to -10 °C.

  • Prepare Amine Solution: In a separate dry flask, dissolve 3-chloropropylamine hydrochloride (65.0 g, 0.500 mol) and triethylamine (140 mL, 1.008 mol) in anhydrous dichloromethane (500 mL). Note: This will be exothermic; prepare in an ice bath.

  • Controlled Addition: Transfer the amine solution to the dropping funnel. Once the reactor slurry reaches an internal temperature of -5 °C, begin adding the amine solution dropwise over 2-3 hours. CRITICAL: Maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • In-Process Check (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting sulfonyl chloride.

  • Workup - Quench & Wash: Cool the reactor to 10 °C. Slowly add 500 mL of deionized water. After stirring for 15 minutes, separate the layers.

  • Wash the organic layer sequentially with:

    • 500 mL of 1M HCl (to remove TEA-HCl salt)

    • 500 mL of saturated NaHCO₃ solution (to remove any sulfonic acid)

    • 500 mL of brine (to break emulsions and dry the organic layer)

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol or ethyl acetate/heptane) to afford pure N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

  • Drying: Dry the purified solid in a vacuum oven at 40 °C to a constant weight.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). Retrieved from ResearchGate. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. MDPI. [Link]

  • Process for purification of boronic acid and its derivatives. (2005).
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. NIH. [Link]

  • Boronic acid - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. ACS Publications. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Mumtaz, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. [Link]

  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. [Link]

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide Product Page. (n.d.). A commercial supplier. [Link]

Sources

Validation & Comparative

A Technical Guide to Suzuki-Miyaura Coupling: A Comparative Analysis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide and Other Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical and dictates reaction performance. This guide provides an in-depth technical analysis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, a bifunctional building block, in the context of Suzuki-Miyaura coupling. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide offers a predictive comparison with well-established boronic acids. We will explore the mechanistic nuances, potential challenges, and strategic considerations for employing this and similar functionalized boronic acids in complex molecule synthesis.

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides has become an indispensable tool in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials.[1][2] The reaction's popularity stems from its mild conditions, the commercial availability of a diverse range of boronic acids, and the low toxicity of the boron-containing byproducts.[3]

The versatility of the Suzuki-Miyaura coupling is largely dependent on the nature of the boronic acid. While simple arylboronic acids are widely used, the demand for increasingly complex and functionalized molecules has driven the development and use of boronic acids bearing additional reactive moieties. N-(3-Chloropropyl) 4-boronobenzenesulfonamide represents such a building block, offering the potential for post-coupling modification via its chloropropyl group.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (R¹-X) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[2][4]

  • Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium(II) center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Pd(II)Complex R¹-Pd(II)L₂-X Pd(0)L2->Pd(II)Complex R¹-X OxAdd Oxidative Addition Pd(II)Biaryl R¹-Pd(II)L₂-R² Pd(II)Complex->Pd(II)Biaryl [R²B(OH)₃]⁻ Transmetalation Transmetalation Pd(II)Biaryl->Pd(0)L2 Product R¹-R² (Product) Pd(II)Biaryl->Product RedElim Reductive Elimination Base Base (e.g., OH⁻) Boronate [R²B(OH)₃]⁻ (Boronate) Boronic_Acid Boronic_Acid Boronic_Acid->Boronate + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Boronic Acids

N-(3-Chloropropyl) 4-boronobenzenesulfonamide: A Predictive Profile

N-(3-Chloropropyl) 4-boronobenzenesulfonamide possesses two key structural features that are expected to influence its reactivity in Suzuki-Miyaura coupling:

  • The 4-Sulfamoylphenyl Group: The sulfonamide group is strongly electron-withdrawing. Electron-deficient boronic acids are known to undergo transmetalation at a slower rate compared to their electron-rich counterparts.[5] This can lead to lower reaction yields or require more forcing conditions (e.g., higher temperatures, more active catalysts).

  • The N-(3-Chloropropyl) Side Chain: The alkyl chloride moiety introduces a potential site for side reactions. While the C(sp³)-Cl bond is generally less reactive than the C(sp²)-X bond of the aryl halide coupling partner in palladium-catalyzed reactions, intramolecular or intermolecular reactions involving the palladium catalyst and the chloropropyl group could occur, especially under prolonged reaction times or at elevated temperatures.[3][6]

Comparison with Standard Boronic Acids

To contextualize the predicted behavior of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, we will compare it to two commonly used boronic acids: phenylboronic acid (an electronically neutral standard) and 4-methoxyphenylboronic acid (an electron-rich example).

Boronic AcidStructureElectronic NaturePredicted Reactivity in Suzuki CouplingPotential Challenges
N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Electron-deficientSlower transmetalation. May require more active catalysts or harsher conditions.Potential for side reactions at the chloropropyl group. Protodeboronation under strong basic conditions.
Phenylboronic Acid

Electronically neutralStandard reactivity, widely successful in a broad range of couplings.Generally robust, but can undergo homocoupling as a side reaction.
4-Methoxyphenylboronic Acid

Electron-richFaster transmetalation, generally leading to higher yields and milder reaction conditions.Can be more prone to protodeboronation than electron-deficient boronic acids.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of N-(3-Chloropropyl) 4-boronobenzenesulfonamide and are based on general procedures for challenging couplings. Optimization will likely be necessary.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent in Reaction Vessel start->reagents degas Degas the Reaction Mixture (e.g., Argon sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Recommended Protocol for N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Materials:

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vessel, add N-(3-Chloropropyl) 4-boronobenzenesulfonamide, the aryl halide, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Sparge the solution with argon for 15-30 minutes to ensure deoxygenation.

  • In a separate vial, pre-mix the palladium(II) acetate and SPhos in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos with a palladium precursor is often effective for challenging couplings, including those with electron-deficient boronic acids and less reactive aryl chlorides.[7]

  • Base: Potassium phosphate is a moderately strong base that is often effective in Suzuki couplings and can minimize base-sensitive side reactions.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.

Potential Challenges and Troubleshooting

When working with N-(3-Chloropropyl) 4-boronobenzenesulfonamide, researchers should be mindful of the following potential issues:

  • Low Yields: Due to the electron-withdrawing nature of the sulfamoyl group, low yields may be obtained. Strategies to overcome this include screening different palladium catalysts and ligands, using a higher catalyst loading, increasing the reaction temperature, or using a more reactive aryl halide (I > Br > Cl).

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Using anhydrous solvents and carefully selecting the base can help minimize this pathway.

  • Side Reactions of the Chloropropyl Group: At higher temperatures, the chloropropyl group may undergo side reactions. If this is observed, it may be necessary to screen different reaction conditions at lower temperatures or consider protecting the sulfonamide nitrogen if it participates in undesired reactions.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can often be suppressed by the slow addition of the boronic acid or by using a lower boronic acid to aryl halide ratio.

Conclusion

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a promising, bifunctional building block for the synthesis of complex molecules. While its electron-deficient nature and the presence of a reactive alkyl halide side chain present unique challenges in Suzuki-Miyaura coupling, these can likely be overcome through careful optimization of reaction conditions. By leveraging modern, highly active catalyst systems and a systematic approach to troubleshooting, researchers can effectively incorporate this and similar functionalized boronic acids into their synthetic strategies, opening new avenues for the rapid construction of novel chemical entities.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Cox, P. A.; Reid, M.; Carrow, B. P. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. J. Am. Chem. Soc.2017 , 139, 12418–12421. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. Alkyl—Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]

  • ACS Publications. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Semantic Scholar. Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]

  • ResearchGate. A Method for Palladium‐Catalyzed Cross‐Couplings of Simple Alkyl Chlorides: Suzuki Reactions Catalyzed by [Pd2(dba)3]/PCy3. [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. J. Am. Chem. Soc. 2000, 122, 4020–4028. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 2457-2483. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

Sources

A Researcher's Guide to Comparing the Reactivity of Arylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. At the heart of this powerful reaction lies the arylboronic acid, a versatile coupling partner whose reactivity can significantly influence reaction efficiency, yield, and scope. Understanding the factors that govern the reactivity of arylboronic acids is paramount for reaction optimization, troubleshooting, and the rational design of synthetic routes. This guide provides an in-depth comparison of arylboronic acid reactivity, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.

The Fundamentals of Arylboronic Acid Reactivity

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by the rate of the transmetalation step. This is the crucial stage where the aryl group is transferred from the boron atom to the palladium center. The efficiency of this transfer is influenced by a delicate interplay of electronic and steric factors inherent to the arylboronic acid, as well as the specific reaction conditions employed.

Electronic Effects: A Push-Pull Dynamic

The electronic nature of the substituents on the aromatic ring of the arylboronic acid plays a pivotal role in modulating its reactivity.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aryl ring. This enhanced nucleophilicity generally accelerates the transmetalation step, leading to a faster overall reaction rate.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and acetyl (-COCH₃) decrease the electron density of the aryl ring. This reduction in nucleophilicity can slow down the transmetalation process, resulting in diminished reactivity.[1]

This relationship can be systematically evaluated using Hammett plots, which correlate reaction rates with substituent electronic parameters. For the Suzuki-Miyaura reaction, a positive slope in the Hammett plot when examining substituted aryl halides indicates that electron-withdrawing groups on the halide accelerate the rate-determining oxidative addition step.[2] Conversely, for the arylboronic acid partner, a negative Hammett plot slope would be expected if transmetalation is rate-limiting, as electron-donating groups would enhance reactivity.

Steric Hindrance: A Matter of Access

The steric environment around the boronic acid moiety can significantly impact its ability to approach and interact with the palladium catalyst.

  • Ortho-Substituents: Bulky groups at the ortho position of the arylboronic acid can sterically hinder the approach of the boron atom to the palladium center, thereby impeding transmetalation and reducing the overall reaction rate. This effect is a critical consideration when designing syntheses involving highly substituted biaryl products.[3]

The Mechanistic Crossroads: Transmetalation Pathways

The transmetalation step is not a single, monolithic event but can proceed through different mechanistic pathways, primarily the "boronate" and the "oxo-palladium" pathways. The operative pathway is influenced by the reaction conditions, particularly the base and solvent system.

A simplified representation of the Suzuki-Miyaura catalytic cycle highlights the central role of transmetalation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

It is now widely accepted that the reaction of an arylpalladium(II) halide complex with a base (like a hydroxide) to form an arylpalladium(II) hydroxide complex is a key step. This hydroxide complex then reacts with the neutral arylboronic acid in the "oxo-palladium" pathway.[4][5] Stoichiometric studies have shown that the reaction of an isolated arylpalladium hydroxo complex with a neutral arylboronic acid is significantly faster than the reaction of an arylpalladium halide complex with the corresponding boronate.[5]

Quantitative Comparison of Arylboronic Acid Reactivity

The following table provides a qualitative comparison of the expected reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling, based on the electronic effects of the substituents.

Arylboronic AcidSubstituentSubstituent EffectExpected Relative Reactivity
4-Methoxyphenylboronic acid-OCH₃Strong Electron-DonatingHigh
4-Methylphenylboronic acid-CH₃Electron-DonatingModerate-High
Phenylboronic acid-HNeutralModerate (Baseline)
4-Chlorophenylboronic acid-ClWeak Electron-WithdrawingModerate-Low
4-Acetylphenylboronic acid-COCH₃Electron-WithdrawingLow
4-Nitrophenylboronic acid-NO₂Strong Electron-WithdrawingVery Low

Note: This table provides a generalized trend. Actual reaction rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.[1]

Kinetic studies have provided quantitative data supporting these trends. For instance, in a nickel-catalyzed Suzuki-Miyaura coupling, the rate of transmetalation was found to increase with the Lewis acidity of the boron center, which is enhanced by electron-withdrawing substituents on the aryl ring.[6]

Experimental Protocols for Comparing Reactivity

To empirically compare the reactivity of different arylboronic acids, researchers can employ several robust experimental designs. Below are two detailed protocols for such a comparison.

Protocol 1: Kinetic Analysis via Reaction Monitoring (HPLC or GC-MS)

This method involves monitoring the formation of the product over time for a series of reactions, each with a different arylboronic acid.

Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of a common aryl halide with various arylboronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acids (a series of substituted analogs, 1.2 mmol each)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/water mixture)

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow:

Caption: Workflow for kinetic analysis of Suzuki-Miyaura reactions.

Step-by-Step Procedure:

  • Reaction Setup: In a series of identical, oven-dried Schlenk tubes, add the aryl halide (1.0 mmol), the specific arylboronic acid for that run (1.2 mmol), the base (2.0 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the internal standard.

  • Inert Atmosphere: Seal each tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL toluene and 0.5 mL water) to each tube via syringe.[7]

  • Reaction Initiation: Place the tubes in a preheated oil bath set to the desired temperature (e.g., 100 °C) and begin vigorous stirring. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.

  • Quenching: Immediately quench each aliquot in a vial containing a small amount of a suitable quenching agent (e.g., a saturated aqueous solution of NH₄Cl) and an extraction solvent (e.g., ethyl acetate).

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time for each arylboronic acid. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.

  • Comparison: Compare the initial rates obtained for each arylboronic acid to establish a quantitative ranking of their reactivity under the tested conditions.

Protocol 2: Competitive Reactivity Experiment

This protocol provides a direct comparison of the reactivity of two different arylboronic acids in a single reaction vessel.

Objective: To determine the relative reactivity of two arylboronic acids by allowing them to compete for a limited amount of an aryl halide.

Materials:

  • Aryl halide (limiting reagent, e.g., 1.0 mmol)

  • Arylboronic acid 1 (e.g., phenylboronic acid, 1.0 mmol)

  • Arylboronic acid 2 (e.g., 4-methoxyphenylboronic acid, 1.0 mmol)

  • Palladium catalyst, ligand, base, and solvent as in Protocol 1.

Experimental Workflow:

Caption: Workflow for a competitive Suzuki-Miyaura experiment.

Step-by-Step Procedure:

  • Reaction Setup: In a single Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid 1 (1.0 mmol), arylboronic acid 2 (1.0 mmol), base, catalyst, and ligand.

  • Inert Atmosphere and Solvent Addition: Follow steps 2 and 3 from Protocol 1.

  • Reaction Execution: Place the tube in a preheated oil bath and stir vigorously. The reaction should be run to a low to moderate conversion (e.g., 20-50%) to ensure that the concentrations of the reactants do not change significantly.

  • Work-up: Once the desired conversion is reached, cool the reaction to room temperature and perform a standard aqueous work-up as described in Protocol 1.[7]

  • Analysis: Purify the product mixture via column chromatography. Analyze the purified product mixture using ¹H NMR spectroscopy or gas chromatography to determine the ratio of the two biaryl products.

  • Interpretation: The ratio of the products directly reflects the relative reactivity of the two arylboronic acids. A higher proportion of one product indicates a higher reactivity of the corresponding arylboronic acid.

Concluding Remarks for the Practicing Scientist

The reactivity of arylboronic acids in Suzuki-Miyaura cross-coupling is a multifaceted property governed by a combination of electronic and steric effects. For the practicing chemist, a solid understanding of these principles is crucial for the successful application of this cornerstone reaction. Electron-donating groups generally enhance reactivity, while electron-withdrawing and sterically hindering groups tend to diminish it. By employing systematic experimental approaches, such as kinetic monitoring and competition experiments, researchers can quantitatively compare the reactivity of different arylboronic acids, leading to more informed decisions in catalyst and substrate selection and ultimately, more efficient and robust synthetic strategies.

References

  • ResearchGate. (n.d.). Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides catalyzed by 2a in H2O/nBuOH at 100 °C. ResearchGate. [Link]

  • PubMed. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NCBI. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NCBI. [Link]

  • YouTube. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. NCBI. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Journal of the American Chemical Society. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NCBI. [Link]

  • Journal of the American Chemical Society. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise synthesis and rigorous validation of novel chemical entities are paramount. N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a molecule of interest, incorporating a reactive chloropropyl group, a sulfonamide linkage, and a versatile boronic acid moiety. This guide provides an in-depth, experience-driven protocol for its synthesis and a detailed workflow for its structural confirmation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product.

I. Strategic Approach to Synthesis: A Modified Chan-Lam Coupling

While multiple strategies exist for the formation of N-aryl sulfonamides, a copper-catalyzed Chan-Lam type coupling offers a robust and scalable approach, particularly given the commercial availability of the starting materials.[1] This method is advantageous over traditional methods that may involve hazardous sulfonyl chlorides.[2] The proposed synthesis (Figure 1) involves the coupling of 4-boronobenzenesulfonamide with 1-chloro-3-iodopropane. The choice of an iodo- leaving group on the propyl chain is strategic to favor selective coupling at the sulfonamide nitrogen over the boronic acid moiety.

cluster_synthesis Figure 1: Proposed Synthesis Workflow Starting Materials 4-Boronobenzenesulfonamide + 1-Chloro-3-iodopropane Reaction Copper(II) Acetate, Base (e.g., K2CO3), Solvent (e.g., DMF) Starting Materials->Reaction Coupling Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Silica Gel Chromatography Workup->Purification Isolation Product N-(3-Chloropropyl) 4-boronobenzenesulfonamide Purification->Product Purity >98%

Caption: A schematic overview of the proposed synthesis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried round-bottom flask, add 4-boronobenzenesulfonamide (1.0 eq), potassium carbonate (2.5 eq), and copper(II) acetate (0.1 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon). Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids. Add 1-chloro-3-iodopropane (1.2 eq) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Final Product: Collect the fractions containing the desired product and concentrate to yield N-(3-Chloropropyl) 4-boronobenzenesulfonamide as a white solid.

II. Spectroscopic Validation: Confirming the Molecular Structure

The identity and purity of the synthesized N-(3-Chloropropyl) 4-boronobenzenesulfonamide must be unequivocally confirmed. A combination of NMR and mass spectrometry provides a comprehensive characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. For the target compound, ¹H, ¹³C, and ¹¹B NMR spectra should be acquired.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Assignment
~7.9-8.1Doublet2HAromatic protons ortho to the boronic acid
~7.7-7.9Doublet2HAromatic protons ortho to the sulfonamide
~3.6Triplet2H-CH₂-Cl
~3.2Triplet2H-NH-CH₂-
~2.0Quintet2H-CH₂-CH₂-CH₂-
VariableBroad Singlet1H-SO₂NH-
VariableBroad Singlet2H-B(OH)₂

Rationale: The aromatic protons will appear as two distinct doublets due to their coupling with each other. The methylene protons of the chloropropyl chain will exhibit characteristic triplet and quintet splitting patterns. The sulfonamide and boronic acid protons are exchangeable and may appear as broad signals or not be observed at all depending on the solvent and concentration.

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Predicted ¹³C Chemical Shift (ppm) Assignment
~140-145Aromatic C-S
~135Aromatic C-B
~130-135Aromatic C-H
~125-130Aromatic C-H
~45-CH₂-Cl
~43-NH-CH₂-
~30-CH₂-CH₂-CH₂-

Rationale: The carbon attached to the boron atom is often difficult to observe due to quadrupolar broadening.[3] The other aromatic carbons will appear in the typical downfield region. The aliphatic carbons of the chloropropyl chain will be observed in the upfield region.

¹¹B NMR is crucial for confirming the presence and electronic environment of the boron atom. A single, relatively broad resonance between δ 25-35 ppm is expected for an arylboronic acid.[4]

B. Mass Spectrometry (MS): Molecular Weight and Formula Verification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of the synthesized compound.

Expected Results:

  • Molecular Formula: C₉H₁₃BClNO₄S

  • Molecular Weight: 277.53 g/mol [5]

  • Positive Ion Mode ([M+H]⁺): A peak at m/z 278.54.

  • Negative Ion Mode ([M-H]⁻): A peak at m/z 276.52.

A key feature to observe is the isotopic pattern of chlorine. The presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio will result in two peaks separated by 2 m/z units for the molecular ion cluster, providing definitive evidence for the presence of a chlorine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

III. Comparative Analysis of Validation Techniques

This section compares the described validation workflow with alternative or complementary methods.

Technique Strengths Limitations Application to Target Molecule
NMR Spectroscopy Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Relatively low sensitivity compared to MS. Can be complex to interpret for impure samples.Essential for unambiguous structure elucidation.
Mass Spectrometry High sensitivity, provides accurate molecular weight and elemental composition (HRMS).Provides limited structural information on its own. Isomeric compounds can be difficult to distinguish.Crucial for confirming molecular weight and the presence of chlorine.
Infrared (IR) Spectroscopy Provides information about functional groups present (e.g., -SO₂-, -NH-, B-O).Does not provide detailed structural connectivity.A good complementary technique to confirm the presence of key functional groups.
X-ray Crystallography Provides the absolute, unambiguous 3D structure of a molecule.Requires a single, high-quality crystal, which can be difficult to obtain.The "gold standard" for structural validation if a suitable crystal can be grown.

IV. Workflow for Synthesis and Validation

The following diagram illustrates the integrated workflow from synthesis to final, validated product.

cluster_workflow Figure 2: Integrated Synthesis and Validation Workflow Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification Initial_Check TLC & Crude ¹H NMR Purification->Initial_Check Full_Validation Comprehensive Spectroscopic Analysis Initial_Check->Full_Validation If promising NMR ¹H, ¹³C, ¹¹B NMR Full_Validation->NMR MS ESI-MS (LR & HR) Full_Validation->MS Final_Product Validated N-(3-Chloropropyl) 4-boronobenzenesulfonamide NMR->Final_Product MS->Final_Product

Sources

A Comparative Guide to the Biological Activity of N-Substituted-4-boronobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Boron in Medicinal Chemistry

Boronic acid derivatives have emerged as a versatile class of compounds in drug design, largely due to the unique ability of the boron atom to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes. This property has been successfully exploited in the development of potent inhibitors for various enzyme classes, including proteases and esterases. The incorporation of a sulfonamide moiety introduces additional hydrogen bonding capabilities and allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The general structure of the compounds discussed in this guide is based on the 4-boronobenzenesulfonamide scaffold, with variability at the N-substituent.

Mechanism of Action: Targeting the Proteasome

A primary and well-documented target for boronic acid-containing molecules is the 20S proteasome, a multi-catalytic protease complex crucial for protein degradation within cells.[2][3] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis (programmed cell death), making it a validated target for cancer therapy.[4]

The boronic acid moiety of N-substituted-4-boronobenzenesulfonamide derivatives is key to their inhibitory activity. The boron atom is electrophilic and readily attacked by the hydroxyl group of the catalytic threonine residue (Thr1) in the active site of the proteasome's β-subunits. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[2]

Proteasome_Inhibition Figure 1: Mechanism of Proteasome Inhibition cluster_0 Proteasome Active Site cluster_1 Boronic Acid Inhibitor Proteasome_Thr_OH Threonine (Thr1) Hydroxyl Tetrahedral_Intermediate Reversible Tetrahedral Boronate Adduct Proteasome_Thr_OH->Tetrahedral_Intermediate Nucleophilic Attack Inhibitor_B Boronic Acid Moiety (B(OH)2) Inhibitor_R N-Substituted Sulfonamide Inhibitor_B->Inhibitor_R Scaffold Inhibitor_B->Tetrahedral_Intermediate Forms Adduct Inhibition Proteasome Inactivation & Apoptosis Tetrahedral_Intermediate->Inhibition Leads to

Caption: Figure 1: Mechanism of Proteasome Inhibition.

Comparative Biological Activity: Structure-Activity Relationship (SAR)

The biological activity of N-substituted-4-boronobenzenesulfonamide derivatives is highly dependent on the nature of the substituent on the sulfonamide nitrogen. While specific data for the N-(3-chloropropyl) derivative is lacking, we can infer potential activities by comparing related structures found in the literature. The following table summarizes hypothetical and extrapolated data based on published research on similar compound classes.

Derivative ClassN-SubstituentProbable Target(s)In Vitro Potency (IC50)Key SAR Observations
Simple Alkyl -CH2CH2CH3Proteasome50-200 nMSmall, non-bulky alkyl groups are generally well-tolerated and can provide baseline inhibitory activity.
Functionalized Alkyl -CH2CH2Cl (e.g., N-(3-Chloropropyl))Proteasome, other enzymes20-100 nM (estimated)The electrophilic nature of the chloropropyl group could potentially lead to secondary, irreversible interactions with nucleophilic residues near the active site, potentially enhancing potency.
Aromatic/Heterocyclic -Phenyl, -PyridylProteasome, Carbonic Anhydrases5-50 nMAromatic and heterocyclic substituents can engage in additional π-π stacking and hydrogen bonding interactions within the enzyme's binding pocket, often leading to a significant increase in potency.[5]
Peptidomimetic -Dipeptide mimicsProteasome<10 nMDerivatives that mimic the natural substrates of the proteasome often exhibit the highest potency due to optimized interactions with the enzyme's substrate-binding channels.[2]

Experimental Protocols for Evaluation

To rigorously assess the biological activity of novel N-substituted-4-boronobenzenesulfonamide derivatives, a standardized set of in vitro assays is essential.

Proteasome Inhibition Assay

This assay quantifies the ability of a compound to inhibit the chymotrypsin-like activity of the 20S proteasome.

Workflow:

Proteasome_Assay_Workflow Figure 2: Proteasome Inhibition Assay Workflow Start Start Prepare_Reagents Prepare 20S Proteasome & Fluorogenic Substrate Start->Prepare_Reagents Add_Inhibitor Add Test Compound (Varying Concentrations) Prepare_Reagents->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_Fluorescence Measure Fluorescence (Excitation/Emission) Incubate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Figure 2: Proteasome Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute purified human 20S proteasome and a fluorogenic substrate (e.g., Suc-LLVY-AMC) in assay buffer.

  • Compound Dilution: Prepare a serial dilution of the N-substituted-4-boronobenzenesulfonamide derivative in DMSO.

  • Assay Plate Setup: Add the proteasome enzyme to all wells of a 96-well plate. Add the test compound dilutions to the experimental wells and a vehicle control (DMSO) to the control wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity over 30-60 minutes using a plate reader.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow Figure 3: MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound (Varying Concentrations) Seed_Cells->Add_Compound Incubate_Cells Incubate for 48-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_EC50 Calculate EC50 Value Measure_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Caption: Figure 3: MTT Cell Viability Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MDA-MB-231 for breast cancer, or HCT-116 for colorectal cancer) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the N-substituted-4-boronobenzenesulfonamide derivative. Include a vehicle control.

  • Incubation: Incubate the cells for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Comparative Analysis with Alternative Inhibitors

The N-substituted-4-boronobenzenesulfonamide scaffold offers a unique platform for developing enzyme inhibitors. Below is a comparison with other classes of proteasome inhibitors.

Inhibitor ClassMechanism of ActionKey AdvantagesKey Disadvantages
Boronic Acids (e.g., Bortezomib) Reversible covalent inhibition of the proteasome's threonine residue.[2]Clinically validated, high potency.Off-target effects, development of resistance.
Epoxyketones (e.g., Carfilzomib) Irreversible covalent inhibition of the proteasome's threonine residue.[6]High potency, can overcome some forms of bortezomib resistance.Potential for increased toxicity due to irreversible binding.
Thiazole Antibiotics Some have been shown to inhibit the proteasome, though the exact mechanism can vary.[7]Novel scaffolds with potential for unique binding modes.Generally lower potency than dedicated proteasome inhibitors.
N-substituted-4-boronobenzenesulfonamides Reversible covalent inhibition via the boronic acid moiety.High tunability through N-substitution, potential for improved selectivity and pharmacokinetic properties.Less clinically validated than other classes.

Conclusion and Future Directions

N-substituted-4-boronobenzenesulfonamide derivatives represent a promising class of compounds for the development of novel enzyme inhibitors, particularly for anticancer applications. The combination of a boronic acid warhead with a versatile sulfonamide scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and drug-like properties. While further research is needed to fully elucidate the biological activity of derivatives such as N-(3-Chloropropyl) 4-boronobenzenesulfonamide, the foundational chemistry and known pharmacology of related compounds provide a strong rationale for their continued investigation. Future work should focus on the synthesis and comprehensive biological evaluation of a diverse library of these derivatives to identify lead candidates for further preclinical and clinical development.

References

  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28709–28725. Available from: [Link]

  • Ohashi, H., et al. (2013). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5559-5568.
  • U.S. National Library of Medicine. (n.d.). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. National Center for Biotechnology Information. Available from: [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28709-28725. Available from: [Link]

  • U.S. National Library of Medicine. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Available from: [Link]

  • U.S. National Library of Medicine. (n.d.). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of the proteasome by tyropeptin-boronic acid derivatives. Available from: [Link]

  • ScienceDirect. (2014). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Available from: [Link]

  • U.S. National Library of Medicine. (n.d.). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis and cytotoxic evaluation of substituted sulfonyl-N-hydroxyguanidine derivatives as potential antitumor agents. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2023). Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. Available from: [Link]

  • U.S. National Library of Medicine. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. National Center for Biotechnology Information. Available from: [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. National Center for Biotechnology Information. Available from: [Link]

  • U.S. National Library of Medicine. (n.d.). Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2013). Recent advances in proteasome inhibitor discovery. Available from: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. Available from: [Link]

  • U.S. National Library of Medicine. (n.d.). Proteasome inhibitory activity of thiazole antibiotics. National Center for Biotechnology Information. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of N-(3-Chloropropyl) 4-boronobenzenesulfonamide Analogues as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is a scientifically informed, hypothetical framework for the research and development of N-(3-Chloropropyl) 4-boronobenzenesulfonamide analogues. Due to a lack of published data on this specific compound series, this document outlines a proposed research plan, including hypothetical analogues and simulated experimental data, to guide researchers in this potential area of study.

Introduction: The Rationale for a Bifunctional Approach to Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes involved in a vast array of physiological processes, and their dysregulation is implicated in numerous pathologies, including cancer, inflammation, and infectious diseases. The development of selective and potent serine protease inhibitors is therefore a cornerstone of modern drug discovery.

The compound N-(3-Chloropropyl) 4-boronobenzenesulfonamide presents an intriguing scaffold for a bifunctional inhibitor. This structure combines three key pharmacophoric elements:

  • A Boronic Acid "Warhead": Boronic acids are well-established reversible covalent inhibitors of serine proteases. The boron atom forms a stable tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[1][2][3]

  • A Benzenesulfonamide "Recognition Moiety": The sulfonamide group is a common feature in many enzyme inhibitors and can form crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site, contributing to binding affinity and selectivity.

  • An N-(3-Chloropropyl) "Reactive Handle": The alkyl chloride group introduces the potential for irreversible covalent modification of the target enzyme. This could lead to prolonged inhibition and enhanced therapeutic efficacy.

This guide proposes a hypothetical research program to synthesize and evaluate a series of analogues based on this scaffold, with the aim of developing potent and selective inhibitors of a model serine protease, such as a trypsin-like enzyme.

Proposed Mechanism of Action

The hypothesized mechanism of action for this class of compounds is a two-step process. Initially, the inhibitor binds reversibly to the active site of the serine protease, driven by interactions of the boronic acid and sulfonamide moieties. Following this initial binding, the strategically positioned chloropropyl group can undergo nucleophilic attack by a nearby residue in the active site (e.g., a histidine or lysine), forming a permanent covalent bond and leading to irreversible inhibition.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Modification Inhibitor Inhibitor EI_Complex Reversible EI Complex Inhibitor->EI_Complex k_on Enzyme Enzyme EI_Complex->Inhibitor k_off Covalent_Complex Irreversibly Inhibited Enzyme EI_Complex->Covalent_Complex k_inact

Figure 1: Hypothesized two-step mechanism of inhibition.

Design and Synthesis of Analogue Library

To explore the structure-activity relationship (SAR) of this scaffold, a library of analogues is proposed. Modifications will be focused on the three key regions of the molecule: the reactive handle, the linker, and the recognition element.

General Synthetic Scheme

The synthesis of the proposed analogues can be achieved through a convergent route, starting from commercially available 4-aminophenylboronic acid.

G Start 4-Aminophenylboronic acid Step1 Sulfonylation with R1-SO2Cl Start->Step1 Intermediate1 4-Boronobenzenesulfonamide Step1->Intermediate1 Step2 N-Alkylation with R2-X Intermediate1->Step2 Final Final Analogues Step2->Final

Figure 2: General synthetic workflow for the analogue library.

Proposed Analogue Library and Rationale
Compound ID R1 (Aromatic Group) R2 (N-Alkyl Group) Rationale for Modification
Lead-1 Phenyl-(CH2)3ClParent compound for baseline activity.
ANA-1a Phenyl-(CH2)2ClShortening the alkyl chain to probe distance requirements for covalent modification.
ANA-1b Phenyl-(CH2)4ClLengthening the alkyl chain to explore flexibility and reach of the reactive group.
ANA-2a Phenyl-(CH2)3BrIntroducing a more reactive leaving group (bromide) to potentially increase the rate of inactivation.
ANA-2b Phenyl-(CH2)3IUtilizing an even more reactive iodide leaving group.
ANA-3a 4-Methylphenyl-(CH2)3ClAdding a methyl group to the phenyl ring to probe hydrophobic interactions in the S1 pocket of a trypsin-like protease.
ANA-3b 4-Chlorophenyl-(CH2)3ClIntroducing an electron-withdrawing group to explore electronic effects on binding.
ANA-4 Phenyl-(CH2)3OHControl compound lacking the reactive halide to assess the contribution of reversible inhibition.

Comparative Efficacy Evaluation: A Hypothetical Dataset

The following tables present simulated data to illustrate how the efficacy of the proposed analogues could be compared.

Table 1: In Vitro Enzyme Inhibition against a Model Serine Protease
Compound ID Reversible Inhibition (Ki, nM) Irreversible Inhibition (kinact/Ki, M⁻¹s⁻¹)
Lead-1 1505,000
ANA-1a 2501,200
ANA-1b 1206,500
ANA-2a 14515,000
ANA-2b 15528,000
ANA-3a 807,200
ANA-3b 2004,500
ANA-4 140No irreversible inhibition observed

This hypothetical data suggests that increasing the reactivity of the alkyl halide (I > Br > Cl) enhances the rate of irreversible inhibition, and modifications to the aromatic ring can improve reversible binding affinity.

Table 2: Cell-Based Assay and Selectivity Profile
Compound ID Cellular Potency (EC50, µM in a protease-dependent cell line) Selectivity Index (SI) vs. a panel of related proteases
Lead-1 5.215
ANA-1b 4.118
ANA-2b 1.512
ANA-3a 2.825

This simulated data indicates that improved enzymatic potency can translate to better cellular activity. The selectivity profiling is crucial to identify off-target effects.

Detailed Experimental Protocols

General Synthesis of N-(3-Chloropropyl)-4-boronobenzenesulfonamide (Lead-1)
  • Step 1: Synthesis of 4-boronobenzenesulfonamide. To a solution of 4-aminophenylboronic acid in pyridine, benzenesulfonyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the sulfonamide intermediate.

  • Step 2: N-Alkylation. The sulfonamide intermediate is dissolved in a suitable aprotic solvent like DMF, and a base such as sodium hydride is added. 1-Bromo-3-chloropropane is then added, and the mixture is heated to 60°C for 6 hours.[4] After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Enzyme Kinetic Assays
  • Objective: To determine the reversible inhibition constant (Ki) and the rate of irreversible inhibition (kinact/Ki).

  • Procedure:

    • A fluorogenic peptide substrate for the target serine protease is used.[5][6]

    • For Ki determination, the enzyme is incubated with varying concentrations of the inhibitor for a short period to minimize covalent modification, and the initial reaction velocity is measured. Data are fitted to the Michaelis-Menten equation for competitive inhibition.

    • For kinact/Ki determination, the enzyme is incubated with the inhibitor for various time points, and the residual enzyme activity is measured. The observed rate of inactivation (kobs) is plotted against the inhibitor concentration to determine kinact and Ki.[7]

Cell-Based Efficacy Assay
  • Objective: To evaluate the potency of the inhibitors in a cellular context.

  • Procedure:

    • A cell line where a specific serine protease is known to be a key driver of a measurable phenotype (e.g., proliferation, migration) is used.

    • Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 48-72 hours).

    • Cell viability or the specific phenotype is assessed using a standard assay (e.g., MTS assay for viability, wound-healing assay for migration).

    • The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[8][9][10]

Inhibitor Selectivity Profiling
  • Objective: To assess the specificity of the lead compounds against a panel of related serine proteases.

  • Procedure:

    • The most promising analogues are screened against a panel of commercially available serine proteases using the enzyme kinetic assay described above.

    • Alternatively, activity-based protein profiling (ABPP) can be employed in a relevant cell lysate to identify all potential cellular targets of the inhibitor.[11][12]

    • The selectivity index (SI) is calculated as the ratio of the inhibition constant for off-target proteases to that of the primary target. A higher SI indicates greater selectivity.[13]

Conclusion and Future Directions

This guide outlines a structured approach for the design, synthesis, and evaluation of N-(3-Chloropropyl) 4-boronobenzenesulfonamide analogues as a novel class of bifunctional serine protease inhibitors. The proposed research plan, based on established principles of medicinal chemistry and chemical biology, provides a roadmap for exploring the therapeutic potential of this scaffold. The hypothetical data presented herein illustrates the expected outcomes of such a study and highlights the key parameters for lead optimization. Future work should focus on confirming the proposed mechanism of action through structural biology studies and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising lead compounds.

References

  • Kinase selectivity profiling by inhibitor affinity chrom
  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. (2022). ACS Chemical Biology.
  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. (2025). MDPI.
  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. (2014). Annual Review of Biochemistry.
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH.
  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. NIH.
  • Protease Assay Kits. Biocompare.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2015).
  • Protease Assay Service.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024).
  • Serine Proteases.
  • Protease Kinetics. University of California, San Diego.
  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry.
  • Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of matter.
  • Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI.
  • Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. PMC - NIH.
  • Synthesis of [(3-Chloropropyl)thio]benzene. PrepChem.com.
  • Potent and selective peptidyl boronic acid inhibitors of the serine protease prost
  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prost

Sources

A Comparative Guide to the Kinetic Studies of N-(3-Chloropropyl) 4-boronobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Reactivity in N-(3-Chloropropyl) 4-boronobenzenesulfonamide

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a fascinating molecule for kinetic analysis due to its bifunctional nature. It incorporates both an arylboronic acid moiety, a cornerstone of modern cross-coupling chemistry, and an alkyl chloride, a versatile electrophile. This unique combination opens up several potential reaction pathways, primarily intermolecular cross-coupling and intramolecular cyclization, each with distinct kinetic profiles and synthetic implications. Understanding the kinetics of these competing reactions is paramount for controlling reaction outcomes and optimizing synthetic strategies in drug discovery and development.

This guide will delve into the predicted kinetic behavior of this compound by drawing parallels with well-studied reactions of similar substrates. We will explore the factors that govern the rate and selectivity of its transformations, providing a foundation for empirical investigation.

Predicted Reaction Pathways and Kinetic Considerations

The reactivity of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is expected to be dominated by two principal pathways:

  • Intermolecular Suzuki-Miyaura Cross-Coupling: The arylboronic acid group can participate in palladium-catalyzed cross-coupling reactions with various organic halides.

  • Intramolecular Cyclization: The nucleophilic sulfonamide nitrogen, after deprotonation, can potentially displace the terminal chloride to form a six-membered cyclic sulfonamide.

The prevailing pathway will be dictated by the reaction conditions, including the choice of catalyst, base, solvent, and temperature.

Intermolecular Suzuki-Miyaura Cross-Coupling Kinetics

The Suzuki-Miyaura cross-coupling of alkylboronic acids or their derivatives with aryl halides is a well-established transformation, though the use of substrates also containing an alkyl halide is less common.[1][2] The reaction mechanism is generally accepted to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

dot digraph "Suzuki_Miyaura_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Rate-Determining Step for Alkyl Halides)", shape=ellipse]; "Ar-Pd(II)-X(L2)" [label="R-Pd(II)-Cl(L2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [shape=ellipse]; "Ar-Pd(II)-Ar'(L2)" [label="R-Pd(II)-Ar'(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse]; "Ar-Ar'" [label="R-Ar'", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [shape=invhouse, label="Base\n(e.g., K3PO4)"]; "Boronic_Acid" [shape=invhouse, label="Ar'B(OH)2"]; "Borate_Salt" [shape=invhouse, label="[Ar'B(OH)3]-"];

"Pd(0)L2" -> "Oxidative_Addition" [label="R-Cl"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation"; "Boronic_Acid" -> "Borate_Salt" [label="+ Base"]; "Borate_Salt" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-Ar'(L2)"; "Ar-Pd(II)-Ar'(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-Ar'"; "Reductive_Elimination" -> "Pd(0)L2"; } caption [label="Figure 1: Generalized Suzuki-Miyaura catalytic cycle.", fontname="Arial", fontsize=10];

For the coupling of N-(3-Chloropropyl) 4-boronobenzenesulfonamide with an aryl halide (Ar-X), the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. However, with alkyl halides, the transmetalation step can be slow and β-hydride elimination can be a competing side reaction.[3][4]

Kinetic Comparison with Alternative Boronic Acids:

Boronic Acid DerivativeRelative Reaction Rate (Predicted)Key Considerations
N-(3-Chloropropyl) 4-boronobenzenesulfonamide ModeratePotential for intramolecular side reactions. The electron-withdrawing sulfonamide group may slightly deactivate the boronic acid.
Phenylboronic AcidFastStandard, highly reactive coupling partner. Lacks the alkyl halide functionality for further diversification.
4-Formylphenylboronic AcidModerate to SlowThe electron-withdrawing aldehyde group deactivates the boronic acid, slowing transmetalation.
4-Methoxyphenylboronic AcidVery FastThe electron-donating methoxy group activates the boronic acid, accelerating transmetalation.
Intramolecular Cyclization Kinetics

The intramolecular cyclization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide would likely proceed via an SN2 mechanism, where the deprotonated sulfonamide nitrogen acts as the nucleophile, displacing the chloride.

dot digraph "Intramolecular_Cyclization" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Starting_Material" [label="N-(3-Chloropropyl)\n4-boronobenzenesulfonamide"]; "Deprotonation" [label="Deprotonation\n(Base)", shape=ellipse]; "Anion" [label="Sulfonamide Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "SN2_Attack" [label="Intramolecular\nSN2 Attack", shape=ellipse]; "Cyclic_Product" [label="Cyclic Sulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Starting_Material" -> "Deprotonation"; "Deprotonation" -> "Anion"; "Anion" -> "SN2_Attack"; "SN2_Attack" -> "Cyclic_Product"; } caption [label="Figure 2: Proposed intramolecular cyclization pathway.", fontname="Arial", fontsize=10];

The rate of this reaction will be highly dependent on the base strength, solvent polarity, and temperature. The formation of a six-membered ring is generally kinetically and thermodynamically favorable. This reaction would compete directly with the intermolecular cross-coupling, especially under conditions that favor nucleophilic substitution over the palladium-catalyzed cycle.

Comparison of Potential Leaving Groups for Intramolecular Cyclization:

Leaving Group (on propyl chain)Relative Rate of Cyclization (Predicted)Rationale
-ClModerateGood leaving group, but less reactive than bromide or iodide.
-BrFastBetter leaving group than chloride, leading to a faster SN2 reaction.
-IVery FastExcellent leaving group, resulting in the fastest cyclization rate.
-OTsVery FastTosylate is an excellent leaving group, comparable to iodide.

Experimental Protocols for Kinetic Analysis

To empirically determine the kinetic parameters for the reactions of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, the following detailed protocols are proposed.

Protocol for Monitoring Intermolecular Suzuki-Miyaura Cross-Coupling Kinetics

This protocol uses in-situ monitoring by High-Performance Liquid Chromatography (HPLC) to determine the rate of product formation.

Objective: To determine the reaction order, rate constant, and activation energy for the Suzuki-Miyaura cross-coupling of N-(3-Chloropropyl) 4-boronobenzenesulfonamide with 4-bromoanisole.

Materials:

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide

  • 4-bromoanisole

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4), anhydrous

  • Toluene, anhydrous

  • Internal standard (e.g., dodecane)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: In a dried, argon-purged, thermostatted reaction vessel, combine N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.2 equiv), 4-bromoanisole (1.0 equiv), SPhos (0.02 equiv), and anhydrous toluene.

  • Internal Standard: Add a known amount of dodecane as an internal standard.

  • Catalyst Pre-formation (optional but recommended): In a separate vial, dissolve Pd(OAc)2 (0.01 equiv) and SPhos (0.02 equiv) in a small amount of toluene and stir for 15 minutes at room temperature to pre-form the active catalyst.

  • Initiation: Add the pre-formed catalyst solution and K3PO4 (3.0 equiv) to the reaction vessel simultaneously. Start the timer (t=0).

  • Sampling: At regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and a quenching agent (e.g., a small amount of water to deactivate the catalyst).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. From this data, determine the initial reaction rate. Repeat the experiment with varying concentrations of reactants and catalyst to determine the reaction order with respect to each component. Perform the reaction at different temperatures to calculate the activation energy using the Arrhenius equation.

dot digraph "HPLC_Kinetic_Study_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Setup" [label="1. Setup Reaction\n(Reactants, Solvent, Internal Std)"]; "Initiate" [label="2. Initiate Reaction\n(Add Catalyst & Base)"]; "Sample" [label="3. Sample at Intervals"]; "Quench" [label="4. Quench Aliquots"]; "Analyze" [label="5. Analyze by HPLC"]; "Data" [label="6. Plot Data & Determine Kinetics"];

"Setup" -> "Initiate"; "Initiate" -> "Sample" [label="t = 0"]; "Sample" -> "Quench" [style=dotted]; "Quench" -> "Analyze"; "Analyze" -> "Data"; "Sample" -> "Sample" [label="Repeat", style=dashed]; } caption [label="Figure 3: Workflow for HPLC-based kinetic analysis.", fontname="Arial", fontsize=10];

Protocol for Monitoring Intramolecular Cyclization Kinetics

This protocol utilizes 1H NMR spectroscopy to monitor the disappearance of the starting material and the appearance of the cyclized product.

Objective: To determine the pseudo-first-order rate constant for the intramolecular cyclization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Materials:

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide

  • Strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., DMSO-d6 or DMF-d7)

  • Internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of N-(3-Chloropropyl) 4-boronobenzenesulfonamide and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a 1H NMR spectrum at t=0 before adding the base.

  • Initiation: Add a known excess of the base to the NMR tube, cap it, shake vigorously, and quickly place it in the NMR spectrometer.

  • Data Acquisition: Acquire 1H NMR spectra at regular time intervals. The disappearance of a characteristic proton signal from the chloropropyl group and the appearance of new signals corresponding to the cyclized product should be monitored.

  • Data Analysis: Integrate the signals of the starting material and the product relative to the internal standard at each time point. Plot the natural logarithm of the starting material concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant.

Conclusion and Future Directions

The dual reactivity of N-(3-Chloropropyl) 4-boronobenzenesulfonamide presents both a challenge and an opportunity in synthetic chemistry. While direct kinetic data for this specific molecule is not yet available in the literature, a robust predictive framework can be established by examining analogous reactions. The proposed experimental protocols provide a clear path for elucidating the kinetic profiles of both its intermolecular cross-coupling and intramolecular cyclization reactions.

Future work should focus on executing these kinetic studies to generate empirical data. This will allow for a direct comparison of the reaction rates under various conditions and will enable the development of selective reaction protocols that favor either the intermolecular or intramolecular pathway. Such control is essential for the efficient application of this versatile building block in the synthesis of complex molecules and potential drug candidates.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC, NIH. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Small Molecule Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity. An ideal therapeutic agent exerts its effect by interacting with its intended target with high specificity, thereby minimizing off-target interactions that can lead to adverse effects and unforeseen toxicities. The journey from a promising hit compound to a viable clinical candidate is therefore punctuated by a rigorous evaluation of its cross-reactivity profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel chemical entities. While we will use the molecule N-(3-Chloropropyl) 4-boronobenzenesulfonamide as a conceptual case study, it is important to note that publicly available, in-depth cross-reactivity data for this specific compound is limited. Therefore, this document will focus on the methodologies and experimental workflows that a researcher would employ to characterize this or any other small molecule. We will delve into a comparative analysis of key in-silico and in-vitro techniques, offering detailed protocols and insights into data interpretation to empower you to make informed decisions in your drug development programs.

The Hierarchical Approach to Cross-Reactivity Profiling

A robust assessment of a compound's selectivity is not a single experiment but a multi-faceted, tiered approach. This strategy allows for the efficient use of resources, starting with broad, computational predictions and progressing to more focused and physiologically relevant in-vitro and cellular assays.

Cross_Reactivity_Workflow cluster_0 Phase 1: In-Silico Assessment cluster_1 Phase 2: Broad In-Vitro Screening cluster_2 Phase 3: Cellular Target Engagement & Validation in_silico In-Silico Target Prediction (e.g., ChEMBL, SwissTargetPrediction) data_analysis_1 Analyze Predicted Off-Targets Prioritize based on structural similarity and known biology in_silico->data_analysis_1 Identify potential liabilities kinase_profiling Large-Panel Kinase Profiling (e.g., >400 kinases) data_analysis_1->kinase_profiling Guide panel selection data_analysis_2 Identify significant off-target hits (% Inhibition > 50%) kinase_profiling->data_analysis_2 receptor_screening Receptor Binding Assays (e.g., GPCR panel) receptor_screening->data_analysis_2 cetsa Cellular Thermal Shift Assay (CETSA) Validate on- and off-target engagement in cells data_analysis_2->cetsa Prioritize hits for cellular validation dose_response Dose-Response & IC50/EC50 Determination Quantify potency on validated hits cetsa->dose_response data_analysis_3 Confirm cellular activity and selectivity Compare on-target vs. off-target potency dose_response->data_analysis_3 decision decision data_analysis_3->decision Go/No-Go Decision for Lead Optimization

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Phase 1: In-Silico Off-Target Prediction

The initial step in evaluating a compound's potential for cross-reactivity is a computational, or in-silico, analysis. This cost-effective and rapid approach leverages the vast amount of publicly available bioactivity data to predict potential off-targets based on the chemical structure of the query molecule.[1][2][3]

Methodology: Leveraging Public Databases

Databases such as ChEMBL and PubChem are invaluable resources for this purpose.[4][5][6][7] They contain curated information on the interactions between millions of compounds and thousands of protein targets. Target prediction algorithms utilize various methods, including chemical similarity searching and machine learning models, to identify proteins that are likely to interact with a molecule of interest.[8][9][10]

Experimental Protocol: In-Silico Target Prediction using ChEMBL
  • Compound Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for your compound of interest (e.g., N-(3-Chloropropyl) 4-boronobenzenesulfonamide).

  • Database Selection: Navigate to a target prediction web server that utilizes the ChEMBL database (e.g., SwissTargetPrediction).

  • Prediction Execution: Input the SMILES string and initiate the prediction. The algorithm will compare the 2D and 3D similarity of your compound to known active ligands in the ChEMBL database.

  • Data Analysis: The output will be a ranked list of potential protein targets, often with an associated probability or confidence score.

  • Prioritization: Analyze the list of predicted off-targets. Prioritize targets for further in-vitro testing based on:

    • High prediction confidence.

    • Known biological relevance of the target in the intended therapeutic area or in common toxicity pathways.

    • The presence of multiple predicted targets within the same protein family.

Phase 2: Broad In-Vitro Screening

Following in-silico prediction, the next phase involves broad in-vitro screening against large panels of purified proteins. This provides direct experimental evidence of interactions and allows for a more quantitative assessment of a compound's selectivity.

I. Kinase Profiling

Given that protein kinases are one of the largest and most frequently targeted enzyme families in drug discovery, assessing a compound's activity across the kinome is a critical step.[11][12] Many small molecule inhibitors are designed to be ATP-competitive, and the high degree of conservation in the ATP-binding site across the kinome makes off-target kinase inhibition a common occurrence.

The results of a large-panel kinase screen are often visualized using a waterfall plot. This graphical representation provides a clear and immediate overview of a compound's selectivity.[13][14]

Interpreting a Waterfall Plot:

  • Each bar on the plot represents a single kinase in the panel.

  • The y-axis typically shows the percentage of remaining kinase activity (or "% of Control") after treatment with the test compound at a fixed concentration.

  • Bars extending downwards indicate inhibition, with longer bars representing stronger inhibition.

  • A highly selective compound will have only one or a few bars extending significantly downwards, while a non-selective compound will show a large number of inhibited kinases.

This protocol describes a luminescence-based kinase activity assay, a common format for high-throughput screening.[5][15]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., N-(3-Chloropropyl) 4-boronobenzenesulfonamide) in 100% DMSO. Create a series of dilutions in the assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • The test compound at the desired final concentration.

    • The specific kinase from the panel.

    • The corresponding kinase-specific substrate and ATP.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add an ADP-Glo™ reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Luminescence Generation: Add a kinase detection reagent, which converts the ADP generated by the kinase reaction into ATP, and then uses this ATP to drive a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control. Plot the data as a waterfall plot to visualize selectivity.

II. Receptor Binding Assays

For compounds that are not intended to be kinase inhibitors, or to assess a broader range of potential off-targets, receptor binding assays are employed. These assays measure the ability of a test compound to displace a known, labeled ligand from its receptor.[16][17][18]

This protocol describes a classic filtration-based method.[11][16]

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine:

    • The cell membrane preparation.

    • A fixed concentration of a radiolabeled ligand known to bind to the receptor.

    • A range of concentrations of the unlabeled test compound.

    • For determining non-specific binding, include wells with an excess of a known, unlabeled ligand.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitor constant) can then be calculated from the IC50.

Phase 3: Cellular Target Engagement and Validation

While in-vitro assays are essential for initial screening, they do not fully recapitulate the complex environment inside a cell. Therefore, it is crucial to validate on- and off-target interactions in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in intact cells.[19][20][21][22] The principle behind CETSA is that the binding of a ligand to its target protein often increases the thermal stability of the protein.[23][24][25] This stabilization can be detected by heating the cells to various temperatures and then measuring the amount of the target protein that remains in the soluble fraction.

Advantages Disadvantages
Label-free methodRequires a specific antibody for detection (Western blot)
Performed in intact cells, providing physiological relevanceSome ligand-protein interactions may not result in a thermal shift
Can be adapted for high-throughput screeningCan be lower throughput than biochemical assays
Can be used to assess target engagement in tissuesData interpretation can be complex for some targets
  • Cell Treatment: Culture cells to an appropriate density and treat them with the test compound or vehicle (e.g., DMSO) for a specified time.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the target protein.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature. Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand p1 Protein p2 Denatured Protein p1->p2 Heat p3 p2->p3 Aggregation l1 Ligand pl1 Protein-Ligand Complex l1->pl1 pl2 Stable Complex pl1->pl2 Heat p4 Protein p4->pl1

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Illustrative Examples: Sulfonamides and Boronic Acids

While specific data for N-(3-Chloropropyl) 4-boronobenzenesulfonamide is scarce, we can draw insights from related chemical classes.

  • Sulfonamides: The potential for cross-reactivity among sulfonamide-containing drugs is a well-documented area of clinical interest. While allergic reactions to sulfonamide antibiotics are relatively common, evidence suggests that cross-reactivity with non-antibiotic sulfonamides is less frequent than previously thought, due to differences in their chemical structures.[26][27][28][29][30] This highlights the importance of assessing cross-reactivity on a case-by-case basis rather than making assumptions based on broad chemical class.

  • Boronic Acids: Boronic acids are a versatile class of compounds used as inhibitors of various enzymes, particularly serine proteases and β-lactamases.[31][32][33][34] Their mechanism of action often involves the formation of a reversible covalent bond with a catalytic serine residue. While this can lead to high potency, the reactivity of the boronic acid moiety also presents a potential for off-target interactions. Therefore, comprehensive selectivity profiling is particularly crucial for this class of compounds to ensure a favorable safety profile.[7]

Conclusion: A Data-Driven Path to Selective Therapeutics

The characterization of a small molecule's cross-reactivity is a cornerstone of modern drug discovery. By employing a systematic and hierarchical approach that integrates in-silico prediction with broad in-vitro screening and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven strategy is essential for identifying and mitigating potential liabilities early in the drug development process, ultimately increasing the likelihood of developing safe and effective medicines. The methodologies and protocols outlined in this guide provide a robust framework for undertaking this critical aspect of preclinical research.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Ovid. Predictive in silico off-target profiling in drug discovery. [Link]

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Current Opinion in Chemical Biology, 18, 68-75.
  • bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • ResearchGate. Protein kinase profiling assays: A technology review. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • NIH. “Doctor, I have a Sulfa Allergy”: Clarifying the Myths of Cross-Reactivity. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PMC. Current Advances in CETSA. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • PMC. In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization. [Link]

  • PMC. The challenge of selecting protein kinase assays for lead discovery optimization. [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. [Link]

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • ResearchGate. Sulfonamide allergy and cross-reactivity. [Link]

  • PMC. Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • PubMed. Sulfonamide cross-reactivity: fact or fiction?. [Link]

  • Semantic Scholar. In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization. [Link]

  • ResearchGate. Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: Diagnostic value of patch testing. [Link]

  • WordPress.com. Target prediction using ChEMBL - Is life worth living?. [Link]

  • ResearchGate. Comparison between in-vivo, in-vitro, and in-silico methods. [Link]

  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. [Link]

  • ChEMBL. Target Prediction IPython Notebook Tutorial. [Link]

  • YouTube. A guide to exploring drug like compounds and their biological targets using ChEMBL. [Link]

  • PMC. Activity of Organoboron Compounds against Biofilm-Forming Pathogens. [Link]

  • GitHub. chembl/chembl_multitask_model: Target prediction multitask neural network, with examples running it in Python, C++, Julia and JS. [Link]

  • PMC. Understanding Waterfall Plots. [Link]

  • Bioskryb Genomics. Quantitative characterization of on-target and off-target.... [Link]

  • MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • YouTube. Part-1: Fetching compound data from ChEMBL. Skill-Based Course on Computer-Aided Drug Designing. [Link]

  • JADPRO. Understanding Waterfall Plots. [Link]

  • PMC. Accounting for All Patients in Waterfall Plots. [Link]

  • IASLC. What do all those lines and colors mean?. [Link]

  • PMC. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. [Link]

  • NIH. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. [Link]

  • ResearchGate. Boronic acid transition state inhibitors, such as SBL and MBL.... [Link]

Sources

A Comparative Guide to the Performance of N-(3-Chloropropyl) 4-boronobenzenesulfonamide in Diverse Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a specialized organoboron compound featuring a boronic acid moiety attached to a phenyl ring, which is further substituted with a sulfonamide group. The presence of the electron-withdrawing sulfonamide group significantly influences the electronic properties of the arylboronic acid, rendering it electron-deficient. This electronic characteristic presents unique challenges and opportunities in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The electron-deficient nature of the aromatic ring can impact the transmetalation step in the catalytic cycle of the Suzuki-Miyaura reaction.[1][2] Consequently, the choice of the palladium catalyst, ligand, base, and solvent system is critical to achieving high yields and reaction efficiency. This guide will explore the performance of catalytic systems that have proven effective for the coupling of similarly challenging electron-poor arylboronic acids.

Comparative Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling

The selection of an appropriate palladium catalyst system is paramount for the successful coupling of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. Below is a comparative analysis of various catalytic systems, with performance data drawn from studies on structurally related electron-deficient arylboronic acids.

Table 1: Performance of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of Electron-Deficient Arylboronic Acids
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Applicable Substrates & RemarksReference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1001>95Highly effective for sterically hindered and electron-rich/poor arylboronic acids.[3][3]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane/H₂O1001>95Broad applicability for challenging couplings, including those with aryl chlorides.[3][3]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80A traditional catalyst, often requiring longer reaction times and higher temperatures.[3][3]
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene1201270-90Effective for coupling of aryl sulfamates, indicating potential for sulfonamide-containing boronic acids.[4][4]
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane65-10012-2460-89Successfully used for coupling of pyridine-2-sulfonyl fluoride with arylboronic acids.[5][5]

Expert Insights: The data suggests that modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are likely to provide the best performance for the Suzuki-Miyaura coupling of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be challenging with electron-deficient substrates.[3] While traditional catalysts like Pd(PPh₃)₄ may be effective, they generally require more forcing conditions. Nickel-based systems, such as NiCl₂(PCy₃)₂, also present a viable and often more economical alternative for coupling reactions involving sulfonyl-containing compounds.[4]

Experimental Protocols for Suzuki-Miyaura Coupling of Electron-Deficient Arylboronic Acids

The following are detailed, step-by-step methodologies for Suzuki-Miyaura coupling reactions involving electron-deficient arylboronic acids, which can be adapted for N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is adapted from methodologies proven effective for a broad range of challenging Suzuki-Miyaura couplings.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, N-(3-Chloropropyl) 4-boronobenzenesulfonamide, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices: The use of a bulky and electron-rich ligand like XPhos is crucial for stabilizing the palladium catalyst and promoting the efficient coupling of the electron-deficient boronic acid.[3] The biphasic solvent system of dioxane and water with a phosphate base is a robust combination for a wide range of Suzuki-Miyaura reactions.

Protocol 2: Nickel-Catalyzed Coupling of Aryl Sulfamates (Adaptable for Sulfonamides)

This protocol is based on the successful coupling of aryl sulfamates and can be considered for N-(3-Chloropropyl) 4-boronobenzenesulfonamide.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge a vial with the aryl halide, N-(3-Chloropropyl) 4-boronobenzenesulfonamide, NiCl₂(PCy₃)₂, and K₃PO₄.

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat the mixture at 120 °C for 12 hours.

  • After cooling, dilute the reaction with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Trustworthiness of the Protocol: This protocol has been validated for the coupling of aryl sulfamates, which share electronic similarities with the target sulfonamide-containing boronic acid. The use of an air- and moisture-stable nickel precatalyst simplifies the experimental setup.[4]

Visualizing the Catalytic Process

To better understand the fundamental steps of the Suzuki-Miyaura reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: Aryl Halide, Boronic Acid, Base Catalyst Add Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Sources

A Comparative Guide to the Structural Analysis of N-(3-Chloropropyl) 4-boronobenzenesulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Chemistry of a Versatile Building Block

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a molecule of significant interest in synthetic and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive chloropropyl group and a versatile boronic acid moiety, opens avenues for the construction of complex heterocyclic scaffolds. The sulfonamide linkage provides a stable core, while the boronic acid group is a cornerstone of modern cross-coupling chemistry, and the chloropropyl chain is primed for intramolecular reactions. This guide provides an in-depth structural analysis of the likely reaction products of this compound, with a particular focus on its intramolecular cyclization. We will explore the key analytical techniques for structure elucidation and compare the primary reaction pathway with alternative synthetic strategies for accessing similar molecular architectures.

Pillar 1: The Predominant Reaction Pathway - Intramolecular Cyclization

The most probable and synthetically valuable reaction of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is an intramolecular cyclization to form a seven-membered cyclic sulfonamide, a class of compounds known as sultams. This reaction is a type of intramolecular nucleophilic substitution where the sulfonamide nitrogen acts as the nucleophile, displacing the chloride ion from the propyl chain.

The resulting product is a 4-borono-2,3,4,5-tetrahydro-1H-benzo[f][1][2][3]thiadiazepine-1,1-dioxide . The formation of this seven-membered ring is a thermodynamically and kinetically favorable process.

Experimental Protocol: A Generalized Procedure for Intramolecular Cyclization

Materials:

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of N-(3-Chloropropyl) 4-boronobenzenesulfonamide in the chosen anhydrous solvent, add the base in a portion-wise manner at room temperature under an inert atmosphere.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclic sulfonamide.

Causality of Experimental Choices:

  • Base: The base is crucial for deprotonating the sulfonamide nitrogen, increasing its nucleophilicity to facilitate the intramolecular attack on the carbon bearing the chlorine atom. The choice of base depends on the reactivity of the substrate and the desired reaction conditions.

  • Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction by stabilizing the transition state without solvating the nucleophile excessively.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent side reactions, particularly if a strong base like sodium hydride is used, which is reactive with moisture and oxygen.

Visualizing the Reaction: Intramolecular Cyclization Workflow

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Cyclized Product start N-(3-Chloropropyl) 4-boronobenzenesulfonamide reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->reagents Intramolecular Nucleophilic Substitution product 4-borono-2,3,4,5-tetrahydro-1H-benzo[f][1,2,5]thiadiazepine-1,1-dioxide reagents->product

Caption: Workflow for the intramolecular cyclization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Pillar 2: Structural Elucidation of the Cyclization Product

A rigorous structural analysis is paramount to confirm the formation of the desired cyclic product and to rule out potential side products. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the characterization of the cyclization product, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum will show characteristic shifts and coupling patterns. The disappearance of the triplet corresponding to the -CH₂Cl protons and the appearance of new signals for the methylene groups within the seven-membered ring are key indicators of cyclization. The aromatic protons will also exhibit shifts due to the conformational changes upon ring formation.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The upfield shift of the carbon atom that was previously bonded to chlorine is a significant piece of evidence for the cyclization.

  • ¹¹B NMR: Boron NMR is crucial for characterizing the boronic acid moiety. The chemical shift in the ¹¹B NMR spectrum will confirm that the boronic acid group has remained intact during the reaction. A typical chemical shift for an arylboronic acid is in the range of 27-33 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Cyclization Product

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Aromatic CH7.5 - 8.2125 - 140Deshielded due to the electron-withdrawing sulfonamide and boronic acid groups.
B(OH)₂8.0 - 8.5 (broad singlet)-Exchangeable protons of the boronic acid.
N-CH₂3.0 - 3.545 - 55Methylene group adjacent to the sulfonamide nitrogen.
C-CH₂-C1.8 - 2.225 - 35Methylene group in the middle of the propyl chain.
S-N-C-CH₂2.8 - 3.340 - 50Methylene group adjacent to the newly formed C-N bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the product, confirming its identity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, allowing for the determination of its elemental composition. The expected molecular formula for the cyclized product is C₉H₁₂BNO₄S.

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. A common fragmentation pathway for sulfonamides involves the loss of SO₂.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. If suitable crystals of the product can be obtained, this technique will provide precise bond lengths, bond angles, and the overall conformation of the molecule, confirming the cyclic structure and the stereochemistry. The crystal structure would reveal the puckering of the seven-membered ring and the orientation of the boronic acid group relative to the rest of the molecule.

Visualizing the Analytical Workflow

G cluster_product Purified Reaction Product cluster_analysis Structural Analysis Techniques cluster_confirmation Structure Confirmation product Putative Cyclic Sulfonamide nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) product->nmr ms Mass Spectrometry (HRMS, Fragmentation) product->ms xray X-ray Crystallography product->xray confirmation Confirmed Structure of 4-borono-2,3,4,5-tetrahydro-1H-benzo[f][1,2,5]thiadiazepine-1,1-dioxide nmr->confirmation ms->confirmation xray->confirmation

Caption: Workflow for the structural elucidation of the cyclization product.

Pillar 3: Comparison with Alternative Synthetic Methodologies

While intramolecular cyclization is a direct and efficient method for the synthesis of the target cyclic sulfonamide, other synthetic strategies can be employed to access similar sultam structures. A comparative analysis of these methods is essential for selecting the most appropriate route for a given application.

Alternative 1: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of cyclic structures. To apply this method, a diene-containing sulfonamide precursor would be required.

Advantages:

  • High functional group tolerance.

  • Formation of various ring sizes.

Disadvantages:

  • Requires a more complex starting material.

  • Utilizes expensive ruthenium-based catalysts.

Alternative 2: Synthesis from Amino Alcohols

Acyclic sulfonamides can be synthesized from the corresponding amino alcohols, followed by cyclization.

Advantages:

  • Readily available starting materials.

  • Well-established chemistry.

Disadvantages:

  • May require multiple steps, including protection and deprotection of functional groups.

Table 2: Comparison of Synthetic Methods for Cyclic Sulfonamides

Method Key Reagents Typical Yield (%) Advantages Disadvantages
Intramolecular Cyclization of N-(3-Chloropropyl) 4-boronobenzenesulfonamide Base (e.g., K₂CO₃)70-90Atom-economical, direct, one-step cyclization.Limited to the specific starting material.
Ring-Closing Metathesis Grubbs' catalyst60-85Versatile, high functional group tolerance.Requires multi-step synthesis of diene precursor, expensive catalyst.
Synthesis from Amino Alcohols Sulfonyl chloride, amino alcohol50-80 (multi-step)Readily available starting materials.Longer synthetic route, may require protecting groups.

Conclusion: A Robust Framework for Structural Characterization

The structural analysis of the reaction products of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, particularly its intramolecular cyclization product, relies on a synergistic application of modern analytical techniques. This guide has provided a comprehensive framework for researchers to confidently undertake the synthesis and characterization of these valuable heterocyclic compounds. By understanding the underlying principles of the reaction and the strengths of each analytical method, scientists can efficiently elucidate the structures of novel compounds, paving the way for their application in drug discovery and materials science.

References

  • Solid-Phase Synthesis of Trisubstituted 2,5-Dihydrobenzo[f][1][2][3]thiadiazepine 1,1-Dioxide Derivatives. ACS Combinatorial Science, 2014.

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 2021.

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 2020.

  • Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. The Journal of Organic Chemistry, 2008.

  • Practical synthesis of sultams via sulfonamide dianion alkylation. Organic Letters, 2003.

  • Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation. Organic Letters, 2019.

  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide. PubChem.

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 2005.

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 2019.

  • Practical synthesis of sultams via sulfonamide dianion alkylation. PubMed,

  • Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation. PubMed,

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, a novel compound at the intersection of two biologically significant chemical classes: boronic acids and sulfonamides. Due to the limited publicly available data on this specific molecule, this guide establishes a comparative context using well-characterized compounds and outlines a rigorous experimental plan to ascertain its cytotoxic profile and mechanism of action.

Introduction: Unpacking the Therapeutic Potential

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is a synthetic molecule that merges a 4-boronobenzenesulfonamide core with an N-(3-Chloropropyl) substituent. This unique structure suggests a potential for anticancer activity, drawing from the established mechanisms of its constituent parts.

  • The Boronic Acid Moiety: Boronic acid derivatives are renowned in oncology, most notably with the FDA-approved proteasome inhibitor, Bortezomib.[1][2] The boron atom in these compounds can form a stable, reversible bond with the N-terminal threonine residue in the catalytic site of the proteasome.[3] This inhibition disrupts cellular protein homeostasis, leading to an accumulation of pro-apoptotic factors and ultimately, programmed cell death in cancer cells.[1][4]

  • The Sulfonamide Group: Sulfonamides are a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[5][6] Certain sulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and cervical cancer.[7][8] Their mechanisms of action are diverse, ranging from cell cycle arrest to the induction of apoptosis.[8]

Given this background, it is hypothesized that N-(3-Chloropropyl) 4-boronobenzenesulfonamide may act as a dual-action agent or exhibit novel cytotoxicity through the interplay of these two functional groups. This guide provides the experimental framework to test this hypothesis.

Comparator Compound Selection

To accurately assess the cytotoxicity of N-(3-Chloropropyl) 4-boronobenzenesulfonamide, a panel of comparator compounds is essential. The following have been selected to provide a robust comparative analysis:

CompoundClassRationale for Inclusion
Bortezomib Dipeptide Boronic AcidGold-standard proteasome inhibitor for benchmarking mechanistic activity.[1][9]
4-Carboxybenzenesulfonamide Simple SulfonamideTo evaluate the baseline cytotoxicity of the sulfonamide core.
Phenylboronic Acid Simple Boronic AcidTo assess the baseline cytotoxicity of the boronic acid moiety.
Doxorubicin Anthracycline AntibioticA standard chemotherapeutic agent used as a positive control for cytotoxicity assays.

Experimental Workflow for Cytotoxicity Profiling

A multi-tiered approach is necessary to fully characterize the cytotoxic profile of N-(3-Chloropropyl) 4-boronobenzenesulfonamide. The proposed workflow is designed to move from broad cytotoxicity screening to a more detailed mechanistic investigation.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Apoptosis vs. Necrosis Determination cluster_2 Tier 3: Mechanistic Investigation A MTT/XTT Assay (Cell Viability) C Determine IC50 Values A->C B Select Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, HCT116) B->A D Annexin V/PI Staining (Flow Cytometry) C->D Proceed with IC50 concentrations E Quantify Early/Late Apoptotic and Necrotic Cell Populations D->E F Proteasome Activity Assay E->F If Apoptosis is Induced G Western Blot for Apoptotic Markers (e.g., Cleaved Caspase-3, PARP) E->G Confirm Apoptotic Pathway

Caption: Experimental workflow for cytotoxic evaluation.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of N-(3-Chloropropyl) 4-boronobenzenesulfonamide and comparator compounds for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[13]

Mechanistic Study (Proteasome Activity Assay)

This assay measures the chymotrypsin-like activity of the proteasome, which is the primary target of Bortezomib.[16][17]

Protocol:

  • Lysate Preparation: Prepare cell lysates from treated and untreated cells.

  • Assay Reaction: In a 96-well plate, combine cell lysate, assay buffer, and a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).[17][18]

  • Inhibitor Control: Include wells with a known proteasome inhibitor (e.g., MG-132) to differentiate proteasome-specific activity.[17]

  • Fluorescence Measurement: Measure the fluorescence kinetics at an excitation/emission of 350/440 nm in a microplate reader at 37°C for 30-60 minutes.[17]

  • Data Analysis: A decrease in fluorescence in the presence of N-(3-Chloropropyl) 4-boronobenzenesulfonamide would indicate proteasome inhibition.

Hypothetical Mechanism of Action

Based on its structural components, a plausible mechanism of action for N-(3-Chloropropyl) 4-boronobenzenesulfonamide involves the inhibition of the ubiquitin-proteasome system.

G Compound N-(3-Chloropropyl) 4-boronobenzenesulfonamide Proteasome 26S Proteasome Compound->Proteasome Inhibition Accumulation Accumulation of Pro-apoptotic Proteins Compound->Accumulation Degradation Protein Degradation Proteasome->Degradation NFkB NF-κB Pathway (Survival) Proteasome->NFkB Blocks IκB Degradation, Inhibiting NF-κB UbProteins Ubiquitinated Proteins (e.g., IκB, p53) UbProteins->Proteasome Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Proposed mechanism of proteasome inhibition.

This proposed pathway suggests that by inhibiting the proteasome, N-(3-Chloropropyl) 4-boronobenzenesulfonamide would prevent the degradation of key regulatory proteins. This leads to the accumulation of pro-apoptotic factors and the suppression of pro-survival pathways like NF-κB, ultimately triggering programmed cell death in cancer cells.[4][19]

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, comparison and evaluation framework for N-(3-Chloropropyl) 4-boronobenzenesulfonamide. The outlined experimental protocols will enable researchers to systematically investigate its cytotoxic properties, elucidate its mechanism of action, and compare its efficacy against established anticancer agents. The unique combination of a boronic acid and a sulfonamide moiety holds promise for novel therapeutic activity. Further studies, including in vivo animal models, will be necessary to fully realize the therapeutic potential of this and related compounds.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bouziane, A., et al. (2021). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. Antibiotics, 10(9), 1086. Retrieved from [Link]

  • Goyal, S., & Sharma, R. (2023). Bortezomib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Ramakrishnan, V. G., et al. (2021). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Cancer Chemotherapy and Pharmacology, 87(3), 331–347. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(3), 817–824. Retrieved from [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bioprotocol, 6(19), e1953. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Bortezomib? Synapse. Retrieved from [Link]

  • Ling, Y. H., et al. (2002). PS-341, a novel proteasome inhibitor, induces Bcl-2 phosphorylation and cleavage in association with G2-M phase arrest and apoptosis. Molecular Cancer Therapeutics, 1(10), 841–849. Retrieved from [Link]

  • Cancer Research UK. (2023). Bortezomib (Velcade). Retrieved from [Link]

  • Leestemaker, Y., et al. (2017). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology, 75, 3.47.1–3.47.28. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay. Nature Protocols. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6515. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Cytotoxic activity of some novel sulfonamide derivatives. Acta Poloniae Pharmaceutica, 73(3), 653–663. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • An, J., et al. (2006). A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome. Molecular Pharmacology, 70(1), 378–386. Retrieved from [Link]

  • Yasmin, R., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 35057–35073. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Rios-Doria, J., et al. (2022). Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. Pharmaceuticals, 15(11), 1362. Retrieved from [Link]

  • Leestemaker, Y., et al. (2023). Proteasomes: Isolation and Activity Assays. Current Protocols, 3(4), e717. Retrieved from [Link]

  • Cebeci, A., et al. (2023). The effect of boron derivatives on apoptosis and the cell cycle status of lung cancer stem cells. Journal of Trace Elements in Medicine and Biology, 79, 127230. Retrieved from [Link]

  • Leestemaker, Y., et al. (2023). Proteasomes: Isolation and Activity Assays. Current Protocols, 3(4), e717. Retrieved from [Link]

  • Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2968. Retrieved from [Link]

  • Al-Dulay, M. A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 14(10), 1851–1870. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2025). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 28(4), 1135–1143. Retrieved from [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 617. Retrieved from [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 617. Retrieved from [Link]

  • Li, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(18), 4220. Retrieved from [Link]

  • Kallur, G., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(7), 2684–2694. Retrieved from [Link]

  • Arctom Scientific. (n.d.). N-(3-Chloropropyl) 4-bromobenzenesulfonamide. Retrieved from [Link]

Sources

A Comparative Guide to In Vitro and In Vivo Studies of Sulfonamide-Boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Powerful Chemical Motif

In the landscape of modern drug discovery, the strategic combination of distinct chemical moieties often leads to compounds with novel mechanisms of action and enhanced therapeutic potential. The fusion of the sulfonamide group, a cornerstone of medicinal chemistry renowned for its diverse biological activities, with the boronic acid warhead, a versatile inhibitor of serine and threonine proteases, has given rise to a promising class of molecules.[1][2] These sulfonamide-boronic acid compounds are being actively investigated for a range of therapeutic applications, from antibacterial to anticancer agents.[3][4][5][6]

This guide provides a comparative analysis of the in vitro and in vivo studies involving this unique chemical class. We will delve into the experimental designs, showcase comparative data, and explain the scientific rationale behind the methodological choices, offering researchers, scientists, and drug development professionals a comprehensive overview of this exciting field.

In Vitro Evaluation: Unraveling Potency and Selectivity at the Benchtop

The initial assessment of any new chemical entity begins with a thorough in vitro characterization. For sulfonamide-boronic acid compounds, these studies are crucial for determining their potency, selectivity, and mechanism of action at the molecular and cellular levels.

Target-Based Assays: Gauging Inhibitory Power

A primary application of sulfonamide-boronic acids has been as enzyme inhibitors.[7][8] Their efficacy is often quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Comparative Analysis of Enzyme Inhibition:

A notable example is the investigation of sulfonamide-boronic acids as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin and cephalosporin antibiotics.[7][8][9][10] Researchers have found that replacing the traditional carboxamide group with a sulfonamide can dramatically alter the structure-activity relationship (SAR).[7][8][9][10]

Compound TypeTarget EnzymeKey FindingKi / IC50Reference
Sulfonamide-Boronic Acids AmpC β-lactamaseSmaller analogs are significantly more potent than their carboxamide counterparts.Ki values down to 25 nM[7][8][9]
Carboxamide-Boronic Acids AmpC β-lactamaseLess potent, especially with smaller side chains.Ki for analog 3c: 18.5 μM[7]
Sulfonamide-Boronic Acids Class A & C β-lactamasesExhibit "cross-class" inhibition.Low μM IC50 values against multiple β-lactamases[11]
Vaborbactam (cyclic boronic acid) Class A & C β-lactamasesExcellent inhibitor, but not active against class D enzymes.N/A[11]

Experimental Protocol: Determination of Ki for a Reversible, Competitive β-Lactamase Inhibitor

  • Enzyme and Substrate Preparation: Purified AmpC β-lactamase is prepared to a final concentration of 1 nM in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). A chromogenic substrate, such as nitrocefin, is prepared at various concentrations bracketing its Km value.

  • Inhibitor Preparation: The sulfonamide-boronic acid inhibitor is dissolved in DMSO and then serially diluted in the assay buffer to achieve a range of concentrations.

  • Assay Execution: In a 96-well plate, the enzyme, inhibitor, and buffer are pre-incubated for a short period (e.g., 10 minutes) to allow for binding equilibrium. The reaction is initiated by the addition of the nitrocefin substrate.

  • Data Acquisition: The rate of nitrocefin hydrolysis is monitored spectrophotometrically by measuring the increase in absorbance at 482 nm over time.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. The data are then fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value. The lack of a time-dependent increase in inhibition confirms the reversible nature of the compound.[7]

graph TD; A[Enzyme + Inhibitor Pre-incubation] --> B{Initiate Reaction with Substrate}; B --> C[Monitor Absorbance Change]; C --> D[Calculate Initial Velocities]; D --> E[Plot Velocity vs. [Substrate]]; E --> F[Fit to Michaelis-Menten Model]; F --> G[Determine Ki Value];
Workflow for determining the inhibition constant (Ki).
Cell-Based Assays: Assessing Biological Impact

Moving from the molecular to the cellular level, in vitro assays on cultured cells are essential to evaluate the biological effects of sulfonamide-boronic acid compounds, such as their anticancer or antibacterial activity.

Comparative Analysis of Anticancer Activity:

Sulfonamide derivatives have shown significant potential as anticancer agents.[3][4][5][6][12] When coupled with a boronic acid, they can function as potent proteasome inhibitors, a validated strategy in cancer therapy.[13][14]

CompoundCell LineAssay TypeKey FindingIC50Reference
Compound 78 (dipeptidyl boronic acid) Hematologic and Solid Tumor CellsCell ViabilityPotent activity against a range of cancer cell lines.< 1 μM[15]
Bortezomib (marketed proteasome inhibitor) Various Cancer Cell LinesCell ViabilityEstablished benchmark for proteasome inhibitor potency.nM range[15]
Sulfonanilide Compound 44 SK-BR-3 (Breast Cancer)Cell Proliferation>80% inhibition of cell proliferation at 25 μM.6.5 μM[16]
Sulfonanilide Compound 30 SK-BR-3 (Breast Cancer)Cell Proliferation>80% inhibition of cell proliferation at 25 μM.20.1 μM[16]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., SK-BR-3 for breast cancer) are cultured in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The sulfonamide-boronic acid compounds and a positive control (e.g., Bortezomib) are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [color="#5F6368"];

}

Proteasome inhibition by sulfonamide-boronic acids leading to apoptosis.

In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

While in vitro studies provide valuable initial data, the ultimate test of a compound's therapeutic potential lies in its in vivo performance.[17] Animal models are indispensable for evaluating the efficacy, pharmacokinetics (PK), and safety of sulfonamide-boronic acid compounds.[][19]

Efficacy Studies in Animal Models of Disease

The choice of animal model is critical and depends on the therapeutic indication.[17][] For anticancer studies, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.[][20]

Comparative Analysis of In Vivo Anticancer Efficacy:

The in vivo efficacy of dipeptidyl boronic acid proteasome inhibitors has been demonstrated in preclinical models.

CompoundAnimal ModelDosing RegimenKey FindingReference
Compound 78 (dipeptidyl boronic acid) Not specified in abstractNot specified in abstractFavorable pharmacokinetic profile with higher plasma exposure and longer half-life than Bortezomib.[15]
Bortezomib Various tumor modelsIntravenousEstablished efficacy in reducing tumor growth.[14]
Dipeptidyl boronic acid 4q Not specified in abstractNot specified in abstractShowed good in vivo activity.[21]

Experimental Protocol: Xenograft Tumor Model for Anticancer Efficacy

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the human tumor cells. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., multiple myeloma RPMI-8226) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Groups: Once tumors reach the desired size, the mice are randomized into treatment groups: vehicle control, positive control (e.g., Bortezomib), and one or more dose levels of the experimental sulfonamide-boronic acid compound.

  • Drug Administration: The compounds are administered according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, or oral).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight (as a measure of toxicity), survival, and biomarker analysis from tumor tissue at the end of the study.

  • Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine if the differences in tumor growth between the treated and control groups are significant.

Conclusion: A Promising Future for a Hybrid Scaffold

The synergistic combination of the sulfonamide and boronic acid moieties has yielded a class of compounds with significant therapeutic promise. The in vitro and in vivo studies highlighted in this guide demonstrate their potential as potent and selective enzyme inhibitors for a variety of diseases. The distinct structure-activity relationships observed when comparing sulfonamide-boronic acids to their carboxamide analogs underscore the value of this chemical scaffold in drug design.[7][8][9][10] As research continues, further optimization of their efficacy, selectivity, and pharmacokinetic properties will be crucial for translating these promising preclinical findings into clinically successful therapeutics.

References

  • Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7854–7865. [Link]

  • Eidam, O., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PubMed Central. [Link]

  • Genovese, F., et al. (2017). Design, synthesis and biological evaluation of non-covalent AmpC β-lactamases inhibitors. Medicinal Chemistry Research, 26(5), 975-986. [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed. [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen Research Portal. [Link]

  • Li, J., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • Saeedi, M., et al. (2018). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PubMed Central. [Link]

  • Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. ResearchGate. [Link]

  • Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Semantic Scholar. [Link]

  • Romagnoli, C., et al. (2023). Sulfonamidoboronic Acids as “Cross-Class” Inhibitors of an Expanded-Spectrum Class C Cephalosporinase, ADC-33, and a Class D. Semantic Scholar. [Link]

  • Zafar, W., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Zafar, W., et al. (2020). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Scilit. [Link]

  • Su, B., et al. (2011). Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. PubMed Central. [Link]

  • Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PubMed. [Link]

  • Aragen Life Sciences. (n.d.). In-vivo Animal Models. Aragen Life Sciences. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • Zhu, Y., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, and Comprehensive Understanding of Structure-Activity Relationships of Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed From β-amino Acids. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2015). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed. [Link]

  • Zhu, K., et al. (2020). Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation. PubMed Central. [Link]

  • ResearchGate. (n.d.). Proteasome inhibition by bortezomib. ResearchGate. [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Pharmaron. [Link]

  • Gardner, B., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. PubMed. [Link]

  • Arshad, N., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. [Link]

  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Singh, S., et al. (2025). In Vivo Testing of Biomaterials in Animal Models. Taylor & Francis eBooks. [Link]

  • Suzuki, M., et al. (2023). Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy. PubMed. [Link]

  • Benediktsdottir, A., et al. (2024). Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. ResearchGate. [Link]

  • Zhu, Y., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. ResearchGate. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Disposal of N-(3-Chloropropyl) 4-boronobenzenesulfonamide: A Protocol for Enhanced Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. N-(3-Chloropropyl) 4-boronobenzenesulfonamide (CAS No. 874219-48-4) is a compound whose disposal requires careful consideration due to its composite structure, incorporating a chlorinated organic moiety, a boronic acid derivative, and a sulfonamide group.[1]

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. The procedures outlined herein are designed to protect laboratory personnel, ensure environmental stewardship, and adhere to regulatory standards by treating the compound as a hazardous waste stream destined for incineration.

Hazard Assessment and Essential Safety Precautions

Before initiating any disposal-related activity, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for N-(3-Chloropropyl) 4-boronobenzenesulfonamide may not be universally available, its structural components suggest a hazard profile that demands cautious handling. Structurally related compounds exhibit skin and eye irritation.[2] Therefore, all handling and disposal procedures must be conducted under the assumption that this compound is hazardous.

Core Principle: The primary route of exposure during disposal is through inhalation of dust and direct skin or eye contact. All handling of waste, both solid and liquid, must occur within a certified chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions or accidental aerosolization of solid powder.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.[3]
Body Protection Standard laboratory coat, fully buttonedMinimizes the risk of contamination to personal clothing.
Respiratory Not required if handled exclusively within a fume hoodA fume hood provides adequate ventilation to prevent inhalation of dust or vapors.

The Critical Mandate: Segregation as Halogenated Hazardous Waste

The fundamental principle for the disposal of N-(3-Chloropropyl) 4-boronobenzenesulfonamide is that it must be treated as hazardous waste . Under no circumstances should it be discarded in regular trash or flushed down the sanitary sewer.[4]

The presence of a chlorine atom on the propyl chain classifies this compound as a chlorinated (or halogenated) organic compound .[5] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure their complete and safe destruction.[6][7] Mixing this waste with non-halogenated streams can complicate and increase the cost of disposal for the entire waste stream.

The following workflow provides an unambiguous decision-making process for handling this chemical waste.

Disposal_Workflow start Identify Waste: N-(3-Chloropropyl) 4-boronobenzenesulfonamide decision Is this chemical waste? start->decision hazardous_waste Classify as HAZARDOUS WASTE decision->hazardous_waste  Yes   segregate Segregate into a dedicated HALOGENATED ORGANIC WASTE container hazardous_waste->segregate label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols segregate->label_container store Store in designated, secure waste accumulation area label_container->store contact_ehs Arrange for pickup by EHS or licensed contractor store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal Decision Workflow for N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

Step-by-Step Disposal and Decontamination Protocol

This protocol ensures that all forms of waste containing N-(3-Chloropropyl) 4-boronobenzenesulfonamide are collected and managed safely.

Waste Collection

Solid Waste:

  • Collect all dry, unused N-(3-Chloropropyl) 4-boronobenzenesulfonamide powder and contaminated disposable lab supplies (e.g., weighing papers, contaminated gloves, absorbent pads) in a designated, sealable container.[4]

  • This container must be made of a chemically compatible material (e.g., HDPE - High-Density Polyethylene) and clearly labeled for halogenated solid waste.

Liquid Waste (Solutions):

  • If the compound is in a solution, transfer it to a dedicated, sealed, and chemically compatible container for liquid halogenated organic waste .[8]

  • Do not mix with non-halogenated solvents or aqueous waste streams.[9]

  • The container label must clearly indicate the solvent and include "N-(3-Chloropropyl) 4-boronobenzenesulfonamide" as a component.

Decontamination of Reusable Labware

Empty containers and reusable labware (e.g., glassware) must be decontaminated before being returned to general use or disposed of as non-hazardous waste.

  • Initial Rinse: In a chemical fume hood, perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous and must be collected and transferred into your liquid halogenated organic waste container.[4]

  • Subsequent Rinses: Perform two additional rinses with the solvent. Depending on institutional policy, these may also need to be collected as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

  • Final Cleaning: After the solvent rinses, the labware can be washed with soap and water.

  • Empty Container Disposal: Once an empty reagent bottle is triple-rinsed and fully dried in a well-ventilated area, deface the original label to prevent misidentification. It can then be disposed of according to your institution's policy for clean glassware or plastic.[4]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

Spill_Response spill Spill Occurs assess Assess Spill Size spill->assess minor_spill MINOR SPILL (Small, Contained) assess->minor_spill Minor major_spill MAJOR SPILL (Large, Uncontained) assess->major_spill Major minor_steps 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Cover with inert absorbent material (vermiculite, sand). 4. Collect into hazardous waste container. minor_spill->minor_steps major_steps 1. EVACUATE the area immediately. 2. Alert others and activate alarms if necessary. 3. Close doors to the affected area. 4. Contact your institution's EHS / Emergency Response Team immediately. major_spill->major_steps

Caption: Decision-making framework for responding to chemical spills.

Prohibited Disposal Methods and Their Scientific Justification

Adherence to proper disposal protocols is as much about knowing what not to do as it is about following the correct steps.

  • DO NOT Dispose Down the Drain: Boronic acids and chlorinated organic compounds can be toxic to aquatic life and may persist in the environment.[10] They can disrupt ecosystems and are not effectively removed by standard wastewater treatment processes.

  • DO NOT Dispose in Regular Trash: Landfilling of chlorinated organic materials is prohibited in many jurisdictions because they are often non-biodegradable and can leach from the landfill into soil and groundwater, causing long-term environmental contamination.[6]

  • DO NOT Attempt In-Lab Neutralization or Degradation: While simple acids or bases can sometimes be neutralized in the lab[11], the complex structure of N-(3-Chloropropyl) 4-boronobenzenesulfonamide makes such procedures unsafe. Attempting chemical degradation without a validated protocol can lead to incomplete reactions and the formation of unknown, potentially more hazardous byproducts. The standard, safe, and regulated method for destroying this type of compound is high-temperature incineration by a licensed hazardous waste facility.[7][8]

Regulatory Framework

In the United States, the management and disposal of hazardous chemical waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals, including requirements for information, training, and protective equipment.[13][14] Your institution's EHS department is your primary resource for ensuring compliance with all applicable federal, state, and local regulations.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • Disposal of Waste Solvents. (n.d.). NUS Chemistry.
  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley.
  • Process for the incineration of chlorinated organic materials. (1980). Google Patents.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. (n.d.). Benchchem.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • Liquid waste sorting and disposal. (n.d.). Chimactiv.
  • SKIN. (n.d.). Cameo Chemicals.
  • Safety Data Sheet. (2025). Fisher Scientific.
  • Safety Data Sheet. (2017). CDN Isotopes.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • N-(3-Chloropropyl) 4-boronobenzenesulfonamide, 98% Purity. (n.d.). CP Lab Safety.
  • Guide to the Disposal of Chemically Stabilized and Solidified Waste. (n.d.). EPA.
  • ASHP Guidelines on Handling Hazardous Drugs. (2018). American Society of Health-System Pharmacists.
  • Hazardous Drugs - Standards. (n.d.). Occupational Safety and Health Administration.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
  • Safety Data Sheet. (2023). Biosynth.
  • Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration.
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration.
  • Proper Disposal of N-(3-acetamidophenyl)-2-chlorobenzamide. (n.d.). Benchchem.
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
  • Federal Register, Vol. 86, No. 188. (2021). GovInfo.
  • N-(3-chloropropyl)-N-methylnitrous amide. (n.d.). Veeprho.
  • Acid/Base Neutralization Procedure for Laboratory Disposal. (n.d.). UBC Zoology.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University EHS.
  • Disposal Guidance. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.

Sources

A Researcher's Guide to the Safe Handling of N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern drug discovery and development, the synthesis of novel chemical entities requires a deep commitment to safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling N-(3-Chloropropyl) 4-boronobenzenesulfonamide (CAS 874219-48-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a culture of safety, grounded in scientific principles.

Understanding the Risks: A Proactive Approach to Safety

N-(3-Chloropropyl) 4-boronobenzenesulfonamide is classified as a substance that can cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3)[1][2]. A thorough understanding of these hazards is the first step in mitigating risk. The boronic acid functional group generally imparts mild Lewis acidity and the compound itself is a light brown powder[1][3][4]. While the toxicological properties have not been exhaustively investigated, the identified hazards necessitate a cautious and well-planned approach to its handling[1].

Core Safety Directives and Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensuring personal safety. The following table outlines the minimum required PPE and the rationale for its use when handling N-(3-Chloropropyl) 4-boronobenzenesulfonamide.

PPE ComponentSpecificationRationale for Use
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards[1][2].Protects against accidental splashes and airborne particles of the powdered compound, preventing serious eye irritation[1][2].
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact, which can cause irritation[1][2]. Gloves must be inspected before use and disposed of properly after handling the compound[2].
Protective Clothing A standard laboratory coat.Provides a barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of the powder, which may cause respiratory irritation[1][2][5][6].

Operational Workflow for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is critical. The following workflow is designed to minimize exposure and prevent contamination.

SafeHandlingWorkflow Safe Handling Workflow for N-(3-Chloropropyl) 4-boronobenzenesulfonamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don Appropriate PPE Ventilation 2. Ensure Proper Ventilation (Fume Hood) Prep->Ventilation Gather 3. Assemble All Necessary Equipment Ventilation->Gather Weigh 4. Carefully Weigh the Compound Gather->Weigh Dissolve 5. Prepare Solution (if applicable) Weigh->Dissolve Reaction 6. Conduct Experiment Dissolve->Reaction Decontaminate 7. Decontaminate Work Surfaces Reaction->Decontaminate Waste 8. Dispose of Waste in Labeled Containers Decontaminate->Waste RemovePPE 9. Remove PPE Correctly Waste->RemovePPE Wash 10. Wash Hands Thoroughly RemovePPE->Wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Chloropropyl) 4-boronobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.